1-(3-Chlorophenyl)-4-propylpiperazine
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-propylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNOQYGWFHFQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20566113 | |
| Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144146-59-8 | |
| Record name | 1-(3-Chlorophenyl)-4-propylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20566113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Pharmacological Profile of 1-(3-Chlorophenyl)piperazine Derivatives: An In-Depth Technical Guide
Disclaimer: This technical guide addresses the pharmacological profile of arylpiperazine derivatives, with a primary focus on 1-(3-Chlorophenyl)piperazine (mCPP) due to the limited publicly available pharmacological data for the specifically requested compound, 1-(3-Chlorophenyl)-4-propylpiperazine . The information presented herein for closely related analogs is intended to provide a relevant and comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
The 1-arylpiperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally acting drugs. The substitution pattern on both the phenyl ring and the piperazine nitrogen at the 4-position dramatically influences the pharmacological profile, leading to a wide range of activities across various neurotransmitter systems. While a detailed pharmacological profile for this compound is not extensively documented in peer-reviewed literature, the analysis of its structural analogs provides critical insights into its potential biological targets. This guide focuses on the well-characterized compound 1-(3-Chlorophenyl)piperazine (mCPP), a key metabolite of the antidepressant trazodone, and briefly discusses 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) to illustrate the impact of N4-substitution on pharmacological activity.
Pharmacological Profile of 1-(3-Chlorophenyl)piperazine (mCPP)
1-(3-Chlorophenyl)piperazine (mCPP) is a psychoactive compound that has been extensively studied as a tool for probing the function of the serotonin system. It is the primary active metabolite of several antidepressant drugs, including trazodone and nefazodone.[1]
Receptor Binding Profile
mCPP displays a notable affinity for several serotonin receptor subtypes, with a preference for the 5-HT2C receptor. Its binding affinity at various monoamine receptors has been characterized, and the data are summarized in the table below.
| Receptor/Transporter | Ligand | Species | K_i_ (nM) | Reference |
| Serotonin 5-HT₁ | [³H]-Serotonin | Rat Cortex | 100 | [2] |
| Dopamine D₂ | [³H]-Spiroperidol | Rat Striatum | >10,000 | [2] |
| α₁-Adrenergic | [³H]-WB 4101 | Rat | Similar to Norepinephrine | [2] |
| β-Adrenergic | [³H]-Dihydroalprenolol | Rat | Similar to Norepinephrine | [2] |
Table 1: Receptor Binding Affinities of mCPP.
Functional Activity
The primary functional activity of mCPP is as a serotonin receptor agonist, particularly at the 5-HT2C receptor.[3] This agonism is believed to mediate many of its physiological and behavioral effects. It also exhibits some activity at other serotonin receptors.
In Vivo Effects
The in vivo effects of mCPP are consistent with its action on the serotonin system. In preclinical studies, it has been shown to induce hypophagia (reduced food intake) in rats. It can also produce anxiogenic-like effects in animal models.[3] In humans, mCPP administration can lead to a range of psychological and physiological effects, and it has been used as a pharmacological challenge to assess serotonin receptor sensitivity.[4]
Metabolism
mCPP is extensively metabolized, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[5] Identified metabolites include hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline.[5] These metabolites can be excreted as glucuronide or sulfate conjugates.[5]
Signaling Pathway of mCPP at the 5-HT₂c Receptor
As a 5-HT₂c receptor agonist, mCPP initiates a cascade of intracellular signaling events. The 5-HT₂c receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαq/11. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: 5-HT₂c receptor signaling pathway activated by mCPP.
Structure-Activity Relationship: The Case of 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)
To underscore the importance of the N4-substituent on the piperazine ring, it is informative to consider the pharmacological profile of 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP). The addition of a phenylethyl group at this position drastically shifts the compound's primary target from serotonin receptors to the dopamine transporter (DAT).[6]
3C-PEP is an exceptionally potent and selective DAT ligand.[6] This highlights a critical aspect of the structure-activity relationship (SAR) for this chemical class, where modifications at the N4 position can be exploited to fine-tune selectivity and potency for different molecular targets.
| Transporter | K_i_ (nM) | Reference |
| Dopamine Transporter (DAT) | 0.04 | [6] |
| Norepinephrine Transporter (NET) | 1107 | [6] |
| Serotonin Transporter (SERT) | 802 | [6] |
Table 2: Transporter Binding Affinities of 3C-PEP.
Experimental Protocols: A General Overview
The characterization of a compound's pharmacological profile involves a suite of in vitro and in vivo assays. The data presented for the mCPP and 3C-PEP were likely generated using the following standard methodologies:
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor or transporter. The general protocol involves:
-
Preparation of tissue homogenates or cell membranes expressing the target of interest.
-
Incubation of the membranes with a radiolabeled ligand that is known to bind to the target.
-
Addition of the test compound at varying concentrations to compete with the radioligand for binding.
-
Separation of bound from unbound radioligand, typically by rapid filtration.
-
Quantification of the bound radioactivity using liquid scintillation counting.
-
Data analysis to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀), which is then used to determine the binding affinity (K_i_).
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target. For GPCRs like the 5-HT₂c receptor, this could involve:
-
Calcium mobilization assays: Measuring changes in intracellular calcium concentration upon receptor activation.
-
Inositol phosphate accumulation assays: Quantifying the production of IP₃.
-
Reporter gene assays: Using a reporter gene (e.g., luciferase) under the control of a response element that is activated by the signaling pathway of interest.
In Vivo Behavioral Models
To assess the physiological and behavioral effects of a compound, various animal models are employed. For a compound like mCPP, these might include:
-
Locomotor activity monitoring: To assess stimulant or sedative effects.
-
Feeding studies: To measure effects on appetite and food intake.
-
Anxiety models: Such as the elevated plus maze or light-dark box tests.
Conclusion
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of 1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of 1-(3-Chlorophenyl)-4-propylpiperazine, a substituted arylpiperazine derivative. Arylpiperazines are a well-established class of compounds with significant activity at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors. Understanding the SAR of this specific molecule is crucial for the rational design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles for a range of central nervous system (CNS) disorders.
Core Structure and Pharmacological Relevance
This compound belongs to the N-arylpiperazine class of compounds. The core structure consists of a piperazine ring substituted at the N1 position with a 3-chlorophenyl group and at the N4 position with a propyl group. The 1-(3-chlorophenyl)piperazine (m-CPP) moiety is a known metabolite of the antidepressant drug trazodone and is itself a serotonergic agonist[1]. The nature of the substituent at the N4 position of the piperazine ring plays a critical role in modulating the affinity and selectivity of these compounds for various receptors.
Structure-Activity Relationship at Key Receptors
The pharmacological profile of this compound and its analogs is primarily determined by their interactions with serotonin (5-HT) and dopamine (D) receptors. The following sections detail the SAR at key receptor subtypes.
Serotonin Receptors
Arylpiperazines are known to interact with multiple 5-HT receptor subtypes, with the 5-HT1A and 5-HT2A receptors being particularly significant.
5-HT1A Receptor:
The N-alkyl substituent on the piperazine ring significantly influences the affinity for the 5-HT1A receptor. Generally, increasing the chain length of the N-alkyl group from methyl to propyl or butyl can enhance affinity.
-
Aryl Group: The presence of a chloro group at the meta position of the phenyl ring is a common feature in many serotonergic agents. This substitution pattern is often associated with significant affinity for various 5-HT receptors.
5-HT2A Receptor:
The interaction of arylpiperazines with the 5-HT2A receptor is also highly dependent on the substitution pattern. m-CPP itself has been characterized as a partial agonist at 5-HT2A receptors.
-
N4-Alkylation: The effect of N-alkylation on 5-HT2A affinity is more complex and can vary depending on the specific aryl substituent. In some series, longer alkyl chains can decrease affinity or alter the functional activity (agonist vs. antagonist).
Dopamine Receptors
Arylpiperazines also exhibit varying degrees of affinity for dopamine receptors, particularly the D2 and D3 subtypes.
D2 Receptor:
-
Aryl Group: The 3-chlorophenyl group can contribute to D2 receptor affinity.
-
N4-Propyl Group: The propyl group at the N4 position is a feature found in some D2 receptor ligands. Studies on related N-heteroarylalkyl-N-phenylpiperazines have shown that a three-methylene linker (propyl) can lead to moderate to high affinity at the D2 receptor subtype.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively reported, the following tables summarize the binding affinities of the parent compound, m-CPP, and selected N-substituted arylpiperazine analogs to provide a comparative context for understanding its likely pharmacological profile.
| Compound | Receptor | Ki (nM) | Species | Reference |
| 1-(3-Chlorophenyl)piperazine (m-CPP) | 5-HT1A | 130 | Human | [2] |
| 5-HT1B | 160 | Human | [2] | |
| 5-HT1C | 36 | Human | [2] | |
| 5-HT2A | 360 | Human | [2] | |
| 5-HT Transporter (SERT) | 230 (IC50) | Human | [3] | |
| D2 | >1000 | Human | [2] | |
| 1-(2-Methoxyphenyl)piperazine derivative | 5-HT1A | 1.2 | Not Specified | [4] |
| N-heteroarylpropyl-N-phenylpiperazine (Compound 15) | D2 | High Affinity | Bovine | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the N-alkylation of 1-(3-chlorophenyl)piperazine. A common precursor, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, is first synthesized.
Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride [1][6][7][8][9]
-
Reactants: 1-(3-chlorophenyl)piperazine hydrochloride, 1-bromo-3-chloropropane, sodium hydroxide.
-
Solvent: Acetone and water.
-
Procedure:
-
A solution of sodium hydroxide in water and acetone is prepared.
-
1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane are added to the solution.
-
The mixture is stirred at room temperature for approximately 16-18 hours.
-
The organic layer is separated and concentrated under reduced pressure to yield an oily residue.
-
The residue is dissolved in dilute hydrochloric acid, and the product is crystallized, filtered, and dried to afford 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
-
Synthesis of this compound (Final Step)
-
Reactants: 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, a reducing agent (e.g., Sodium borohydride or catalytic hydrogenation).
-
Procedure:
-
The 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is dissolved in a suitable solvent.
-
A reducing agent is added to reduce the chloropropyl group to a propyl group. The specific conditions (temperature, pressure, catalyst) will depend on the chosen reducing agent.
-
The reaction is monitored by a suitable technique (e.g., TLC or LC-MS) until completion.
-
The product is isolated and purified using standard techniques such as extraction and chromatography.
-
Receptor Binding Assays
The following provides a general protocol for determining the binding affinity of a test compound at serotonin and dopamine receptors.
General Protocol for Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing the receptor of interest (e.g., human recombinant 5-HT1A or D2 receptors).
-
Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]spiperone for D2).
-
Test compound (this compound).
-
Non-specific binding control (a high concentration of a known ligand for the receptor).
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated in the buffer at a specific temperature and for a set duration to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways
Arylpiperazines, by acting on GPCRs like serotonin and dopamine receptors, trigger intracellular signaling cascades. The specific pathway activated can depend on the receptor subtype and the functional nature of the ligand (agonist, partial agonist, or antagonist).
Caption: Experimental workflow for SAR studies.
Conclusion
The structure-activity relationship of this compound is a complex interplay of its aryl substitution and the nature of the N-alkyl group. Based on the analysis of related compounds, it is anticipated that this molecule possesses significant affinity for serotonin 5-HT1A and dopamine D2 receptors. The 3-chlorophenyl moiety is a key contributor to its interaction with these receptors, while the N-propyl group is expected to modulate the affinity and selectivity profile. Further detailed quantitative pharmacological studies on this compound are warranted to fully elucidate its receptor binding profile and functional activity. This knowledge will be invaluable for the design of new and improved therapeutic agents targeting the serotonergic and dopaminergic systems for the treatment of various CNS disorders.
References
- 1. prepchem.com [prepchem.com]
- 2. Strategies towards Targeting Gαi/s Proteins: Scanning of Protein‐Protein Interaction Sites To Overcome Inaccessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Investigation of mixed D2/5-HT1A activity of N-heteroarylmethyl-N-phenylpiperazines, N-heteroarylethyl-N-phenylpiperazines and N-heteroarylpropyl-N-phenylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Properties of 1-(3-Chlorophenyl)-4-propylpiperazine
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(3-Chlorophenyl)-4-propylpiperazine, a piperazine derivative of interest to researchers, scientists, and professionals in drug development. This document outlines its synthesis, physical characteristics, and safety information, based on available scientific literature.
Core Chemical Properties
This compound, and its commonly used hydrochloride salt, are key intermediates in the synthesis of various pharmacologically active compounds.[1][2] The presence of the chlorophenyl and propyl moieties on the piperazine ring influences its physicochemical and biological characteristics.
Physical and Chemical Data
A summary of the key physical and chemical properties for this compound and its hydrochloride salt is presented in the tables below. This data is essential for its handling, formulation, and quality control.
Table 1: Chemical Identifiers
| Identifier | This compound | This compound HCl |
| IUPAC Name | This compound[3] | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride[4][5] |
| CAS Number | 144146-59-8[3] | 52605-52-4[4][5] |
| Molecular Formula | C₁₃H₁₉ClN₂[3] | C₁₃H₁₉Cl₃N₂[4][5] |
| Molecular Weight | 238.75 g/mol [3] | 309.66 g/mol [4][5] |
| Canonical SMILES | CCCN1CCN(CC1)C2=CC(=CC=C2)Cl[3] | Cl.ClCCCN1CCN(CC1)c2cccc(Cl)c2 |
| InChIKey | GSNOQYGWFHFQEV-UHFFFAOYSA-N[3] | JVLRNANYLVRULL-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | This compound | This compound HCl |
| Physical State | Oily residue[6] | White to off-white crystalline powder.[4] |
| Melting Point | Not available | 198-202 °C.[7] |
| Boiling Point | Not available | Decomposes before boiling.[4] |
| Solubility | Soluble in ether[6] | Soluble in warm DMSO and warm Methanol.[7] Partly miscible in water.[8] |
| pKa | Not available | Not available |
| LogP | 3.4[3] | Not available |
Synthesis and Purification
The synthesis of this compound hydrochloride is well-documented and typically involves the alkylation of 1-(3-chlorophenyl)piperazine.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is adapted from established literature procedures.[5][6][9]
Materials:
-
1-(3-chlorophenyl)piperazine hydrochloride
-
1-bromo-3-chloropropane
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Hydrochloric acid (HCl)
-
Ether
-
Magnesium sulfate
Procedure:
-
A solution of 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane in a mixture of water and acetone is prepared.
-
The mixture is cooled to 0-10 °C.
-
A 50% aqueous solution of sodium hydroxide is added dropwise to the stirred solution while maintaining the temperature between 0-10 °C.[6]
-
The reaction mixture is then stirred at room temperature for 16-18 hours.[5][6]
-
The organic layer is separated and concentrated under reduced pressure to yield an oily residue.[6]
-
The residue is dissolved in dilute hydrochloric acid. The resulting solution is cooled, leading to the precipitation of the hydrochloride salt.
-
The precipitate is collected by filtration, washed with cold water, and air-dried.
-
Further purification can be achieved by recrystallization from water.[5]
-
To obtain the free base, the hydrochloride salt is treated with a 10% aqueous sodium hydroxide solution and extracted with ether. The etheral extract is then dried over magnesium sulfate and concentrated to afford this compound as an oily residue.[6]
Caption: Workflow for the synthesis of this compound HCl.
Pharmacological Profile
There is limited publicly available data on the specific receptor binding profile and functional activity of this compound. However, the structurally related compound, meta-chlorophenylpiperazine (mCPP), is a known serotonergic agent.[10] mCPP acts as an agonist at various serotonin receptor subtypes, including 5-HT₁ₐ, 5-HT₁ₙ, 5-HT₁ₒ, and 5-HT₂ₒ receptors.[11] It is important to note that the pharmacological profile of this compound may differ from that of mCPP due to the presence of the propyl group.
Another related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a highly potent and selective dopamine transporter (DAT) ligand with a dissociation constant (Ki) of 0.04 nM for DAT.[12] It displays significantly lower affinity for the norepinephrine transporter (NET; Ki = 1107 nM) and the serotonin transporter (SERT; Ki = 802 nM).[12]
Further research is required to fully elucidate the receptor binding affinities and functional activities of this compound.
Metabolism and Pharmacokinetics
Toxicological Information
The toxicological properties of this compound hydrochloride have been characterized to some extent. It is considered a hazardous substance and can cause skin, eye, and respiratory irritation.[3][8]
Table 3: Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation.[7][8] |
| H319 | Causes serious eye irritation.[7][8] |
| H335 | May cause respiratory irritation.[7][8] |
Handling and Safety Precautions:
-
Use in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid breathing dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]
In case of fire, it may produce toxic fumes, including oxides of nitrogen and carbon, and hydrogen chloride gas.[7]
Analytical Methods
The identification and quantification of this compound and related piperazine derivatives are typically performed using standard analytical techniques in forensic and pharmaceutical laboratories. These methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common technique for the separation and identification of piperazines and their metabolites in biological samples and seized materials.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Used for the quantitative analysis of piperazine derivatives.[15]
-
Thin-Layer Chromatography (TLC): A method for the separation and preliminary identification of piperazines.[16]
References
- 1. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 8. mpbio.com [mpbio.com]
- 9. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
- 13. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
In-Depth Technical Guide: 1-(3-Chlorophenyl)-4-propylpiperazine (CAS 144146-59-8)
Disclaimer: Publicly available experimental data for 1-(3-Chlorophenyl)-4-propylpiperazine is limited. The information presented herein, particularly concerning synthesis, experimental protocols, and biological activity, is largely based on established chemical principles and extrapolated from studies of structurally related N-arylpiperazine compounds. This guide is intended for research and informational purposes only.
Introduction
This compound is a substituted N-arylpiperazine. The N-arylpiperazine scaffold is a significant pharmacophore found in numerous centrally acting drugs, exhibiting a wide range of pharmacological activities.[1][2] Compounds of this class are known to interact with various G-protein coupled receptors, particularly serotonin and dopamine receptors, making them valuable tools in neuroscience research and drug development. Due to the limited specific research on the title compound, this document aims to provide a comprehensive overview based on its chemical structure and the known properties of analogous compounds.
Physicochemical Properties
The following table summarizes the computed physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 144146-59-8 | PubChem |
| Molecular Formula | C13H19ClN2 | PubChem |
| Molecular Weight | 238.75 g/mol | PubChem |
| XLogP3 | 3.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Exact Mass | 238.123676 Da | PubChem |
| Monoisotopic Mass | 238.123676 Da | PubChem |
| Topological Polar Surface Area | 6.5 Ų | PubChem |
| Heavy Atom Count | 16 | PubChem |
| Complexity | 202 | PubChem |
Synthesis and Experimental Protocols
While a specific, published synthesis protocol for this compound was not found, a plausible and commonly employed method for the synthesis of N-alkylated arylpiperazines is the N-alkylation of the corresponding N-arylpiperazine with an appropriate alkyl halide.
Proposed Synthesis Method: N-Alkylation
A likely synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.
Reaction Scheme:
1-(3-chlorophenyl)piperazine + CH3CH2CH2-X ---(Base, Solvent)---> this compound
Where X = Br, I
Hypothetical Experimental Protocol
Materials:
-
1-(3-chlorophenyl)piperazine
-
1-Bromopropane
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 1-(3-chlorophenyl)piperazine (1.0 eq) in a suitable solvent such as acetonitrile, add a base like potassium carbonate (1.5 eq).
-
Add 1-bromopropane (1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
References
Serotonin Receptor Affinity of 1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the anticipated serotonin (5-HT) receptor affinity of 1-(3-Chlorophenyl)-4-propylpiperazine. Due to a lack of specific binding and functional data for this N-propyl derivative, this document focuses on the well-characterized pharmacological profile of its parent compound, 1-(3-chlorophenyl)piperazine (m-CPP). This guide will delve into the known binding affinities and functional activities of m-CPP across various serotonin receptor subtypes, presenting the data in structured tables for clarity. Furthermore, detailed experimental protocols for key binding and functional assays are provided to aid researchers in the design of future studies. The guide also includes visualizations of relevant serotonin receptor signaling pathways and a typical experimental workflow, rendered using Graphviz, to facilitate a deeper understanding of the underlying molecular mechanisms and experimental procedures. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry.
Introduction
This compound is an arylpiperazine derivative. The arylpiperazine scaffold is a common motif in a multitude of centrally acting drugs, known for its interaction with various neurotransmitter receptors, particularly serotonin receptors. The pharmacological profile of these compounds can be significantly influenced by the nature of the substituent on the piperazine nitrogen (N4). This guide examines the expected serotonin receptor affinity of this compound by leveraging the extensive data available for its parent compound, 1-(3-chlorophenyl)piperazine (m-CPP). m-CPP is a well-known serotonin receptor ligand with a complex pharmacological profile, exhibiting varying degrees of affinity and functional activity across different 5-HT receptor subtypes.[1][2][3][4] It is a metabolite of the antidepressant drug trazodone and has been widely used as a pharmacological tool to probe serotonin system function.[5] Understanding the receptor affinity of m-CPP provides a crucial baseline for predicting the properties of its N-propyl analog.
Quantitative Data: Serotonin Receptor Affinity of 1-(3-chlorophenyl)piperazine (m-CPP)
The following tables summarize the binding affinity (IC50) and functional activity data for m-CPP at various human serotonin receptor subtypes. It is important to note that the addition of a propyl group to the N4 position of the piperazine ring is likely to alter these affinities and activities, a common observation in the structure-activity relationships of arylpiperazines.
Table 1: Binding Affinity of m-CPP at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | IC50 (nM) | Reference |
| 5-HT Receptor Subtypes | Various | Human Brain Membranes | 360 - 1300 | [4] |
| 5-HT Transporter | [125I]RTI-55 | Human Occipital Cortex | 230 | [6] |
Note: The first entry represents a range of IC50 values across multiple 5-HT receptor subtypes as reported in the study.
Table 2: Functional Activity of m-CPP at Serotonin Receptors
| Receptor Subtype | Assay Type | Cell Line/System | Activity | Potency/Efficacy | Reference |
| 5-HT1A | [35S]GTPγS Binding | CHO/h5-HT(1A) cells | Highly efficacious partial agonist | - | [5] |
| 5-HT1C | Prolactin Secretion in vivo | Rats | Agonist | - | [7] |
| 5-HT2C | Functional Assays | - | Potent Agonist | - | [3] |
| 5-HT7 | Intracellular Ca2+ | HEK293 cells | Antagonist | - | [8][9] |
Experimental Protocols
This section details standardized protocols for determining the binding affinity and functional activity of ligands at serotonin receptors.
Radioligand Binding Assay for 5-HT Receptors (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a test compound for a specific serotonin receptor subtype using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human serotonin receptor subtype of interest (e.g., CHO or HEK293 cells) or homogenized brain tissue from an appropriate species.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-labeled ligand for the target receptor.
-
Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate ions (e.g., MgCl₂).
-
Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Varying concentrations of the test compound.
-
For non-specific binding wells, add a saturating concentration of the non-labeled control ligand.
-
For total binding wells, add assay buffer instead of the test compound or non-specific control.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using the cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization for Gq-Coupled 5-HT Receptors (e.g., 5-HT2A, 5-HT2C)
This protocol measures the functional activity of a test compound at Gq-coupled serotonin receptors by detecting changes in intracellular calcium concentration.[10][11][12]
Materials:
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing the Gq-coupled serotonin receptor of interest.
-
Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered with HEPES.
-
Test Compound: this compound.
-
Reference Agonist: A known agonist for the target receptor (e.g., serotonin).
-
Fluorescence Plate Reader: With appropriate excitation and emission filters and injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. For agonists, plot the peak fluorescence response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. For antagonists, pre-incubate the cells with the test compound before adding a fixed concentration of the reference agonist and measure the inhibition of the agonist-induced response to determine the IC50.
Functional Assay: IP-One HTRF Assay for Gq-Coupled 5-HT Receptors
This protocol provides a method to measure the accumulation of inositol monophosphate (IP1), a downstream product of the Gq signaling cascade, using Homogeneous Time-Resolved Fluorescence (HTRF).[13][14][15]
Materials:
-
Cell Line: A cell line stably expressing the Gq-coupled serotonin receptor of interest.
-
IP-One HTRF Assay Kit: Containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer.
-
Stimulation Buffer: Assay buffer containing a phosphodiesterase inhibitor to prevent IP1 degradation.
-
Test Compound: this compound.
-
Reference Agonist: A known agonist for the target receptor.
-
HTRF-compatible Plate Reader.
Procedure:
-
Cell Plating: Plate the cells in a suitable microplate and culture overnight.
-
Compound Stimulation: Remove the culture medium and add varying concentrations of the test compound or reference agonist in stimulation buffer. Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis and Detection: Add the IP1-d2 conjugate and the anti-IP1 cryptate in lysis buffer to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow for the immunoassay to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (emission at 665 nm / emission at 620 nm) and plot it against the compound concentration. For agonists, determine the EC50 and Emax from the dose-response curve. For antagonists, measure the inhibition of an agonist-induced response to determine the IC50.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for Gq-coupled and Gi/o-coupled serotonin receptors.
References
- 1. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of various serotonin receptor subtype-selective antagonists alone and on m-chlorophenylpiperazine-induced neuroendocrine changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. innoprot.com [innoprot.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. innoprot.com [innoprot.com]
- 13. Development of an improved IP(1) assay for the characterization of 5-HT(2C) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. news-medical.net [news-medical.net]
An In-depth Technical Guide on the Interaction of 1-(3-Chlorophenyl)-4-propylpiperazine Analogues with the Dopamine Transporter
Disclaimer: Extensive searches of the scientific literature and public databases have yielded no specific data on the direct interaction of 1-(3-Chlorophenyl)-4-propylpiperazine with the dopamine transporter (DAT). Therefore, this guide will focus on the known interactions of closely related chlorophenylpiperazine analogues with the DAT, providing a framework for understanding the potential activity of the target compound. The quantitative data and structure-activity relationships discussed herein are based on these analogues.
Introduction
The dopamine transporter (DAT) is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic signaling. As a member of the solute carrier 6 (SLC6) family, DAT is a primary target for various psychostimulants and therapeutic agents for conditions such as ADHD and depression. Phenylpiperazine derivatives represent a significant class of compounds that interact with monoamine transporters. The substitution pattern on both the phenyl and piperazine rings plays a crucial role in determining the affinity and selectivity for DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET). This guide provides a detailed overview of the interaction of chlorophenylpiperazine analogues with the DAT, summarizing key quantitative data and outlining the experimental protocols used to determine these interactions.
Quantitative Data for Chlorophenylpiperazine Analogues at the Dopamine Transporter
The following table summarizes the binding affinities (Ki) of various 1-(3-Chlorophenyl)piperazine analogues for the human dopamine transporter (hDAT). The data is compiled from studies on the structure-activity relationships within this chemical class. It is important to note that the nature of the substituent on the piperazine nitrogen significantly influences DAT affinity.
| Compound | Linker | Substituent Group | hDAT Kᵢ (nM) |
| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | Ethylene (-CH₂CH₂-) | Phenyl | 0.04 |
| 1-(3-Chlorophenyl)-4-(3-phenylpropyl)piperazine | Propyl (-CH₂CH₂CH₂-) | Phenyl | 6.47 |
| 1-(3-Chlorophenyl)-4-(4-phenylbutyl)piperazine | Butyl (-CH₂CH₂CH₂CH₂-) | Phenyl | 1.85 |
Experimental Protocols
The following are detailed, generalized methodologies for key experiments used to characterize the interaction of compounds with the dopamine transporter. These protocols are standard in the field and would be applicable for testing this compound.
Dopamine Transporter (DAT) Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound for the dopamine transporter by measuring its ability to compete with a known radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the DAT.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428 or [¹²⁵I]RTI-55.
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Membrane Preparation:
-
Culture hDAT-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ (e.g., 1-5 nM [³H]WIN 35,428), and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at 4°C for 2-3 hours to reach equilibrium.
-
-
Filtration and Measurement:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Dopamine Reuptake Inhibition Assay
This functional assay measures the potency of a test compound to inhibit the uptake of dopamine into cells expressing the DAT.
Objective: To determine the IC₅₀ value of a test compound for the inhibition of dopamine uptake.
Materials:
-
Cell Line: As in the binding assay.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM D-glucose, pH 7.4.
-
Inhibitors: Ascorbic acid and pargyline to prevent dopamine oxidation and degradation.
-
Test Compound: As in the binding assay.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).
-
Scintillation Counter and scintillation fluid.
Procedure:
-
Cell Plating:
-
Plate the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.
-
-
Uptake Assay:
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle in KRH buffer for 10-20 minutes at room temperature.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (typically in the low nanomolar range) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature. The incubation time should be within the initial linear phase of uptake.
-
To determine non-specific uptake, a parallel set of wells is incubated with a high concentration of a known DAT inhibitor.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold KRH buffer.
-
Lyse the cells by adding Lysis Buffer to each well.
-
-
Measurement and Analysis:
-
Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Mandatory Visualizations
Dopamine Reuptake Inhibition Workflow
Caption: Workflow for the in vitro dopamine reuptake inhibition assay.
Signaling Pathway of Dopamine Reuptake Inhibition
Caption: Mechanism of dopamine reuptake inhibition by a phenylpiperazine analogue.
An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-propylpiperazine and Its Chemical Identity
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide serves to provide a comprehensive overview of the chemical entity known as 1-(3-Chlorophenyl)-4-propylpiperazine. Due to the limited availability of public domain data regarding its specific biological activities, experimental protocols, and defined signaling pathways, this document will focus on its chemical identity by presenting its known synonyms and structural identifiers. This information is crucial for accurate identification and sourcing in research and development endeavors.
Chemical Identity and Synonyms
Accurate identification of a chemical compound is fundamental in scientific research. This compound is known by several alternative names and identifiers in various chemical databases and commercial supplier catalogs. The following table summarizes these synonyms, providing a valuable reference for literature searches and material acquisition.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 144146-59-8[1] |
| PubChem CID | 14960353[1] |
| ChEMBL ID | CHEMBL27192[1] |
| DTXSID | DTXSID20566113[1] |
| InChI | InChI=1S/C13H19ClN2/c1-2-6-15-7-9-16(10-8-15)13-5-3-4-12(14)11-13/h3-5,11H,2,6-10H2,1H3[1] |
| InChIKey | GSNOQYGWFHFQEV-UHFFFAOYSA-N[1] |
| SMILES | CCCN1CCN(CC1)C2=CC(=CC=C2)Cl[1] |
| Other Synonyms | 1-(3-Chloro-phenyl)-4-propyl-piperazine[1] |
| DTXCID10516889[1] | |
| RefChem:224330[1] |
Distinction from a Structurally Related Compound
It is critical to distinguish this compound from a closely related compound, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine . The latter is frequently mentioned in scientific literature and patents as a key intermediate in the synthesis of the antidepressant drug Trazodone.[2][3][4] The presence of a chlorine atom on the propyl chain significantly alters the chemical properties and reactivity of the molecule, and data pertaining to the "-chloropropyl" variant should not be extrapolated to the "-propyl" compound of interest.
Structure-Activity Relationship Context
Future Research Directions
The absence of detailed public data on this compound suggests an opportunity for novel research. Future investigations could focus on:
-
Synthesis and Characterization: Detailed reporting of a robust and scalable synthetic route, along with comprehensive analytical characterization.
-
Pharmacological Profiling: A broad screening of the compound against a panel of CNS receptors and transporters to identify potential biological targets.
-
In Vitro and In Vivo Studies: Should a target be identified, subsequent in vitro functional assays and in vivo behavioral studies would be necessary to elucidate its pharmacological profile.
Logical Relationship of Phenylpiperazine Research
The following diagram illustrates the general logical flow of research in the field of phenylpiperazine derivatives, which would be applicable to the study of this compound.
References
- 1. This compound | C13H19ClN2 | CID 14960353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 3. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine [myskinrecipes.com]
- 5. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Chlorophenyl)-4-propylpiperazine is a substituted arylpiperazine derivative. While direct extensive research on this specific molecule is limited in publicly available literature, its structural similarity to a well-studied class of pharmacologically active agents allows for significant extrapolation of its potential properties and mechanism of action. This technical guide provides a comprehensive overview based on available data for the core structure and related analogues. It covers the probable synthetic routes, predicted pharmacological profile, and potential mechanisms of action, with a focus on its relationship to serotonergic and dopaminergic systems. All quantitative data for related compounds are summarized for comparative analysis, and detailed experimental protocols from analogous studies are provided.
Introduction
Arylpiperazine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, particularly those targeting the central nervous system. These compounds are recognized for their diverse pharmacological activities, often interacting with various G-protein coupled receptors, including serotonin (5-HT) and dopamine (D) receptors. The specific nature of the aryl substituent and the substitution at the N4 position of the piperazine ring critically influence the affinity and efficacy at these receptors.
This document focuses on this compound, a molecule that combines the 3-chlorophenylpiperazine moiety, a known serotonergic agent, with a propyl group at the N4 position. Due to a lack of direct studies on this compound, this review will leverage data from closely related structures, such as 1-(3-chlorophenyl)piperazine (mCPP) and other N-alkylated arylpiperazines, to build a comprehensive technical profile.
Synthesis and Characterization
General Synthetic Protocol
The synthesis would likely proceed as a two-step or a one-pot reaction starting from 1-(3-chlorophenyl)piperazine.
dot
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Inferred)
The following protocol is adapted from the synthesis of the structurally similar 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.
-
Reaction Setup: To a solution of 1-(3-chlorophenyl)piperazine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base, for instance, potassium carbonate (2-3 equivalents).
-
Alkylation: Add 1-bromopropane (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Pharmacological Profile (Inferred)
The pharmacological profile of this compound is not documented. However, based on the structure-activity relationships (SAR) of related arylpiperazines, a profile can be predicted. The 1-(3-chlorophenyl)piperazine (mCPP) core is a known agonist at several serotonin receptors, particularly of the 5-HT2C subtype. The N-propyl substituent is expected to modulate this activity and potentially introduce interactions with other receptors.
Quantitative Data for Related Compounds
The following table summarizes the binding affinities (Ki, nM) of structurally related arylpiperazines to provide a comparative context for the potential activity of this compound.
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | D2 | D3 | Reference |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 130 | 31 | 1.3 | 1,300 | 540 | (Inferred from multiple sources) |
| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | - | 53 | - | 327 | - | [1] |
| 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine | - | - | - | Potent Inhibitor | - | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Predicted Mechanism of Action
Based on the pharmacology of its parent compound, mCPP, this compound is likely to act as an agonist or partial agonist at serotonin receptors, with a probable high affinity for the 5-HT2C receptor. The propyl group may alter its selectivity and functional activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A) and potentially introduce affinity for dopamine receptors (D2, D3).
The interaction with these receptors would likely modulate downstream signaling cascades. For instance, agonism at 5-HT2C receptors typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
dot
References
Toxicological Profile of 1-(3-Chlorophenyl)-4-propylpiperazine and Related Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Executive Summary
This technical guide synthesizes the available toxicological information for compounds structurally related to 1-(3-Chlorophenyl)-4-propylpiperazine. The primary focus is on 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and the active metabolite 1-(3-chlorophenyl)piperazine (m-CPP), which is a metabolite of the antidepressants trazodone and nefazodone. The available data, primarily from safety data sheets and limited studies, indicate that these compounds are irritants and may have systemic effects. A significant toxicological concern associated with the parent compounds (trazodone and nefazodone) is hepatotoxicity, which may be mediated by their metabolites. This document provides a structured overview of the known hazards, available quantitative data, and insights into potential mechanisms of toxicity.
Hazard Identification and Classification
Based on the available information for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and m-CPP, the following hazards have been identified.
Table 2.1: GHS Hazard Classification for Related Compounds
| Hazard Statement | Hazard Class | Compound | Source |
| Harmful if swallowed | Acute toxicity, oral | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | ECHA C&L |
| Causes skin irritation | Skin corrosion/irritation | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, m-CPP | Supplier SDS |
| Causes serious eye irritation | Serious eye damage/eye irritation | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, m-CPP | Supplier SDS |
| May cause respiratory irritation | Specific target organ toxicity — single exposure | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, m-CPP | Supplier SDS |
| May cause an allergic skin reaction | Skin sensitization | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | ECHA C&L |
| Suspected of causing genetic defects | Germ cell mutagenicity | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | ECHA C&L |
| May damage fertility or the unborn child | Reproductive toxicity | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | ECHA C&L |
| Toxic if swallowed | Acute toxicity, oral | m-CPP | Supplier SDS |
Quantitative Toxicological Data
Quantitative toxicological data for this compound is not available. The following table summarizes the limited data found for related piperazine derivatives.
Table 3.1: Acute Toxicity Data for Related Piperazine Derivatives
| Compound | Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| A piperazine derivative | LD50 | Intraperitoneal | Mouse | 800 mg/kg | Details of toxic effects not reported other than lethal dose value. | [1] |
| Trazodone | LD50 | Oral | Rat | 690 mg/kg | Not specified | [2] |
| 4-Methylcyclohexanemethanol (surrogate for methodological comparison) | LD50 | Oral | Rat (male) | 1,768 mg/kg | Not specified | [3] |
| 4-Methylcyclohexanemethanol (surrogate for methodological comparison) | LD50 | Oral | Rat (female) | 884 mg/kg | Not specified | [3] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized protocols are used for assessing the safety of new chemical entities. The following section outlines a general experimental workflow for an acute oral toxicity study based on OECD Guideline 420.
General Protocol for Acute Oral Toxicity Study (OECD 420)
This protocol provides a general framework and is not specific to any single study cited.
Objective: To determine the acute oral toxicity of a test substance.
Test Animals: Typically, young adult rats of a single sex (usually females) are used.[4][5]
Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.[4]
Dose Preparation and Administration: The test substance is typically administered as a single oral gavage. The volume administered is kept constant, and the dose is adjusted by varying the concentration of the test substance in the vehicle (e.g., water, corn oil).[6]
Procedure:
-
Sighting Study: A preliminary study is conducted on a small number of animals to determine the appropriate starting dose for the main study. Doses are selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg).[1][5]
-
Main Study: Groups of animals (typically 5) are dosed at the selected starting level. The outcome (no effect, toxicity, or mortality) determines the next step, which could be dosing a new group at a lower or higher fixed dose level.[1]
-
Observations: Animals are observed for clinical signs of toxicity and mortality shortly after dosing and periodically for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.[1][4]
-
Pathology: At the end of the study, all animals are subjected to a gross necropsy.
Potential Mechanisms of Toxicity and Signaling Pathways
The precise mechanisms of toxicity for this compound are unknown. However, insights can be drawn from its structural relationship to trazodone and nefazodone, and their metabolite, m-CPP.
Hepatotoxicity
The parent compounds, trazodone and nefazodone, are extensively metabolized by the liver, primarily through the cytochrome P450 system (CYP3A4).[7][8] Cases of severe hepatotoxicity, including liver failure, have been associated with nefazodone use.[9][10] It is hypothesized that this liver injury may be mediated by the formation of toxic reactive intermediates during metabolism.[9][11]
Serotonergic Effects
m-CPP is a known serotonin (5-HT) receptor agonist.[12] Excessive serotonergic activity in the central and peripheral nervous systems can lead to a potentially life-threatening condition known as serotonin syndrome.[13] The symptoms of serotonin syndrome include altered mental status, autonomic dysfunction, and neuromuscular abnormalities.[7]
The following diagram illustrates a simplified overview of the serotonergic synapse and the mechanism of action of serotonin reuptake inhibitors, a class of drugs that can contribute to serotonin syndrome.
Caption: Simplified diagram of a serotonergic synapse.
Metabolic Pathways
This compound is structurally related to the antidepressant drug trazodone. Trazodone is metabolized in the liver, with one of its major metabolites being 1-(3-chlorophenyl)piperazine (m-CPP).[14][15] This metabolic conversion is primarily carried out by the cytochrome P450 enzyme CYP3A4.[15]
The following diagram illustrates the metabolic pathway of trazodone to m-CPP.
Caption: Metabolic conversion of Trazodone to m-CPP.
Experimental Workflows
The following diagram outlines a general workflow for in vitro cytotoxicity testing of a novel compound, a common initial step in toxicological assessment.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
While direct toxicological data for this compound is scarce, the information available for structurally similar compounds and potential metabolites provides a preliminary hazard profile. The primary concerns appear to be irritation, acute oral toxicity, and the potential for hepatotoxicity and serotonergic effects. Any research or development involving this compound should proceed with caution, and it is strongly recommended that comprehensive toxicological studies be conducted to establish a definitive safety profile. This guide serves as a foundational resource for researchers by compiling and structuring the currently available, albeit limited, toxicological information.
References
- 1. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Introduction - NTP Developmental and Reproductive Toxicity Technical Report on the Prenatal Development Studies of 4-Methylcyclohexanemethanol (CASRN 34885-03-5) in Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. bemsreports.org [bemsreports.org]
- 6. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 7. Serotonin Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nefazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pdf.hres.ca [pdf.hres.ca]
- 15. dl.icdst.org [dl.icdst.org]
The Metabolic Journey of 1-(3-Chlorophenyl)-4-propylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the predicted metabolic pathway of 1-(3-Chlorophenyl)-4-propylpiperazine, a substituted piperazine derivative. Drawing upon metabolic data from its close structural analog, 1-(3-chlorophenyl)piperazine (mCPP), and other N-alkyl piperazine compounds, this document outlines the principal biotransformation reactions, the key enzymes involved, and representative experimental protocols for the elucidation of its metabolic fate. While specific quantitative data for this compound is not publicly available, this guide offers a robust predictive framework and practical methodologies for its comprehensive metabolic investigation.
Introduction
This compound belongs to the arylpiperazine class of compounds, a scaffold prevalent in numerous centrally acting drugs. Understanding the metabolic pathway of such a compound is critical in drug development for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological properties. This guide synthesizes existing knowledge on the metabolism of analogous structures to provide a detailed projection of the metabolic fate of this compound.
Predicted Metabolic Pathway
The metabolism of this compound is anticipated to proceed through several key enzymatic reactions, primarily categorized as Phase I and Phase II metabolism. The primary routes of biotransformation are predicted to be N-dealkylation, aromatic hydroxylation, and degradation of the piperazine ring, followed by conjugation reactions.
Phase I Metabolism
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule.
-
N-Depropylation: The most probable initial metabolic step is the removal of the N-propyl group to yield 1-(3-chlorophenyl)piperazine (mCPP). This reaction is commonly catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .[1]
-
Aromatic Hydroxylation: The chlorophenyl ring is susceptible to hydroxylation, leading to the formation of phenolic metabolites. This reaction is primarily mediated by CYP2D6 .[1] Hydroxylation can occur at various positions on the aromatic ring, resulting in isomeric metabolites.
-
Piperazine Ring Degradation: The piperazine moiety can undergo oxidative cleavage, leading to the formation of N-(3-chlorophenyl)ethylenediamine and subsequently 3-chloroaniline.[1]
-
Propyl Chain Oxidation: The propyl group itself can be a site for hydroxylation, leading to the formation of hydroxylated N-propyl metabolites.
Phase II Metabolism
Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate their excretion.
-
Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) or with sulfate by sulfotransferases (SULTs).[1]
-
Acetylation: The 3-chloroaniline metabolite can undergo acetylation by N-acetyltransferases (NATs).[1]
The following diagram illustrates the predicted metabolic pathway:
Quantitative Data
As of the date of this publication, no specific quantitative metabolic data for this compound has been reported in the scientific literature. However, pharmacokinetic data for its primary predicted metabolite, mCPP, is available and provides valuable insights into the potential disposition of this key metabolic product.
Table 1: Pharmacokinetic Parameters of 1-(3-chlorophenyl)piperazine (mCPP) in Humans (Single Dose)
| Parameter | Intravenous (0.1 mg/kg) | Oral (0.5 mg/kg) | Reference |
| Clearance (CL) | 11 - 92 L/hr | - | [2] |
| Bioavailability (F) | - | 14 - 108% | [2] |
Note: The wide variability in pharmacokinetic parameters highlights significant inter-individual differences in the metabolism of mCPP.
Table 2: In Vitro Intrinsic Clearance of Representative Piperazine Derivatives in Human Liver Microsomes (HLM)
| Compound | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
| Piperazin-1-ylpyridazine derivative 1 | ~231 (calculated from t1/2 of 3 min) | [3] |
| Piperazin-1-ylpyridazine derivative 29 | ~6.6 (calculated from t1/2 of 105 min) | [3] |
| UNC10201652 | 48.1 | [4] |
Note: The intrinsic clearance values demonstrate that structural modifications to the piperazine scaffold can significantly alter metabolic stability.
Experimental Protocols
The following protocols are representative methodologies for the in vitro and in vivo investigation of the metabolic pathway of this compound.
In Vitro Metabolism using Human Liver Microsomes (HLM)
This protocol is designed to identify the metabolites of this compound and to determine its metabolic stability.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ACN) at a concentration of 10 mM.
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 1 µM), and HLM (final concentration typically 0.5 mg/mL).
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate at 4000 rpm for 15 minutes to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound and its metabolites.
-
Determine the rate of disappearance of the parent compound to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Metabolite Identification using LC-MS/MS
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like Q-TOF or Orbitrap).
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for metabolite profiling and product ion scan for structural elucidation.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) for fragmentation.
-
Data Analysis: Metabolites are identified by comparing their mass spectra and fragmentation patterns with that of the parent compound and by searching against metabolite prediction software and databases.
In Vivo Metabolism Study in Rodents
This protocol outlines a basic in vivo study to identify metabolites in urine and plasma.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old).
Procedure:
-
Dosing:
-
Administer this compound to rats via oral gavage or intravenous injection at a suitable dose.
-
-
Sample Collection:
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Centrifuge to obtain plasma.
-
House rats in metabolic cages to collect urine for 24 or 48 hours.
-
-
Sample Preparation:
-
Plasma: Protein precipitation with acetonitrile.
-
Urine: For conjugated metabolites, enzymatic hydrolysis with β-glucuronidase/sulfatase may be necessary. This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleanup and concentration.
-
-
Analysis:
-
Analyze the processed plasma and urine samples by LC-MS/MS or GC-MS to identify and quantify the parent compound and its metabolites.
-
Conclusion
The metabolic pathway of this compound is predicted to be complex, involving multiple Phase I and Phase II biotransformations. The primary metabolic routes are likely N-depropylation to the active metabolite mCPP, followed by aromatic hydroxylation and piperazine ring cleavage. The provided experimental protocols offer a robust framework for the detailed investigation of this pathway, enabling the identification and quantification of its metabolites. Further studies are essential to confirm these predicted pathways and to fully characterize the pharmacokinetic and pharmacodynamic profile of this compound and its metabolites, which is crucial for its potential development as a therapeutic agent.
References
- 1. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of N,N'-substituted piperazine and homopiperazine derivatives with polyamine-like actions at N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
The Trazodone Metabolite, 1-(3-Chlorophenyl)piperazine (mCPP): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of 1-(3-chlorophenyl)piperazine (mCPP), the primary active metabolite of the antidepressant drug trazodone. Trazodone is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form mCPP.[1] While present at lower systemic concentrations than its parent compound, mCPP possesses a distinct and potent pharmacological profile, significantly contributing to the overall therapeutic and adverse effects of trazodone. This document details the pharmacokinetics, pharmacodynamics, receptor binding profile, and relevant experimental methodologies for the study of mCPP.
Introduction
Trazodone, a serotonin antagonist and reuptake inhibitor (SARI), is a widely prescribed medication for the treatment of major depressive disorder. Its clinical efficacy is attributed not only to the parent drug but also to its principal active metabolite, 1-(3-chlorophenyl)piperazine, commonly known as mCPP.[1] Understanding the pharmacological characteristics of mCPP is crucial for a comprehensive grasp of trazodone's mechanism of action, potential drug-drug interactions, and overall clinical profile. This guide serves as a technical resource for professionals engaged in drug research and development, providing detailed data and experimental protocols related to mCPP.
Pharmacokinetics: Trazodone and mCPP
Following oral administration, trazodone is rapidly absorbed and undergoes extensive hepatic metabolism. The formation of mCPP is a key metabolic pathway. The pharmacokinetic parameters of both trazodone and mCPP are summarized in the table below. It is important to note that the plasma concentrations of mCPP are generally lower than those of trazodone.[2]
| Parameter | Trazodone | m-Chlorophenylpiperazine (mCPP) | Reference(s) |
| Tmax (hours) | 0.5 - 2 | Variable, dependent on trazodone absorption and metabolism | [1] |
| Cmax (ng/mL) | Highly variable depending on dose and formulation | Generally <10% of trazodone Cmax | [1][3] |
| Half-life (t½) (hours) | Biphasic: Initial phase ~3-6, Terminal phase ~5-9 | ~4-14 | [4] |
| Metabolizing Enzyme | CYP3A4 (primary for mCPP formation) | CYP2D6 | [1] |
Pharmacodynamics and Receptor Binding Profile
mCPP exhibits a distinct pharmacological profile from trazodone, acting as a non-selective serotonin receptor agonist with some antagonistic properties.[5] Its interaction with various serotonin (5-HT) and other receptors contributes to the complex pharmacology of trazodone. The receptor binding affinities (Ki) and inhibitory concentrations (IC50) of mCPP are presented below.
| Receptor | Binding Affinity (Ki, nM) | IC50 (nM) | Reference(s) |
| 5-HT1A | 18.9 - 23.6 | ||
| 5-HT1B | High Affinity | [1] | |
| 5-HT2A | High Affinity | [1] | |
| 5-HT2C | High Affinity | [1] | |
| 5-HT3 | High Affinity | [1] | |
| α1-Adrenergic | 600 | ||
| α2-Adrenergic | |||
| Dopamine D2 | >10,000 | ||
| Histamine H1 | |||
| Serotonin Transporter (SERT) | 230 |
Signaling Pathways
The interaction of mCPP with serotonin receptors initiates downstream signaling cascades that modulate neuronal activity. The following diagrams illustrate the key signaling pathways associated with 5-HT1A and 5-HT2C receptors, both of which are significantly targeted by mCPP.
Caption: 5-HT1A receptor signaling cascade initiated by mCPP.
Caption: 5-HT2C receptor signaling cascade initiated by mCPP.
Experimental Protocols
In Vitro Metabolism of Trazodone to mCPP in Human Liver Microsomes
This protocol is designed to study the formation of mCPP from trazodone using human liver microsomes, a standard in vitro model for hepatic drug metabolism.
Materials:
-
Pooled human liver microsomes
-
Trazodone hydrochloride
-
m-Chlorophenylpiperazine (mCPP) standard
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal standard (e.g., nefazodone)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of trazodone in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5-1.0 mg/mL), phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding trazodone to the mixture (final concentrations can range from 1 to 100 µM).
-
Incubate the reaction at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and analyze by LC-MS/MS for the quantification of mCPP.
Caption: Experimental workflow for in vitro trazodone metabolism.
Quantification of Trazodone and mCPP in Human Plasma by LC-MS/MS
This protocol outlines a sensitive and specific method for the simultaneous determination of trazodone and mCPP in human plasma.[6]
Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard solution (e.g., nefazodone in methanol).
-
Add 50 µL of 1 M NaOH and vortex for 30 seconds.
-
Add 3 mL of n-hexane and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness at 40°C under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC Column: Betabasic cyano column (100 mm x 2.1 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 80:20, v/v).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Conclusion
1-(3-Chlorophenyl)piperazine is a pharmacologically active metabolite of trazodone that significantly influences the drug's overall clinical effects. Its distinct receptor binding profile and downstream signaling actions underscore the importance of considering its contribution when evaluating the efficacy and safety of trazodone. The experimental protocols provided herein offer standardized methods for the investigation of mCPP in both in vitro and in vivo settings. A thorough understanding of the properties of mCPP is essential for the continued development and optimization of trazodone therapy and for the design of novel therapeutics targeting similar pathways.
References
- 1. Frontiers | Characterization of trazodone metabolic pathways and species-specific profiles [frontiersin.org]
- 2. Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(3-Chlorophenyl)-4-propylpiperazine safety and handling precautions
An In-Depth Technical Guide to the Safety and Handling of 1-(3-Chlorophenyl)-4-propylpiperazine and Related Compounds
Hazard Identification and Classification
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is classified as a hazardous substance.[1][2] It is an irritant and may cause respiratory irritation.[1][2]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity, Oral | 3 / 4 | H301/H302: Toxic or harmful if swallowed.[3][4] |
Signal Word: Warning[1][2] or Danger[3]
Hazard Pictograms:
Physical and Chemical Properties
The available data pertains to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | White to off-white powder | [1] |
| Molecular Formula | C13H18Cl2N2·HCl | [1] |
| Molecular Weight | 309.66 g/mol | [1] |
| Melting Point | 198-203 °C | [1][2] |
| Solubility | Soluble in warm DMSO and warm Methanol.[1] Does not mix well with water.[5] | [1][5] |
| Stability | Stable under ordinary conditions of use and storage. | [1][5] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize exposure and risk.
Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[6][7] Ensure eyewash stations and safety showers are close to the workstation.[7]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1][6]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][6] Contaminated gloves should be replaced immediately.[5]
-
Respiratory Protection: For operations generating dust, use a NIOSH-approved particulate respirator (e.g., N95 or better).[8]
-
-
General Hygiene: Avoid breathing dust.[1][6] Do not get in eyes, on skin, or on clothing.[1] Wash hands and any exposed skin thoroughly after handling.[6] Do not eat, drink, or smoke in work areas.[6]
Storage
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep container tightly closed and protected from sunlight and moisture.[1][6]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
First-Aid and Emergency Procedures
Immediate medical attention is required for significant exposures.[6][7]
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Remove victim to fresh air and keep at rest in a comfortable position for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [6][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. | [1][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice. | [1][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth. Call a POISON CENTER or doctor immediately. | [6][7] |
Fire-Fighting Measures
-
Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide.[5]
-
Hazards: The material is a combustible solid but propagates flame with difficulty.[5] Dust clouds may form an explosive mixture with air.[5] Thermal decomposition can release irritating and toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[5][6]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Spill Response
-
Ventilate the area of the leak or spill.[1]
-
Clean up spills immediately, avoiding dust generation.[5]
-
Wear appropriate PPE, including respiratory protection.[5]
-
Sweep up the material and shovel it into suitable containers for disposal.[6]
-
Do not let the product enter drains.[4]
Experimental Protocols
The following protocols are for the synthesis of the analog 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride and are provided for informational purposes.
Synthesis Protocol 1: Alkylation in Aqueous Acetone
This method involves the alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane.[9][10]
-
Reaction Setup: To a solution of sodium hydroxide (0.184 mole) in 75 mL of water and 75 mL of acetone, add 1-(3-chlorophenyl)piperazine hydrochloride (0.074 mole) and 1-bromo-3-chloropropane (0.074 mole).[9]
-
Reaction: Stir the resulting mixture at 27°C for 18 hours.[9]
-
Work-up: Separate the organic layer and concentrate it to an oil under reduced pressure.[9]
-
Purification: Treat the oil with hot (85°C) 6 N HCl until the solution is complete. Filter the solution and store it at 5°C for 18 hours.[9]
-
Isolation: Collect the precipitate by filtration to yield the hydrochloride salt of the product.[9]
Synthesis Protocol 2: Microwave-Assisted Synthesis
This method utilizes microwave radiation to accelerate the reaction.[11]
-
Reaction Mixture: In a conical flask, combine 1-bromo-3-chloropropane (26 mmol), 1-(3-chlorophenyl)piperazine hydrochloride (10 mmol), tetrabutylammonium bromide (TBAB, 10 mmol), and potassium carbonate (K2CO3, 30 mmol) in 3 cm³ of acetonitrile/DMF.[11]
-
Microwave Irradiation: Subject the mixture to microwave radiation. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Work-up: After the reaction is complete, add 50 cm³ of water and filter the resulting product.[11]
-
Salt Formation: Dissolve the dried product in acetone and add a solution of 2M HCl in dioxane until acidic.[11]
-
Isolation: Filter the precipitated hydrochloride salt on a Büchner funnel.[11]
Caption: General workflow for the synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl.
Analytical Methods
Various analytical techniques can be used for the identification and quantification of piperazine derivatives.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A primary method for the separation and identification of piperazines and their metabolites in various samples.[12][14]
-
High-Performance Liquid Chromatography (HPLC) with UV or DAD detection: Used for the quantitative analysis of piperazine derivatives.[13] Derivatization with agents like NBD-Cl may be required for trace analysis of non-UV active piperazines.[13]
-
Thin Layer Chromatography (TLC): A simple and effective method for monitoring reaction progress.[11]
Toxicological and Biological Information
-
Toxicology: No specific LD50 or LC50 data is available in the search results for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine. The primary hazards are skin, eye, and respiratory irritation.[1] Ingestion is considered harmful or toxic.[3][4] Long-term exposure to high dust concentrations may cause changes in lung function.[5] The material is not reported as a carcinogen by IARC, NTP, ACGIH, or OSHA.[1]
-
Metabolism: Studies on the related compound mCPP show extensive metabolism, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety.[14]
-
Signaling Pathways: The parent compound, 1-(3-chlorophenyl)piperazine (mCPP), is a metabolite of the antidepressant trazodone and acts as a serotonergic agonist.[15] It binds to and activates serotonin receptors.[15] However, no specific signaling pathway information was found for this compound or its chloropropyl analog.
Caption: Logical workflow for the safe handling of hazardous chemical powders in a research setting.
Disposal Considerations
All waste must be handled in accordance with local, state, and federal regulations.[5] Waste material should be managed in an appropriate and approved waste disposal facility.[1] Do not allow the chemical or wash water from cleaning equipment to enter drains.[5]
This guide provides a summary of the available safety and handling information for 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride as a surrogate for this compound. Researchers and drug development professionals must always consult the most current Safety Data Sheet for the specific compound being used and adhere to all institutional and regulatory safety protocols.
References
- 1. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 2. mpbio.com [mpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. 1-(3-Chlorophenyl)piperazine Manufacturers, SDS [mubychem.com]
- 9. prepchem.com [prepchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 1-(3-Chlorophenyl)-4-propylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 1-(3-Chlorophenyl)-4-propylpiperazine. While specific validated methods for this compound are not widely published, the following protocols for closely related piperazine derivatives, such as 1-(3-chlorophenyl)piperazine (mCPP) and its analogues, can be adapted and validated for the analysis of this compound in various matrices.
Overview of Analytical Techniques
Several analytical techniques are suitable for the detection and quantification of this compound. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix. The most common and effective methods include:
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) for routine quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for robust identification and quantification, particularly in forensic and toxicological analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, making it ideal for trace-level detection in complex biological matrices.
Quantitative Data Summary
The following tables summarize the quantitative performance data from validated methods for closely related piperazine compounds. These values can serve as a starting point for the validation of methods for this compound.
Table 1: LC-MS/MS Method Performance for a Structurally Related Piperazine Derivative (1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl) [1][2]
| Parameter | Value |
| Limit of Detection (LOD) | 0.01 ppm |
| Limit of Quantification (LOQ) | 0.03 ppm |
| Linearity Range | 0.03 - 1.5 ppm |
| Correlation Coefficient (r²) | >0.9996 |
| Precision (%RSD) | <2.0% |
| Accuracy (Recovery) | 95-105% |
Table 2: Capillary Electrophoresis with UV Detection for 1-(3-chlorophenyl)piperazine (mCPP)
| Parameter | Value |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | 0.9994 - 0.9995 |
| Intraday Precision (%RSD) | ≤ 4.9% |
| Accuracy (Recovery) | 101.0 - 101.6% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV/DAD)
This method is adapted from general procedures for the analysis of piperazine derivatives and is suitable for the quantification of this compound in bulk materials or pharmaceutical formulations.[3]
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in 10 mL of a 1:1 solution of 20 mM HCl and methanol.
-
Vortex the solution until the sample is fully dissolved.
-
Dilute 1 mL of this solution to 10 mL with methanol for a final concentration of approximately 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b. HPLC Operating Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: 86% Sodium hexylammonium phosphate (NaHAP) Buffer: 14% Acetonitrile. The mobile phase composition may require optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector: UV or DAD at 236 nm
-
Column Temperature: 25°C
c. Method Validation:
The method should be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on established methods for the analysis of piperazine designer drugs and is suitable for the identification and quantification of this compound in seized materials or biological samples after appropriate extraction.[3][4]
a. Sample Preparation:
-
Dissolve a known amount of the sample in acetonitrile. For biological samples, a liquid-liquid or solid-phase extraction procedure is required to isolate the analyte.
-
If necessary, derivatization (e.g., acetylation) can be performed to improve the chromatographic properties of the analyte.
-
The final extract should be concentrated and reconstituted in a suitable solvent for GC-MS analysis.
b. GC-MS Operating Conditions:
-
GC Column: Equity-5 or similar, 30 m x 0.25 mm i.d., 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Mode: Splitless
-
Injector Temperature: 260°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 min
-
Ramp to 180°C at 12°C/min, hold for 2 min
-
Ramp to 200°C at 10°C/min, hold for 2 min
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is adapted from a validated protocol for a closely related compound and is ideal for the trace-level quantification of this compound in complex matrices such as plasma, urine, or environmental samples.[1][2]
a. Sample Preparation:
-
For biological samples, perform a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Evaporate the extraction solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
b. LC-MS/MS Operating Conditions:
-
LC Column: C18 Symmetry, 100 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase: 5.0 mM Ammonium acetate in water: Acetonitrile (30:70, v/v)
-
Flow Rate: 0.8 mL/min (a post-column split may be necessary to direct a lower flow into the MS source)
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MS/MS Mode: Multiple Reaction Monitoring (MRM)
-
Precursor and product ions will need to be determined by direct infusion of a standard solution of this compound.
-
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for HPLC-UV/DAD Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for LC-MS/MS Analysis.
References
- 1. eprints.utm.my [eprints.utm.my]
- 2. researchgate.net [researchgate.net]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of 1-(3-Chlorophenyl)-4-propylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the qualitative and quantitative analysis of 1-(3-Chlorophenyl)-4-propylpiperazine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are designed to offer a robust and reliable framework for the identification and quantification of this compound in research and quality control settings. This document includes detailed experimental protocols, expected quantitative data, and visual representations of the analytical workflow and anticipated fragmentation patterns.
Introduction
This compound is a substituted piperazine derivative. Piperazine derivatives are a class of compounds with a wide range of pharmacological activities and are of significant interest in drug discovery and development. Accurate and sensitive analytical methods are crucial for the characterization, quality control, and metabolic studies of these compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[1][2] This application note provides a detailed GC-MS method for the analysis of this specific analyte.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards are then prepared by serial dilution of the stock solution to the desired concentrations for calibration curves and quality control samples. For the analysis of complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary to isolate the analyte and remove interfering substances.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard GC-MS system equipped with a capillary column. The following parameters are recommended and are based on established methods for similar piperazine derivatives.[1][2]
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 75 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, hold for 3 min, then ramp to 320 °C at 20 °C/min and hold for 7 min.[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Mass Scan Range | m/z 40-550 |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Quantitative Data Summary
The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on the analysis of structurally similar compounds. The exact retention time and mass fragments should be confirmed by running a pure standard of the compound.
Table 2: Expected Quantitative Data
| Parameter | Expected Value |
| Retention Time (t_R) | Approximately 10-15 min (dependent on the exact GC conditions) |
| Molecular Ion [M]⁺ | m/z 238 |
| Key Mass Fragments (m/z) | 196, 154, 138, 111, 70, 56 |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range |
| Limit of Quantification (LOQ) | Estimated to be in the mid-to-high ng/mL range |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: GC-MS analysis workflow for this compound.
Predicted Fragmentation Pathway
The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound. The fragmentation is based on common fragmentation patterns of piperazine derivatives.
Caption: Predicted EI fragmentation of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the analysis of this compound. The provided experimental parameters and expected data will guide researchers in setting up their analytical workflow. It is recommended to validate the method in-house using a certified reference standard to establish specific retention times, fragmentation patterns, and quantitative performance metrics.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 1-(3-Chlorophenyl)-4-propylpiperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-(3-Chlorophenyl)-4-propylpiperazine, a key intermediate in pharmaceutical synthesis. The described protocol is designed to yield high-purity fractions suitable for downstream applications in drug discovery and development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, ensuring effective separation of the target compound from potential process-related impurities.
Introduction
This compound is a substituted piperazine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final drug product. HPLC is a powerful technique for the purification of such compounds, offering high resolution and scalability. This document provides a detailed protocol for the preparative HPLC purification of this compound, including instrument parameters, sample preparation, and fraction collection strategies.
Physicochemical Properties
A summary of the relevant physicochemical properties of this compound is presented in Table 1. The compound's moderate hydrophobicity (XLogP3-AA of 3.4) makes it an ideal candidate for reversed-phase chromatography.[1] As a piperazine derivative, it is a basic compound, which necessitates careful control of the mobile phase pH to ensure good peak shape and retention.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉ClN₂ | [1] |
| Molecular Weight | 238.75 g/mol | [1] |
| XLogP3-AA | 3.4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Predicted pKa | Basic (piperazine moiety) | N/A |
Potential Impurities
During the synthesis of this compound, several impurities may be generated. These can include unreacted starting materials such as 1-(3-chlorophenyl)piperazine, byproducts from side reactions, or degradation products. A common synthetic precursor and potential impurity is 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.[2] The developed HPLC method is designed to effectively separate the target compound from these and other potential impurities.
HPLC Purification Method
The following HPLC method is recommended for the purification of this compound.
Table 2: HPLC Instrumentation and Parameters
| Parameter | Specification |
| Chromatographic System | Preparative HPLC system with gradient capability, UV detector, and fraction collector |
| Column | C18 silica gel, 10 µm particle size, 250 x 21.2 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5.0 mL |
| Sample Concentration | 10 mg/mL in Mobile Phase A/Methanol (80:20) |
Experimental Protocol
Mobile Phase Preparation
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of trifluoroacetic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of trifluoroacetic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
Sample Preparation
-
Accurately weigh approximately 50 mg of the crude this compound sample.
-
Dissolve the sample in 5.0 mL of a solution of Mobile Phase A and Methanol (80:20, v/v).
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
HPLC System Setup and Equilibration
-
Install the specified C18 column into the HPLC system.
-
Purge the pumps with the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (20% B) at a flow rate of 20.0 mL/min for at least 15 minutes, or until a stable baseline is achieved.
Injection and Chromatographic Run
-
Inject 5.0 mL of the prepared sample solution onto the column.
-
Start the chromatographic run using the gradient program outlined in Table 2.
-
Monitor the chromatogram at 254 nm.
Fraction Collection
-
Set the fraction collector to collect peaks based on a threshold absorbance value.
-
The main peak corresponding to this compound is expected to elute within the main gradient portion.
-
Collect the eluting peak in appropriately sized and labeled collection tubes.
Post-Purification Analysis
-
Analyze the collected fractions for purity using an analytical HPLC method.
-
Pool the fractions that meet the desired purity specifications.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid compound.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the HPLC purification process.
Caption: Workflow for the HPLC purification of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the purification of this compound. The use of a C18 column with a trifluoroacetic acid-modified mobile phase ensures good peak shape and resolution for this basic compound. This application note serves as a comprehensive guide for researchers and scientists involved in the synthesis and purification of piperazine-based pharmaceutical intermediates, enabling the production of high-purity materials for drug development.
References
Application Notes and Protocols for 1-(3-Chlorophenyl)-4-propylpiperazine in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)-4-propylpiperazine is a derivative of the arylpiperazine class of compounds, which are of significant interest in neuropharmacology due to their interactions with various neurotransmitter receptors. While specific research on the 4-propyl derivative is limited, its structural similarity to other 1-(3-chlorophenyl)piperazines, most notably 1-(3-chlorophenyl)piperazine (m-CPP), suggests its potential as a modulator of serotonergic and dopaminergic systems. This document provides a detailed overview of the likely applications and experimental protocols for this compound, based on data from closely related compounds. It is intended to serve as a guide for researchers investigating its neuropharmacological profile.
Synonyms:
-
1-(m-Chlorophenyl)-4-propylpiperazine
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C13H19ClN2 |
| Molecular Weight | 238.76 g/mol |
| Appearance | Likely an off-white to pale yellow solid or oil |
| Solubility | Expected to be soluble in organic solvents such as DMSO, ethanol, and methanol. Aqueous solubility is likely low but can be increased by forming a hydrochloride salt. |
Mechanism of Action (Inferred)
Based on the known pharmacology of related arylpiperazines, this compound is predicted to have a primary affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2 subtypes. Arylpiperazines often exhibit complex pharmacology, acting as agonists, partial agonists, or antagonists depending on the specific receptor subtype and the cellular context.
The parent compound, m-CPP, is a known serotonergic agonist with a complex receptor binding profile. It also has weaker interactions with other receptors, including dopamine and adrenergic receptors. The propyl substitution at the N4 position of the piperazine ring is expected to modulate the affinity and efficacy at these targets compared to m-CPP. Structure-activity relationship studies on similar compounds suggest that the nature of the N4-substituent can significantly influence receptor selectivity and functional activity.
Potential Applications in Neuropharmacology Research
-
Investigation of Serotonergic Pathways: Due to its presumed affinity for 5-HT1A and 5-HT2 receptors, this compound can be used as a tool to probe the role of these receptors in various physiological and pathological processes, including mood regulation, anxiety, and cognition.
-
Drug Discovery Lead Compound: The arylpiperazine scaffold is a common feature in many CNS-active drugs. This compound could serve as a starting point for the development of novel therapeutics targeting serotonergic dysfunction.
-
In Vivo Behavioral Studies: The compound can be used in animal models to investigate its effects on behaviors modulated by the serotonergic system, such as locomotor activity, anxiety-like behaviors, and antidepressant-like effects. Studies with the related compound m-CPP have shown dose-dependent suppression of spontaneous ambulatory behavior in rats.[1]
-
Receptor Binding and Functional Assays: It can be utilized in in-vitro assays to characterize its binding affinity and functional activity at a panel of neurotransmitter receptors and transporters.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.
Materials:
-
1-(3-chlorophenyl)piperazine hydrochloride
-
1-Bromopropane (or 1-iodopropane)
-
Sodium hydroxide (NaOH) or Potassium Carbonate (K2CO3)
-
Acetone
-
Water
-
Dichloromethane (DCM) or Ether for extraction
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) for drying
-
Hydrochloric acid (HCl) in ether or dioxane (for salt formation)
Procedure:
-
Dissolve 1-(3-chlorophenyl)piperazine hydrochloride in a mixture of water and acetone.
-
To the stirred solution, add a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloride and free the piperazine base.
-
Add 1-bromopropane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer. If an aqueous workup is needed, add water and extract the product with an organic solvent like dichloromethane or ether.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
-
For easier handling and improved solubility, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., ether) and adding a solution of HCl in ether or dioxane. The resulting precipitate can be collected by filtration and dried.
Below is a DOT script for the synthesis workflow.
Caption: Synthesis workflow for this compound.
In Vitro Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for 5-HT1A and 5-HT2A receptors.
Materials:
-
Cell membranes expressing human 5-HT1A or 5-HT2A receptors
-
Radioligand for 5-HT1A (e.g., [3H]8-OH-DPAT)
-
Radioligand for 5-HT2A (e.g., [3H]Ketanserin)
-
This compound (test compound)
-
Non-specific binding control (e.g., high concentration of serotonin or a known antagonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
96-well plates
-
Filtration apparatus with glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Below is a DOT script for the receptor binding assay workflow.
Caption: Workflow for in vitro receptor binding assay.
In Vivo Assessment of Locomotor Activity
This protocol describes a method to assess the effect of this compound on spontaneous locomotor activity in rodents.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Rodents (e.g., mice or rats)
-
Open-field activity chambers equipped with infrared beams or video tracking software
-
Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)
Procedure:
-
Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Habituate each animal to the open-field chamber for a set period (e.g., 30-60 minutes) on a day prior to testing.
-
On the test day, prepare the required doses of this compound dissolved in the vehicle. A vehicle-only control group should be included.
-
Administer the test compound or vehicle to the animals via the chosen route of administration.
-
Place the animals individually into the open-field chambers immediately after injection or after a predetermined pretreatment time.
-
Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a set duration (e.g., 60-120 minutes).
-
Analyze the data by comparing the activity levels of the compound-treated groups to the vehicle-treated control group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences.
Data Presentation
While specific quantitative data for this compound is not available in the public domain, the following table presents receptor binding data for the closely related and well-studied compound, m-CPP, to provide a comparative reference.
Table 1: Receptor Binding Profile of 1-(3-chlorophenyl)piperazine (m-CPP)
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference Compound |
| 5-HT1A | Partial Agonist | Trazodone and m-CPP act as partial agonists.[2][3] |
| 5-HT2A | Partial Agonist | m-CPP is a partial agonist at cloned 5-HT2A receptors.[4] |
| 5-HT2C | Agonist | m-CPP is an agonist at 5-HT2C receptors.[4] |
| Dopamine Transporter (DAT) | ~802 nM (for a related compound, 3C-PEP) | The related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) has a Ki of 802 nM for the serotonin transporter (SERT), providing a reference point for monoamine transporter affinity.[5] |
Note: The binding profile of this compound is expected to differ from m-CPP due to the propyl substitution.
Signaling Pathways
The presumed interaction of this compound with 5-HT1A and 5-HT2A receptors suggests its involvement in the following signaling pathways:
-
5-HT1A Receptor Signaling: 5-HT1A receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability.
Below is a DOT script for the 5-HT1A signaling pathway.
Caption: Presumed 5-HT1A receptor signaling pathway.
-
5-HT2A Receptor Signaling: 5-HT2A receptors are also GPCRs, but they couple to Gq/11 proteins. Activation of 5-HT2A receptors stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade leads to various downstream cellular responses, including neuronal excitation.
Below is a DOT script for the 5-HT2A signaling pathway.
Caption: Presumed 5-HT2A receptor signaling pathway.
Safety Precautions
-
This compound should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
-
The toxicological properties of this compound have not been fully investigated. It should be treated as a potentially hazardous substance.
Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The information provided is based on data from related compounds and should be used as a guide for further investigation. All experiments should be conducted in accordance with institutional and national guidelines for laboratory safety and animal welfare.
References
- 1. Effect of 1-(m-chlorophenyl)piperazine and 1-(m-trifluoromethylphenyl)piperazine on locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPγS binding | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine are partial agonists at cloned 5-HT2A receptors expressed in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1-(3-Chlorophenyl)piperazine (mCPP) as a Research Tool for CNS Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
While research on 1-(3-Chlorophenyl)-4-propylpiperazine is limited, indicating its probable role as a chemical intermediate in the synthesis of more complex molecules, the closely related compound 1-(3-Chlorophenyl)piperazine (mCPP) is a well-established and widely utilized pharmacological tool for investigating the central nervous system (CNS). mCPP serves as a non-selective serotonin (5-HT) receptor agonist and has been instrumental in elucidating the role of the serotonergic system in various physiological and pathological processes, including anxiety, depression, and appetite control.[1][2] It is also a known metabolite of the antidepressant trazodone.[1]
These application notes provide an overview of mCPP's pharmacological profile and detailed protocols for its use in preclinical CNS research.
Pharmacological Profile of mCPP
mCPP exhibits a complex pharmacology, acting as an agonist or partial agonist at multiple serotonin receptor subtypes. Its primary mechanism of action involves the direct stimulation of postsynaptic 5-HT receptors.[3] Additionally, mCPP can act as a serotonin releasing agent and a reuptake inhibitor, further contributing to its multifaceted effects on the serotonergic system.[1][4]
Receptor Binding Affinity
The binding profile of mCPP across various neurotransmitter receptors is crucial for interpreting experimental results. The following table summarizes the binding affinities (Ki or IC50 values) of mCPP for human and rat receptors.
| Receptor Subtype | Species | Binding Affinity (nM) | Reference |
| 5-HT1A | Human | 360 - 1300 (IC50) | [5] |
| 5-HT1B | Human | 360 - 1300 (IC50) | [5] |
| 5-HT1D | Human | 360 - 1300 (IC50) | [5] |
| 5-HT2A | Human | 32.1 (Ki) | [1] |
| 5-HT2B | Human | 28.8 (Ki) | [1] |
| 5-HT2C | Human | 3.4 (Ki) | [1] |
| 5-HT Transporter (SERT) | Human | 230 (IC50) | [3] |
| α2-Adrenergic | Human | 570 (IC50) | [5] |
Mechanism of Action Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by mCPP through its interaction with 5-HT2C receptors, which are strongly implicated in its anxiogenic and anorectic effects.
Experimental Protocols
Rodent Model of Anxiety using mCPP
mCPP is widely used to induce anxiety-like behaviors in rodents, providing a model to screen for potential anxiolytic compounds.[6][7] The elevated plus-maze (EPM) and light-dark box tests are common behavioral paradigms for this purpose.
Objective: To assess the anxiogenic effects of mCPP and evaluate the efficacy of a test compound in reversing these effects.
Materials:
-
m-Chlorophenylpiperazine (mCPP) hydrochloride
-
Saline (0.9% NaCl)
-
Test compound
-
Male rats (e.g., Sprague-Dawley, 250-300g) or mice (e.g., C57BL/6, 25-30g)
-
Elevated Plus-Maze (EPM) or Light-Dark Box apparatus
-
Video tracking software
Procedure:
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week and to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve mCPP hydrochloride in saline to a final concentration of 0.5-2.0 mg/kg for rats or 1-4 mg/kg for mice.[6][7] Prepare the test compound in a suitable vehicle.
-
Dosing:
-
Administer the test compound or its vehicle via the desired route (e.g., intraperitoneally, orally).
-
After an appropriate pretreatment time (dependent on the test compound's pharmacokinetics), administer mCPP (or saline for control groups) intraperitoneally.
-
-
Behavioral Testing: 30 minutes after mCPP injection, place the animal in the center of the EPM or in the light compartment of the light-dark box.[6]
-
Data Collection: Record the animal's behavior for 5 minutes using video tracking software. Key parameters to measure include:
-
EPM: Time spent in the open arms, number of entries into the open and closed arms.
-
Light-Dark Box: Time spent in the light compartment, number of transitions between compartments.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant decrease in open arm time/entries or light compartment time following mCPP administration indicates an anxiogenic effect. A reversal of this effect by the test compound suggests anxiolytic properties.
In Vivo Microdialysis to Measure Serotonin Release
This protocol allows for the real-time measurement of extracellular serotonin levels in specific brain regions of freely moving animals following mCPP administration.[8][9]
Objective: To determine the effect of mCPP on serotonin efflux in a brain region of interest (e.g., nucleus accumbens, prefrontal cortex).
Materials:
-
mCPP hydrochloride
-
Saline (0.9% NaCl)
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
Microdialysis probes and guide cannulae
-
Stereotaxic apparatus
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED)
-
Male rats (e.g., Wistar, 280-320g)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest. Allow the animal to recover for at least 48 hours.
-
Probe Insertion and Equilibration: On the day of the experiment, gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for an equilibration period of at least 2 hours.[9][10]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1 hour to establish a stable baseline of serotonin levels.
-
Drug Administration: Administer mCPP (e.g., 1-10 µmol/kg, i.v. or i.p.) or saline.[8]
-
Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours after drug administration.
-
Sample Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline average. Plot the data over time and analyze using appropriate statistical methods.
Drug Discrimination Studies
Drug discrimination paradigms are used to assess the subjective effects of a drug in animals.[11][12] Rats or other animals can be trained to discriminate mCPP from vehicle, and this model can be used to test whether other compounds produce similar subjective effects.
Objective: To determine if a test compound produces mCPP-like subjective effects.
Materials:
-
mCPP hydrochloride
-
Saline (0.9% NaCl)
-
Test compound
-
Operant conditioning chambers equipped with two levers and a reinforcer delivery system (e.g., food pellets, sweetened milk).[11]
-
Rats (e.g., Sprague-Dawley or Fischer 344)
Procedure:
-
Training:
-
On training days, administer either mCPP (e.g., 0.8-1.4 mg/kg, i.p.) or saline 15-30 minutes before placing the rat in the operant chamber.[11][12]
-
Reinforce responses on one lever (e.g., the left lever) after mCPP administration and on the other lever (the right lever) after saline administration, typically on a fixed-ratio schedule.
-
Continue training until the animals reliably respond on the correct lever (e.g., >80% accuracy for several consecutive days).
-
-
Substitution Testing:
-
Once the discrimination is established, administer various doses of the test compound instead of mCPP or saline.
-
Record the percentage of responses on the mCPP-appropriate lever.
-
-
Data Analysis:
-
If the animals predominantly respond on the mCPP-appropriate lever after administration of the test compound, it is said to "substitute" for mCPP, indicating similar subjective effects.
-
Partial substitution may also be observed.
-
Conclusion
1-(3-Chlorophenyl)piperazine (mCPP) is a valuable research tool for investigating the serotonergic system's role in CNS disorders. Its ability to act on multiple 5-HT receptor subtypes allows for the study of complex serotonergic modulation. The protocols provided herein offer standardized methods for utilizing mCPP to induce anxiety-like states, measure serotonin release, and assess subjective drug effects in preclinical models. When interpreting data generated using mCPP, its complex pharmacological profile and potential off-target effects should always be considered.
References
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. m-Chlorophenylpiperazine as a probe of serotonin function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.psychonautwiki.org [m.psychonautwiki.org]
- 5. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 7. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goums.ac.ir [goums.ac.ir]
- 11. Discriminative stimulus properties of m-chlorophenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using 1-(3-Chlorophenyl)piperazine (mCPP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)piperazine, commonly known as mCPP, is a psychoactive compound that acts as a non-selective serotonin (5-HT) receptor agonist and serotonin-releasing agent.[1][2] It is an active metabolite of the antidepressant trazodone.[3] Due to its significant affinity for various serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7, as well as the serotonin transporter (SERT), mCPP is widely utilized in preclinical and clinical research to probe the function of the serotonergic system.[1][2] Its administration can induce a range of behavioral and physiological effects, making it a valuable tool for studying anxiety, depression, migraines, and obsessive-compulsive disorder.[1] These application notes provide a comprehensive overview of in vivo studies using mCPP, including detailed experimental protocols and quantitative data summaries.
Data Presentation: Summary of In Vivo Studies
The following tables summarize quantitative data from various in vivo studies involving the administration of mCPP to different animal models and humans.
Table 1: Neurochemical Effects of mCPP in Rats
| Animal Model | Dosage & Route | Brain Region | Neurotransmitter Change | Analytical Method | Reference |
| Wistar Rats | 0.25 or 2.5 mg/kg, IV | Hippocampus | 300-1,400% increase in extracellular serotonin | In vivo microdialysis | [4] |
| Wistar Rats | 0.25 or 2.5 mg/kg, IV | Nucleus Accumbens & Striatum | 125-170% increase in extracellular dopamine | In vivo microdialysis | [4] |
| Sprague-Dawley Rats | 1-100 µM (local infusion) | Nucleus Accumbens | Increased extracellular 5-HT | In vivo microdialysis | [5] |
| Sprague-Dawley Rats | 1-10 µmol/kg, IV | Not specified | Dose-related increases in 5-HT | Not specified | [5] |
Table 2: Behavioral Effects of mCPP in Rodents
| Animal Model | Dosage & Route | Behavioral Test | Key Findings | Reference |
| ICR Mice | 1, 2, or 4 mg/kg, IP | Elevated Plus-Maze | Shortened time in open arms and decreased percentage of time in open arms | [6] |
| ICR Mice | 1, 2, or 4 mg/kg, IP | Open Field Test | Shortened center zone distance and reduced number of entries to the central zone | [6] |
| ICR Mice | 1, 2, or 4 mg/kg, IP | Hole-Board Test | Reduced head-dip counts and increased head-dip latency | [6] |
| Rats | 0.5 µg (intra-hippocampal) | Social Interaction Test | Decreased total interaction time (anxiogenic-like effect) | [7] |
| Rats | 4 µg (ICV) | Social Interaction Test | Decreased total interaction time (anxiogenic-like effect) | [7] |
| Rats | 1 mg/kg, twice daily for 5 weeks (with haloperidol) | Vacuous Chewing Movements (VCMs) | Enhanced hypophagic and anxiogenic-like effects of mCPP | [8][9] |
Table 3: Pharmacokinetic and Neuroendocrine Effects of mCPP in Humans
| Subjects | Dosage & Route | Key Pharmacokinetic Parameters | Neuroendocrine Effects | Reference |
| Healthy Male Volunteers (n=12) | IV and Oral | Absolute bioavailability: 12-84%; Elimination half-life: 2.4-6.8 h (IV), 2.6-6.1 h (oral) | Significant increase in ACTH, cortisol, and prolactin levels | [10] |
| Normal Subjects (n=20) | 0.25 and 0.5 mg/kg, Oral | Not specified | Non-linear dose-response increase in ACTH, cortisol, and prolactin | [11] |
| MDMA Users (n=25) and Controls (n=25) | 0.08 mg/kg, IV | Not specified | Diminished cortisol and prolactin responses in male MDMA users | [12][13] |
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Serotonin and Dopamine Measurement in Rats
Objective: To measure extracellular levels of serotonin and dopamine in specific brain regions following mCPP administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
1-(3-Chlorophenyl)piperazine (mCPP)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples every 20 minutes for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.
-
mCPP Administration: Administer mCPP via the desired route (e.g., intravenous injection of 0.25 or 2.5 mg/kg).[4]
-
Post-injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
Analysis: Analyze the dialysate samples using HPLC with electrochemical detection to quantify the concentrations of serotonin and dopamine.
-
Data Expression: Express the results as a percentage change from the baseline levels.
Protocol 2: Elevated Plus-Maze Test for Anxiety-Like Behavior in Mice
Objective: To assess the anxiogenic-like effects of mCPP in mice.
Materials:
-
Male ICR mice (20-25g)
-
1-(3-Chlorophenyl)piperazine (mCPP)
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
mCPP Administration: Administer mCPP via intraperitoneal (IP) injection at doses of 1, 2, or 4 mg/kg.[6] A control group should receive a vehicle injection (e.g., saline).
-
Testing: 30 minutes after the injection, place the mouse in the center of the elevated plus-maze, facing an open arm.[6]
-
Recording: Record the behavior of the mouse for 5 minutes using a video camera.
-
Analysis: Analyze the video recordings to determine the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.
-
Data Interpretation: A decrease in the time spent and the number of entries into the open arms is indicative of anxiogenic-like behavior.
Visualizations
Caption: Signaling pathways activated by mCPP.
Caption: Experimental workflow for mCPP-induced anxiety model.
Disclaimer: The information provided in these application notes is for research purposes only. All experiments involving animals must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling mCPP.
References
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-(m-chlorophenyl)piperazine (mCPP) dissociates in vivo serotonin release from long-term serotonin depletion in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 7. Anxiogenic-like effect of infusing 1-(3-chlorophenyl) piperazine (mCPP) into the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral effects of 1-(m-chlorophenyl) piperazine (m-cpp) in a rat model of Tardive Dyskinesia. | [Pakistan Journal of Pharmaceutical Sciences • 2008] | PSA • ID 17874 [psa.pastic.gov.pk]
- 10. Pharmacokinetics of m-chlorophenylpiperazine after intravenous and oral administration in healthy male volunteers: implication for the pharmacodynamic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchwithrowan.com [researchwithrowan.com]
- 12. Altered neuroendocrine and behavioral responses to m-chlorophenylpiperazine in 3,4-methylenedioxymethamphetamine (MDMA) users - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Notes and Protocols for In Vitro Evaluation of 1-(3-Chlorophenyl)-4-propylpiperazine (mCPP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to characterize the pharmacological activity of 1-(3-Chlorophenyl)-4-propylpiperazine (mCPP), a compound with significant effects on the serotonergic system. The following sections detail its binding affinity and functional activity at various neurotransmitter receptors and transporters, along with detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative data for mCPP's binding affinities and functional potencies at various molecular targets.
Table 1: Receptor Binding Affinities of mCPP
| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| 5-HT₁ₐ | [³H]8-OH-DPAT | Human Brain | 360 | [1] | |
| 5-HT₁ₑ | [³H]5-HT | Human Brain | 1300 | [1] | |
| 5-HT₂ₐ | [³H]Ketanserin | Human Brain | 32.1 | 640 | [1][2] |
| 5-HT₂c | [³H]Mesulergine | Human Brain | 3.4 | [2] | |
| 5-HT₃ | [³H]GR65630 | Human Brain | 1100 | [1] | |
| α₁-Adrenergic | [³H]Prazosin | Human Brain | 2500 | [1] | |
| α₂-Adrenergic | [³H]Rauwolscine | Human Brain | 570 | [1] | |
| β-Adrenergic | [³H]Dihydroalprenolol | Human Brain | 24,000 | [1] | |
| Dopamine D₂ | [³H]Spiperone | Human Brain | >10,000 | [1] | |
| Muscarinic | [³H]QNB | Human Brain | 13,000 | [1] |
Table 2: Neurotransmitter Transporter Affinity of mCPP
| Transporter | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Serotonin (SERT) | [¹²⁵I]RTI-55 | Human Occipital Cortex | 230 | [3] | |
| Norepinephrine (NET) | [³H]Nisoxetine | Rat Brain | ~1000 | [4] | |
| Dopamine (DAT) | [³H]WIN 35,428 | Rat Striatum | >10,000 |
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol describes a method to determine the binding affinity of mCPP for serotonin receptors, such as 5-HT₂ₐ and 5-HT₂c, using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells expressing the target human serotonin receptor subtype (e.g., HEK293-h5-HT₂ₐ)
-
Radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ, [³H]Mesulergine for 5-HT₂c)
-
This compound (mCPP)
-
Non-specific binding control (e.g., 10 µM Mianserin for 5-HT₂)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% BSA
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Microplate scintillation counter
-
Harvester
Procedure:
-
Prepare serial dilutions of mCPP in assay buffer.
-
In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand concentration, and 50 µL of either mCPP dilution, assay buffer (for total binding), or non-specific binding control.
-
Add 50 µL of the cell membrane preparation (containing 10-50 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold assay buffer.
-
Allow the filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of mCPP by non-linear regression analysis of the competition binding data. The Kᵢ value can be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Functional Assay: Gq/11-Mediated Intracellular Calcium Mobilization
This protocol measures the functional agonist activity of mCPP at Gq-coupled receptors, such as the 5-HT₂c receptor, by detecting changes in intracellular calcium levels.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂c receptor
-
This compound (mCPP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with an injector
Procedure:
-
Seed the HEK293-h5-HT₂c cells into 96-well black, clear-bottom microplates and culture overnight.
-
Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of assay buffer.
-
Add 100 µL of assay buffer to each well.
-
Prepare serial dilutions of mCPP in assay buffer.
-
Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for 10-20 seconds.
-
Inject 25 µL of the mCPP dilutions into the wells and continue to measure the fluorescence intensity every 1-2 seconds for at least 2 minutes.
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response over baseline and determine the EC₅₀ value of mCPP from the dose-response curve.
Neurotransmitter Transporter Uptake Assay
This protocol assesses the ability of mCPP to inhibit the reuptake of neurotransmitters, such as serotonin, through their respective transporters (e.g., SERT).
Materials:
-
HEK293 cells stably expressing the human serotonin transporter (hSERT)
-
[³H]Serotonin ([³H]5-HT)
-
This compound (mCPP)
-
Non-specific uptake control (e.g., 10 µM Fluoxetine)
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, 2.2 mM CaCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
-
Harvester
Procedure:
-
Seed the HEK293-hSERT cells into 96-well plates and culture until confluent.
-
Prepare serial dilutions of mCPP in uptake buffer.
-
Wash the cells twice with 200 µL of uptake buffer.
-
Pre-incubate the cells with 100 µL of the mCPP dilutions or non-specific uptake control for 10 minutes at 37°C.
-
Add 25 µL of [³H]5-HT (final concentration ~10 nM) to each well to initiate the uptake.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold uptake buffer.
-
Lyse the cells with 50 µL of 0.1 M NaOH.
-
Transfer the lysate to scintillation vials with 4 mL of scintillation cocktail.
-
Measure the radioactivity in a microplate scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the IC₅₀ value of mCPP for the inhibition of serotonin uptake.
Visualizations
The following diagrams illustrate key pathways and workflows related to the in vitro assessment of mCPP.
Caption: Signaling pathway of mCPP at the 5-HT₂c receptor.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a neurotransmitter uptake assay.
References
- 1. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 3. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
Application Notes and Protocols for the Experimental Design of Studying Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the experimental design of studying piperazine derivatives. The piperazine scaffold is a ubiquitous structural motif in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable physicochemical and pharmacological properties.[1][2][3][4] These guidelines will cover the essential stages of research, from initial synthesis and characterization to comprehensive biological and toxicological evaluation.
Introduction to Piperazine Derivatives
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a versatile scaffold in drug discovery.[3][5] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to, antipsychotic, antidepressant, anxiolytic, anticancer, antimicrobial, and anti-inflammatory effects.[2][4][6][7][8][9][10] The two nitrogen atoms of the piperazine core provide opportunities for structural modification, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.[1][3]
General Experimental Workflow
A systematic approach is crucial for the efficient and effective study of novel piperazine derivatives. The typical workflow involves a multi-step process from compound synthesis to preclinical evaluation.
Experimental Protocols
Synthesis of Piperazine Derivatives
The synthesis of piperazine derivatives can be achieved through various organic reactions. A common approach involves the N-alkylation or N-arylation of a piperazine core with suitable electrophiles.
Protocol 3.1.1: General Procedure for N-Alkylation/Arylation
-
Reaction Setup: In a round-bottom flask, dissolve the starting piperazine (1 equivalent) in a suitable solvent (e.g., dichloromethane, acetonitrile, or DMF).
-
Addition of Base: Add a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate; 1.2-2 equivalents) to the solution.
-
Addition of Electrophile: Slowly add the desired alkyl halide or aryl halide (1-1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 50-80 °C) for a specified time (typically 2-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[12]
Structural Characterization
The identity and purity of the synthesized compounds must be confirmed using various spectroscopic techniques.[12][13][14]
Protocol 3.2.1: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra (HRMS) to confirm the molecular weight and elemental composition of the synthesized compounds.[13]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record FT-IR spectra to identify the characteristic functional groups present in the molecules.[12]
In Vitro Biological Evaluation
In vitro assays are essential for determining the biological activity of the synthesized piperazine derivatives at the molecular and cellular levels.
Protocol 3.3.1: Receptor Binding Assay (e.g., 5-HT₁A Receptor)
This protocol is adapted from studies investigating the interaction of piperazine derivatives with serotonin receptors.[6]
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293 cells expressing human 5-HT₁A receptor).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes).
-
Separation: Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibition constant) values using the Cheng-Prusoff equation.[6]
Protocol 3.3.2: Enzyme Inhibition Assay (e.g., Dipeptidyl Peptidase-IV - DPP-IV)
This protocol is based on studies evaluating piperazine derivatives as DPP-IV inhibitors.[15][16]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the DPP-IV enzyme, a suitable buffer, and the chromogenic or fluorogenic substrate (e.g., Gly-Pro-p-nitroanilide).
-
Compound Addition: Add varying concentrations of the piperazine derivative to the wells.
-
Incubation: Incubate the plate at 37 °C for a specific time.
-
Measurement: Measure the absorbance or fluorescence at a specific wavelength to determine the amount of product formed.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC₅₀ value.
Protocol 3.3.3: Antimicrobial Activity Assay (Broth Microdilution Method)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound.[9][11]
-
Bacterial/Fungal Suspension: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the piperazine derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
In Vivo Pharmacological Evaluation
In vivo studies are conducted to assess the efficacy and pharmacokinetic profile of promising lead compounds in animal models.
Protocol 3.4.1: Antidepressant Activity (Forced Swim Test - FST) in Mice
The FST is a common behavioral test used to screen for antidepressant activity.[6][17]
-
Animal Acclimatization: Acclimatize male mice to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Administer the test compound, a vehicle control, or a standard antidepressant (e.g., fluoxetine) intraperitoneally (i.p.) or orally (p.o.) at a specific time before the test.[17]
-
Test Procedure: Individually place each mouse in a transparent cylinder filled with water (25 ± 1 °C) for a 6-minute session.
-
Behavioral Scoring: During the last 4 minutes of the session, record the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.[6]
Protocol 3.4.2: Antipsychotic Activity (Apomorphine-Induced Climbing) in Mice
This model is used to evaluate the dopamine receptor blocking activity of potential antipsychotic drugs.[18][7]
-
Animal Acclimatization and Drug Administration: Similar to the FST protocol.
-
Apomorphine Induction: 30 minutes after drug administration, inject the mice with apomorphine (a dopamine agonist).
-
Behavioral Observation: Observe the mice for climbing behavior for a period of 30 minutes.
-
Scoring: Score the climbing behavior at regular intervals. A reduction in climbing behavior compared to the control group suggests antipsychotic potential.[18]
Data Presentation
Quantitative data from the experimental studies should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Physicochemical and Purity Data for Synthesized Piperazine Derivatives
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Purity (HPLC, %) |
| PD-01 | C₁₇H₂₅N₃O | 287.40 | 120-122 | 85 | >98 |
| PD-02 | C₁₈H₂₇N₃O | 301.43 | 135-137 | 78 | >99 |
| PD-03 | C₁₇H₂₄ClN₃O | 321.85 | 142-144 | 82 | >98 |
Table 2: In Vitro Biological Activity of Piperazine Derivatives
| Compound ID | 5-HT₁A Binding (Ki, nM) | DPP-IV Inhibition (IC₅₀, µM) | MIC vs. S. aureus (µg/mL) |
| PD-01 | 10.5 | 5.2 | 32 |
| PD-02 | 5.8 | 2.1 | 16 |
| PD-03 | 15.2 | 8.9 | 64 |
| Reference | 1.2 (8-OH-DPAT) | 0.5 (Sitagliptin) | 8 (Ciprofloxacin) |
Table 3: In Vivo Efficacy of Lead Piperazine Derivatives in Mice
| Compound ID | Dose (mg/kg, i.p.) | Immobility Time in FST (s) | Apomorphine-Induced Climbing Score |
| Vehicle | - | 180 ± 10 | 15 ± 2 |
| PD-02 | 10 | 120 ± 8 | 8 ± 1 |
| PD-02 | 20 | 95 ± 7 | 5 ± 1 |
| Reference | 20 (Fluoxetine) | 105 ± 9 | - |
| Reference | 1 (Haloperidol) | - | 4 ± 1 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle group. |
Signaling Pathways
Piperazine derivatives often exert their pharmacological effects by modulating specific signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies.
Serotonergic Signaling Pathway
Many piperazine derivatives with antidepressant and anxiolytic properties target serotonin (5-HT) receptors, particularly the 5-HT₁A receptor.[6][17]
Toxicological Assessment
Early assessment of the toxicological profile of piperazine derivatives is critical to identify potential safety concerns.[3][19]
Protocol 6.1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability and determine the CC₅₀ (the concentration that causes 50% cell death).
Protocol 6.2: Ames Test for Mutagenicity
The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[20]
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.
-
Exposure: Expose the bacteria to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Revertant Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertants compared to the control indicates mutagenic potential.[20]
Conclusion
This document provides a comprehensive framework for the experimental design of studying piperazine derivatives. By following these standardized protocols, researchers can ensure the generation of high-quality, reproducible data, facilitating the discovery and development of novel piperazine-based therapeutic agents. Adherence to a systematic workflow, from synthesis and characterization to detailed biological and toxicological evaluation, is paramount for success in this field.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for 1-(3-Chlorophenyl)-4-propylpiperazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and experimental use of 1-(3-Chlorophenyl)-4-propylpiperazine, a compound of interest for neuropharmacological research. The following protocols and data are intended to guide the preparation and application of this compound in laboratory settings.
Physicochemical Properties and Solubility
Table 1: Solubility of this compound and Related Compounds
| Solvent | This compound (Predicted) | 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine HCl (Reported) |
| Water | Likely soluble, especially the HCl salt | Soluble[2] |
| Ethanol | Likely soluble | Soluble[2] |
| DMSO | Likely soluble, warming may be required | Soluble (warm)[1] |
| Methanol | Likely soluble, warming may be required | Soluble (warm)[1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound, suitable for dilution in cell culture media for in vitro experiments.
Materials:
-
This compound (or its hydrochloride salt)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, warm the solution in a water bath or heat block at 37°C for 5-10 minutes. Vortex again.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Dosing Solutions for In Vivo Studies
This protocol provides a general method for preparing a dosing solution of this compound for administration to laboratory animals. The choice of vehicle may need to be optimized based on the specific experimental requirements and animal model.
Materials:
-
This compound (or its hydrochloride salt)
-
Vehicle solution (e.g., sterile saline, 10% Tween® 80 in sterile water)
-
Sterile glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution under sterile conditions.
-
Calculating the Amount: Calculate the required amount of this compound based on the desired dose and the concentration of the final dosing solution.
-
Dissolution: Add the weighed compound to the vehicle. Vortex vigorously.
-
Sonication (Optional): If complete dissolution is difficult, sonicate the solution for 5-10 minutes.
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the target concentration.
-
Storage: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C and protect from light.
Mechanism of Action and Signaling Pathway
Arylpiperazine compounds, including the closely related and well-studied m-Chlorophenylpiperazine (mCPP), are known to exert their effects primarily through interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors[3]. These are predominantly G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades. Based on the activity of similar compounds, this compound is predicted to act as an agonist at various 5-HT receptor subtypes, such as 5-HT1A, 5-HT2A, and 5-HT2C.
The activation of these receptors can lead to a variety of downstream cellular responses depending on the specific G-protein they are coupled to (Gi/o, Gq/11, or Gs)[4][5].
Caption: Experimental workflow for this compound.
Caption: Serotonin receptor signaling pathway.
References
- 1. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 2. Page loading... [guidechem.com]
- 3. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(3-Chlorophenyl)-4-propylpiperazine
These application notes provide detailed protocols for the preparation of stock solutions of 1-(3-Chlorophenyl)-4-propylpiperazine, a substituted piperazine derivative, for use in scientific research. The information is intended for researchers, scientists, and drug development professionals.
Chemical Properties and Data
This compound is a 4-substituted chlorophenylpiperazine.[1] The following table summarizes its key chemical properties.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | CHEMBL27192, DTXSID20566113 | PubChem[2] |
| CAS Number | 144146-59-8 | PubChem[2] |
| Molecular Formula | C13H19ClN2 | PubChem[2] |
| Molecular Weight | 238.75 g/mol | PubChem[2] |
| Appearance | White to off-white solid (presumed based on similar compounds) | N/A |
| Solubility | No specific data available. Similar compounds are soluble in Dimethyl Sulfoxide (DMSO) and warm Methanol. General phenylpiperazine derivatives are soluble in organic solvents like ethanol and DMSO. | Inferred from related compounds |
| Storage | Store in a cool, dry, and well-ventilated area away from light. | General recommendation for chemical compounds |
Biological Activity and Signaling Pathway
This compound exhibits affinity for serotonin 5-HT1A and 5-HT2 receptors.[1] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in various physiological and pathological processes, including mood, cognition, and smooth muscle contraction. Upon ligand binding, these receptors activate intracellular signaling cascades. The diagram below illustrates a simplified representation of the signaling pathways associated with 5-HT1A and 5-HT2A receptors.
Caption: Simplified signaling pathways of 5-HT1A and 5-HT2A receptors.
Experimental Protocol: Preparation of Stock Solutions
This protocol provides a general procedure for preparing a stock solution of this compound. The optimal solvent and concentration may need to be determined empirically for your specific application.
3.1. Materials
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
3.2. Procedure
-
Calculate the required mass: To prepare a 10 mM stock solution in 1 mL of DMSO, use the following calculation:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 238.75 g/mol * 1000 mg/g = 2.3875 mg
-
-
Weigh the compound: Carefully weigh out approximately 2.39 mg of this compound using an analytical balance. For accuracy, it is recommended to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 4.19 mL for 10 mM).
-
Dissolution:
-
Add the weighed compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution may be stable for up to six months.
-
3.3. Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution.
Disclaimer: This information is for research use only. Please consult the relevant Safety Data Sheet (SDS) before handling the chemical. The provided protocols are general recommendations and may require optimization for specific experimental needs.
References
Application of 1-(3-Chlorophenyl)piperazine (mCPP) in Behavioral Studies: Application Notes and Protocols
A Note on Compound Specificity: The compound "1-(3-Chlorophenyl)-4-propylpiperazine" is not extensively characterized in publicly available behavioral research literature. However, the structurally similar and widely studied compound, 1-(3-Chlorophenyl)piperazine (mCPP) , is a key pharmacological tool in behavioral neuroscience. This document will focus on the applications of mCPP, a non-selective serotonin receptor agonist and a metabolite of the antidepressant trazodone, which is frequently used to investigate the role of the serotonergic system in various behaviors.[1][2]
Application Notes
1-(3-Chlorophenyl)piperazine (mCPP) is a versatile research compound primarily utilized for its agonist activity at serotonin (5-HT) receptors, with a notable affinity for the 5-HT2C subtype.[3][4] Its administration in preclinical and clinical studies elicits a range of behavioral and physiological responses, making it a valuable tool for modeling psychiatric conditions and probing the function of the serotonergic system.
Primary Applications:
-
Anxiety and Panic Models: mCPP reliably induces anxiogenic-like effects in animal models.[5][6][7][8] This makes it a standard pharmacological agent for inducing a state of anxiety to test the efficacy of novel anxiolytic compounds.
-
Obsessive-Compulsive Disorder (OCD) Models: In rodents, mCPP can induce ritualistic chewing behavior, which serves as an animal model for the compulsive aspects of OCD.[9] This model is valuable for screening potential anti-compulsive treatments.
-
Feeding Behavior and Appetite Regulation: mCPP has been shown to induce hypophagia (reduced food intake) in both food-deprived and freely-feeding animals.[1] This effect is primarily mediated by its action on 5-HT1C and 5-HT1B receptors, making it a useful tool for studying the serotonergic regulation of appetite and for screening potential anti-obesity drugs.[10]
-
Neuroendocrine Studies: Administration of mCPP leads to measurable changes in hormone levels, such as increased plasma prolactin and cortisol.[11][12] These neuroendocrine responses are often used as biomarkers for central serotonergic activity in both preclinical and clinical research.
Mechanism of Action: mCPP acts as a direct agonist at multiple serotonin receptors, with a particularly high affinity for the 5-HT2C receptor.[3][13] It also has affinity for 5-HT1B and 5-HT2A receptors and has been shown to interact with the serotonin transporter.[6][14] Its anxiogenic and hypophagic effects are largely attributed to its agonism at postsynaptic 5-HT2C receptors.[10][13]
Quantitative Data Summary
The following tables summarize quantitative data from behavioral studies using mCPP.
Table 1: Dose-Response Effects of mCPP in Anxiety Models
| Animal Model | Species | Route of Administration | mCPP Dose Range | Key Behavioral Effects | Reference |
| Elevated Plus Maze | Rat | Intraperitoneal (i.p.) | 0.125 - 1.0 mg/kg | Dose-dependent decrease in open arm exploration. | [13] |
| Social Interaction Test | Rat | Intraperitoneal (i.p.) | 0.1 - 1.0 mg/kg | Reduction in total social interaction time. | [8] |
| Light-Dark Box | Rat | Not specified | 0.5 mg/kg | Significant decrease in exploratory activity in the light compartment. | [7] |
| Anxiety Model | Mouse | Intraperitoneal (i.p.) | 1, 2, 4 mg/kg | Induction of anxiety-like behaviors. | [5] |
Table 2: Effects of mCPP on Feeding Behavior
| Animal Model | Species | Route of Administration | mCPP Dose | Key Behavioral Effects | Reference |
| Freely Feeding | Rat | Not specified | Not specified | Induces hypophagia. | [1] |
| Palatable Snack Intake | Human | Oral | 30 mg | Decreased rated appetite and intake of a palatable snack. | [15] |
Experimental Protocols
Protocol 1: Induction of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)
Objective: To assess the anxiogenic potential of a test compound by measuring its ability to reverse mCPP-induced anxiety-like behavior in rodents.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms).[16][17]
-
Male Sprague-Dawley rats.
-
1-(3-Chlorophenyl)piperazine (mCPP), dissolved in saline.
-
Vehicle (saline).
-
Test compound.
-
Video tracking software.
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment.[16]
-
Drug Administration:
-
Administer the test compound or its vehicle via the desired route (e.g., i.p., oral).
-
After the appropriate pretreatment time, administer mCPP (e.g., 0.5 mg/kg, i.p.) or vehicle.
-
A typical time between mCPP administration and testing is 30 minutes.[5]
-
-
EPM Testing:
-
Data Analysis:
-
Using video tracking software, quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Anxiogenic effect of mCPP is indicated by a significant decrease in open arm exploration compared to the vehicle group. Anxiolytic potential of the test compound is demonstrated by a significant reversal of the mCPP-induced decrease in open arm exploration.
-
Protocol 2: Social Interaction Test for Anxiogenic Effects
Objective: To evaluate the anxiogenic properties of mCPP by measuring its effect on social behavior in rats.
Materials:
-
Open-field arena.
-
Male rats, housed in pairs.
-
1-(3-Chlorophenyl)piperazine (mCPP), dissolved in saline.
-
Vehicle (saline).
-
Video recording equipment.
Procedure:
-
Habituation: Acclimate rats to the testing room.
-
Drug Administration: Administer mCPP (e.g., 0.1 - 1.0 mg/kg, i.p.) or vehicle to both rats in a pair.[8]
-
Social Interaction Testing:
-
Place the pair of rats in the open-field arena.
-
Record their behavior for a 10-minute session.
-
-
Data Analysis:
Visualizations
Caption: Workflow for assessing anxiolytic compounds using mCPP in the EPM.
Caption: Simplified signaling pathway of mCPP-induced anxiety.
References
- 1. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trazodone - Wikipedia [en.wikipedia.org]
- 3. Serotonin releasing agent - Wikipedia [en.wikipedia.org]
- 4. m-CPP: a tool for studying behavioural responses associated with 5-HT1c receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiety Mouse Model Constructed by Single Intraperitoneal Injection of m-Chlorophenpiperazine [scirp.org]
- 6. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mCPP-induced anxiety in the light-dark box in rats--a new method for screening anxiolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ritualistic chewing behavior induced by mCPP in the rat is an animal model of obsessive compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evidence that hypophagia induced by mCPP and TFMPP requires 5-HT1C and 5-HT1B receptors; hypophagia induced by RU 24969 only requires 5-HT1B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of m-chlorophenylpiperazine in normal subjects: a dose-response study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Further studies of the putative serotonin agonist, m-chlorophenylpiperazine: evidence for a serotonin receptor mediated mechanism of action in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Elevated plus maze protocol [protocols.io]
- 17. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Social interaction test: a sensitive method for examining autism-related behavioral deficits [protocols.io]
Application Notes and Protocols: Use of 1-(3-Chlorophenyl)-4-propylpiperazine in Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Chlorophenyl)-4-propylpiperazine is a molecule belonging to the arylpiperazine class, a chemical scaffold known for its diverse pharmacological activities, particularly within the central nervous system. Compounds of this class are frequently investigated for their interactions with various neurotransmitter receptors, most notably dopamine and serotonin receptors. These interactions are critical in the development of therapeutic agents for a range of psychiatric and neurological disorders.
This document provides detailed application notes and protocols for the use of this compound and its analogs in receptor binding assays. While specific binding data for this compound is not extensively available in public literature, the provided protocols for dopamine D2-like and serotonin 5-HT2A receptors are based on established methodologies for analogous arylpiperazine compounds. The included data for structurally related compounds will serve as a valuable reference for researchers initiating their investigations.
Data Presentation: Receptor Binding Affinities of Related Arylpiperazine Compounds
The following table summarizes the receptor binding affinities (Ki in nM) of compounds structurally related to this compound, providing a comparative context for its expected pharmacological profile.
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | D2-like Receptors | 5-HT2 Receptors | Reference |
| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine | 0.04 nM | 802 nM | 1107 nM | 327 nM | 53 nM | |
| m-Chlorophenylpiperazine (mCPP) | - | 100 nM | - | >10,000 nM | - | [1] |
Note: Lower Ki values indicate higher binding affinity.
Mandatory Visualizations
Signaling Pathways
The interaction of arylpiperazines with dopamine and serotonin receptors initiates intracellular signaling cascades that are crucial for their pharmacological effects.
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-(3-Chlorophenyl)-4-propylpiperazine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a standard N-alkylation reaction. It involves the reaction of 1-(3-chlorophenyl)piperazine with a propylating agent, such as a propyl halide (e.g., 1-bromopropane), in the presence of a base and a suitable solvent system. The base deprotonates the secondary amine of the piperazine, creating a nucleophile that attacks the electrophilic propyl group.
Q2: What are the common starting materials and reagents for this synthesis?
A2: The key reactants and reagents are:
-
Piperazine Substrate : 1-(3-Chlorophenyl)piperazine or its hydrochloride salt[1][2][3][4]. The hydrochloride salt is often more stable and easier to handle but requires a sufficient amount of base to neutralize the salt and deprotonate the amine.
-
Alkylating Agent : 1-Bromopropane is commonly used. 1-Bromo-3-chloropropane is also frequently cited in the literature for synthesizing a related intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine[1][2][3][4][5].
-
Base : Inorganic bases such as sodium hydroxide (NaOH)[1][2][4] and potassium carbonate (K2CO3)[3] are common.
-
Solvent : A variety of solvents can be used, often depending on the base and temperature. Common systems include a biphasic mixture of acetone and water[1][2][4], or polar aprotic solvents like acetonitrile or DMF[3].
-
Phase Transfer Catalyst (Optional) : In some protocols, a phase transfer catalyst like tetrabutylammonium bromide (TBAB) is used to facilitate the reaction in biphasic systems[3].
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using Thin-Layer Chromatography (TLC). A suitable eluent system, such as chloroform-methanol (9:1), can be used to separate the starting material from the product[3]. The spots can be visualized under UV light.
Q4: What are the common side reactions, and how can they be minimized?
A4: The primary side reaction of concern is the potential for overalkylation if the starting piperazine had two reactive N-H groups; however, with 1-(3-chlorophenyl)piperazine, this is not an issue. The main challenges are incomplete reactions and the formation of impurities from the degradation of reagents or products under harsh conditions. To minimize these:
-
Ensure the purity of your starting materials.
-
Maintain the optimal reaction temperature. Overheating can lead to degradation.
-
Use an appropriate stoichiometry of reagents. A slight excess of the alkylating agent can help drive the reaction to completion, but a large excess may complicate purification.
Q5: What is the most effective method for purifying the final product?
A5: Purification typically involves several steps:
-
Workup : After the reaction, an aqueous workup is performed to remove the base and other inorganic salts. The organic layer is separated, dried, and concentrated under reduced pressure to yield the crude product, often as an oil[1][2][4].
-
Acidification & Crystallization : The crude oily base is often converted to its hydrochloride salt by dissolving it in a suitable solvent (like acetone or ethanol) and treating it with hydrochloric acid[1][5]. The hydrochloride salt is typically a stable, crystalline solid that can be easily filtered and purified by recrystallization from solvents like water or ethanol[1][5].
-
Conversion back to Free Base (if needed) : The purified hydrochloride salt can be converted back to the free base by treating it with an aqueous base (e.g., 10% NaOH) and extracting it with an organic solvent like ether[2].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Base : The base may be old, hydrated, or not strong enough to deprotonate the piperazine nitrogen. 2. Incorrect pH : If starting with the hydrochloride salt, an insufficient amount of base was used, leading to protonation of the amine. 3. Inactive Alkylating Agent : The propyl halide may have degraded during storage. | 1. Use a fresh, anhydrous base. Consider switching to a stronger base if necessary. 2. Use at least 2 equivalents of base when starting with the hydrochloride salt: one to neutralize the HCl and one for the reaction. Monitor the pH of the aqueous layer. 3. Check the purity of the alkylating agent by NMR or GC-MS. Use a freshly opened bottle if possible. |
| Reaction Stalls or is Very Slow | 1. Low Temperature : The reaction may require more thermal energy to proceed at a reasonable rate. 2. Poor Mixing/Solubility : In biphasic systems, poor stirring can limit the interaction between reactants. 3. Insufficient Catalyst : If using a phase transfer catalyst, the amount may be too low. | 1. Gradually increase the reaction temperature. Some protocols utilize reflux conditions[4]. Microwave-assisted synthesis can also significantly reduce reaction times[3]. 2. Increase the stirring rate. Consider adding a phase transfer catalyst like TBAB to improve mass transfer between phases[3]. 3. Increase the loading of the phase transfer catalyst to the recommended stoichiometric amount. |
| Multiple Spots on TLC Indicating Impurities | 1. Impure Starting Materials : The 1-(3-chlorophenyl)piperazine or propyl halide may contain impurities. 2. Product/Reagent Degradation : High temperatures or prolonged reaction times may cause decomposition. 3. Side Reactions : Unintended reactions with solvent or other components. | 1. Verify the purity of starting materials via TLC, NMR, or GC-MS before starting the reaction. 2. Reduce the reaction temperature or time. Monitor the reaction closely by TLC and stop it once the starting material is consumed. 3. Ensure the solvent is of appropriate grade and inert under the reaction conditions. |
| Difficulty Isolating the Product (Oily Product) | 1. Product is a Free Base : The free base of this compound is often an oil at room temperature, which can be difficult to handle and purify directly[2][4]. 2. Emulsion During Workup : The product may act as a surfactant, causing an emulsion to form during aqueous extraction. | 1. Convert the crude oily product to its hydrochloride salt, which is typically a crystalline solid and much easier to isolate and purify by filtration and recrystallization[1][5]. 2. To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of Celite. |
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes various reported conditions for similar N-alkylation reactions involving 1-(3-chlorophenyl)piperazine.
| Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-(3-chlorophenyl)piperazine HCl | 1-Bromo-3-chloropropane | NaOH | Acetone/Water | 27 | 18 | 96 (as HCl salt) | [1] |
| 1-(3-chlorophenyl)piperazine HCl | 1-Bromo-3-chloropropane | NaOH | Acetone/Water | 0-10, then RT | 16 | 66 (as HCl salt) | [2] |
| 1-(3-chlorophenyl)piperazine HCl | 1-Bromo-3-chloropropane | K2CO3 | Acetonitrile/DMF | Microwave (300W) | ~0.01 | 88 (as HCl salt) | [3] |
| 1-(3-chlorophenyl)piperazine HCl | 1-Bromo-3-chloropropane | NaOH | Acetone/Water | 25-30 | 15 | Not specified | [4] |
Experimental Protocols
Protocol 1: Standard N-Alkylation using NaOH
This protocol is adapted from established literature procedures[1][2].
-
Reagent Setup : In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(3-chlorophenyl)piperazine hydrochloride (1 eq.) in a mixture of acetone and water (e.g., 1:1 v/v).
-
Addition of Alkylating Agent : Add 1-bromopropane (1-1.2 eq.) to the solution.
-
Base Addition : Cool the mixture in an ice bath (0-10 °C). Slowly add a solution of sodium hydroxide (2.1-2.5 eq.) in water, keeping the temperature below 10 °C[2].
-
Reaction : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-18 hours[1][2]. Monitor the reaction by TLC.
-
Workup : Once the reaction is complete, stop stirring and allow the layers to separate. Isolate the upper organic layer and concentrate it under reduced pressure to obtain a crude oil[2].
-
Purification :
-
Dissolve the residual oil in acetone.
-
Add concentrated HCl dropwise until the solution is acidic to precipitate the hydrochloride salt.
-
Filter the solid precipitate, wash with cold water, and air dry.
-
The product can be further purified by recrystallization from water or an ethanol/water mixture to afford pure this compound hydrochloride[1].
-
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on a rapid synthesis method using microwave irradiation[3].
-
Reagent Setup : In a microwave-safe conical flask, combine 1-(3-chlorophenyl)piperazine hydrochloride (1 eq.), 1-bromopropane (1.1-1.3 eq.), potassium carbonate (K2CO3, 3 eq.), and tetrabutylammonium bromide (TBAB, 1 eq.).
-
Solvent Addition : Add a small volume of a solvent mixture, such as acetonitrile/DMF[3].
-
Microwave Irradiation : Subject the mixture to microwave radiation (e.g., 300 W) for a short period (e.g., 30-60 seconds). Monitor the reaction progress by TLC.
-
Workup : After the reaction is complete, add water to the mixture and filter the resulting product.
-
Purification :
-
After drying the crude product, dissolve it in acetone.
-
Add a solution of 2M HCl in dioxane until the mixture is acidic to precipitate the hydrochloride salt.
-
Filter the precipitated solid on a Büchner funnel to obtain the desired product[3].
-
Visualizations: Diagrams and Workflows
Caption: General reaction pathway for the N-alkylation synthesis.
Caption: Logical workflow for optimizing reaction yield.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. prepchem.com [prepchem.com]
- 2. prepchem.com [prepchem.com]
- 3. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine
Welcome to the technical support center for the synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis, typically an N-alkylation of 1-(3-chlorophenyl)piperazine with a propyl halide, can lead to several process-related impurities. The most common ones include:
-
Unreacted Starting Material: 1-(3-chlorophenyl)piperazine (SM-1).
-
Over-alkylation Product: 1-(3-Chlorophenyl)-1,4-dipropylpiperazinium salt (Impurity A), a quaternary ammonium salt.
-
Starting Material Isomers: Positional isomers such as 1-(2-chlorophenyl)piperazine and 1-(4-chlorophenyl)piperazine carried over from the synthesis of the starting material.
-
Hydrolysis Byproduct: Propan-1-ol, if the propyl halide undergoes hydrolysis.
Q2: How can I detect and quantify these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for effective detection and quantification:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying the main product and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is typically effective.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the structure of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and any isolated, unknown impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction to ensure the consumption of starting materials.
Q3: What causes the formation of the over-alkylation product (Impurity A)?
A3: The formation of the quaternary ammonium salt, 1-(3-Chlorophenyl)-1,4-dipropylpiperazinium, occurs when the desired tertiary amine product acts as a nucleophile and reacts with another molecule of the propyl halide. This side reaction is typically promoted by:
-
High reaction temperatures.
-
A large excess of the propylating agent.
-
Prolonged reaction times after the initial starting material has been consumed.
Q4: What is the best way to purify the final product?
A4: Purification can be achieved through several methods, depending on the scale and the nature of the impurities:
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with a dilute acid to remove non-basic impurities. The product is then liberated from the acidic aqueous layer by basification and extracted back into an organic solvent.
-
Crystallization: The product can be converted to its hydrochloride salt by treating the free base with HCl. This salt often has good crystalline properties and can be purified by recrystallization from solvents like ethanol, acetone, or water.
-
Column Chromatography: For small-scale synthesis or when impurities are difficult to remove by other means, silica gel column chromatography is an effective option.
Data Presentation: Impurity Profile Analysis
The following table summarizes a hypothetical, yet chemically plausible, impurity profile for the synthesis of this compound under different reaction conditions, as analyzed by HPLC.
| Parameter | Condition A: Stoichiometric Propyl Bromide, 60°C, 8h | Condition B: 1.5 eq. Propyl Bromide, 80°C, 8h | Condition C: 1.1 eq. Propyl Bromide, 60°C, 24h |
| Product Purity (%) | 92.5 | 88.1 | 97.8 |
| Unreacted SM-1 (%) | 6.2 | 0.5 | 0.3 |
| Impurity A (%) | 0.8 | 10.7 | 1.5 |
| Other Impurities (%) | 0.5 | 0.7 | 0.4 |
This table illustrates how an excess of the alkylating agent and higher temperatures (Condition B) can significantly increase the formation of the over-alkylation product (Impurity A) while reducing the unreacted starting material.
Troubleshooting Guides
Problem 1: Low Purity of the Final Product Detected by HPLC
A common issue is the presence of significant levels of starting material or the over-alkylation byproduct. Follow this workflow to diagnose and resolve the issue.
Technical Support Center: Purification of 1-(3-Chlorophenyl)-4-propylpiperazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-(3-Chlorophenyl)-4-propylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound typically involves the N-alkylation of 1-(3-chlorophenyl)piperazine with a propylating agent (e.g., 1-bromopropane). The most common impurities include:
-
Unreacted 1-(3-chlorophenyl)piperazine: Incomplete reaction can lead to the presence of the starting material.
-
Over-alkylated byproducts: The formation of a quaternary ammonium salt by further alkylation of the desired product can occur, though it is generally a minor byproduct under controlled conditions.
-
Side-products from the propylating agent: Impurities present in the 1-bromopropane or side reactions involving this reagent.
-
Residual solvents and reagents: Solvents used in the reaction and workup (e.g., acetonitrile, DMF, dichloromethane) and inorganic salts from the base used (e.g., potassium carbonate).
Q2: What are the recommended analytical techniques to assess the purity of this compound?
A2: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment and impurity profiling. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with additives like formic acid or ammonium acetate) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification. A common eluent system is a mixture of a nonpolar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol, often with a small amount of triethylamine to reduce tailing.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Crystallization
Problem: The compound oils out during crystallization.
-
Possible Cause 1: High concentration of impurities. Impurities can lower the melting point of the mixture and inhibit crystal formation.
-
Solution: Attempt to pre-purify the crude product using another technique, such as flash column chromatography or an acid-base extraction, to remove a significant portion of the impurities before crystallization.
-
-
Possible Cause 2: Supersaturation is too high. The solution is too concentrated, leading to rapid precipitation as an oil rather than slow crystal growth.
-
Solution: Add a small amount of hot solvent to the oiled-out mixture to redissolve it. Allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote proper crystal growth.
-
-
Possible Cause 3: Inappropriate solvent system. The chosen solvent may have too high a solvating power even at low temperatures.
-
Solution: Experiment with different solvent systems. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can often be effective. Add the poor solvent dropwise to a solution of the compound in the good solvent at an elevated temperature until turbidity persists, then clarify with a drop of the good solvent before cooling.
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: The solution is not sufficiently saturated.
-
Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
-
-
Possible Cause 2: Nucleation is slow.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, add a seed crystal of the pure compound.
-
-
Possible Cause 3: The compound is highly soluble in the chosen solvent even at low temperatures.
-
Solution: Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.
-
Column Chromatography
Problem: The compound streaks or shows significant tailing on the TLC plate and column.
-
Possible Cause: Strong interaction with the acidic silica gel. this compound is a basic compound and can interact strongly with the acidic silanol groups on the surface of the silica gel.
-
Solution 1: Add a basic modifier to the eluent. Add a small amount of triethylamine (e.g., 0.1-1%) or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel and improve the peak shape.
-
Solution 2: Use a different stationary phase. Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.
-
Solution 3: Convert to the hydrochloride salt. If the free base is problematic, consider purifying the compound as its hydrochloride salt, which may exhibit better chromatographic behavior on silica gel.
-
Problem: Poor separation of the product from a closely eluting impurity.
-
Possible Cause: Inappropriate mobile phase polarity.
-
Solution: Optimize the mobile phase composition. A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve resolution. Experiment with different solvent systems (e.g., replacing ethyl acetate with dichloromethane or adding a small amount of methanol).
-
-
Possible Cause: Overloading the column.
-
Solution: Reduce the amount of crude material loaded onto the column. The loading capacity is typically 1-10% of the weight of the stationary phase, depending on the difficulty of the separation.
-
Liquid-Liquid Extraction
Problem: Formation of an emulsion during acid-base extraction.
-
Possible Cause: Vigorous shaking and presence of fine particulate matter.
-
Solution 1: Gentle mixing. Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Solution 2: Break the emulsion. Add a small amount of brine (saturated NaCl solution) or a few drops of a different organic solvent to help break the emulsion. In some cases, filtration through a pad of Celite can also be effective.
-
Solution 3: Centrifugation. If the emulsion is persistent and the volume is manageable, centrifugation can be used to separate the layers.
-
Problem: Low recovery of the product after extraction.
-
Possible Cause 1: Incomplete extraction from the aqueous layer.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. Check the pH of the aqueous layer to ensure the compound is in its desired form (free base for extraction into an organic solvent, or salt for remaining in the aqueous layer).
-
-
Possible Cause 2: Product is partially soluble in the aqueous layer.
-
Solution: Saturate the aqueous layer with sodium chloride (salting out) to decrease the solubility of the organic compound in the aqueous phase.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Crystallization (as HCl salt) | >99% | 60-80% | High purity, scalable, cost-effective. | Requires a crystalline solid, potential for product loss in the mother liquor. |
| Flash Column Chromatography | 95-99% | 70-90% | Good for removing closely related impurities, applicable to oils. | Can be time-consuming, requires solvents, potential for tailing with basic compounds. |
| Acid-Base Extraction | 85-95% | >90% | Good for removing non-basic impurities, high recovery. | May not remove basic impurities effectively, potential for emulsion formation. |
Experimental Protocols
Protocol 1: Purification by Crystallization (as Hydrochloride Salt)
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol) with heating.
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) dropwise to the stirred solution until the pH is acidic (check with pH paper).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to obtain the pure hydrochloride salt.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine a suitable mobile phase for separation using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 to 1:1) with the addition of 0.1% triethylamine. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If the solubility is low, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel.
-
Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for crystallization issues.
1-(3-Chlorophenyl)-4-propylpiperazine stability and degradation issues
Welcome to the technical support center for 1-(3-Chlorophenyl)-4-propylpiperazine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability and degradation issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To maintain the integrity of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from light, moisture, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1][2] For long-term storage, an inert atmosphere may be considered.[3][4]
Q2: What are the known or potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the structure of arylpiperazine compounds, potential degradation pathways may include:
-
Hydrolysis: Cleavage of the piperazine ring or other susceptible bonds under acidic or basic conditions.
-
Oxidation: N-oxidation of the piperazine nitrogens or hydroxylation of the aromatic ring are common metabolic and potential chemical degradation pathways for similar compounds.[5]
-
Photodegradation: Degradation upon exposure to light, which can lead to complex reactions.
-
Thermal Degradation: Decomposition at elevated temperatures, potentially leading to the formation of volatile byproducts.
Q3: What are the common signs of degradation for this compound?
A3: Visual signs of degradation can include a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., clumping of a powder), or the development of an odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC, GC-MS, or LC-MS are necessary to assess the purity and identify degradation products.[6]
Q4: What analytical methods are suitable for assessing the stability of this compound?
A4: Stability-indicating analytical methods are crucial for accurately quantifying the parent compound and detecting its degradation products.[6] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is a commonly used technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile degradants.[5][6] The development of a robust, stability-indicating method should be a primary step in any stability study.[6]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected analytical results in stability studies.
-
Possible Cause 1: Improper Sample Handling and Storage.
-
Possible Cause 2: Non-validated Analytical Method.
-
Troubleshooting:
-
Ensure the analytical method has been validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Perform a forced degradation study to demonstrate that the method can separate the parent compound from its degradation products.
-
-
-
Possible Cause 3: Interaction with Excipients or Solvents.
-
Troubleshooting:
-
Investigate potential incompatibilities between this compound and other components in the formulation or solution.
-
Analyze the compound in its pure form to rule out matrix effects.
-
-
Issue 2: Accelerated degradation observed under experimental conditions.
-
Possible Cause 1: Exposure to Incompatible Substances.
-
Possible Cause 2: Uncontrolled Environmental Factors.
-
Troubleshooting:
-
Monitor and control the temperature and humidity of the experimental environment.
-
Protect the experimental setup from light, especially if photolability is suspected.
-
-
-
Possible Cause 3: Intrinsic Instability under Specific Conditions.
-
Troubleshooting:
-
Conduct a systematic forced degradation study to identify the specific stress conditions (pH, temperature, light, oxidation) that cause degradation.
-
Use the data from the forced degradation study to establish appropriate handling and storage parameters for your experiments.
-
-
Data Presentation: Forced Degradation Study Summary
The following table provides a hypothetical summary of a forced degradation study on this compound to illustrate how such data can be presented.
| Stress Condition | Parameters | Duration | Assay of this compound (%) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 1-(3-Chlorophenyl)piperazine, Propionaldehyde |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 92.5 | 1-(3-Chlorophenyl)piperazine |
| Oxidative | 3% H₂O₂ | 24 hours | 78.9 | N-oxide derivatives, Hydroxylated phenyl ring derivatives |
| Thermal | 80°C | 48 hours | 95.1 | Undetermined |
| Photolytic | UV light (254 nm) | 48 hours | 90.7 | Undetermined |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to investigate the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At designated time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period.
-
At designated time points, withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3%).
-
Keep the solution at room temperature, protected from light, for a specified period.
-
At designated time points, withdraw samples and dilute for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in a controlled temperature oven (e.g., 80°C) for a specified period.
-
Also, expose a solution of the compound to the same thermal stress.
-
At designated time points, withdraw samples, allow them to cool to room temperature, and prepare for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to a calibrated light source (e.g., UV lamp at 254 nm and/or a cool white fluorescent lamp) for a specified duration.
-
A control sample should be kept in the dark under the same temperature conditions.
-
At designated time points, withdraw samples and prepare for analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Quantify the remaining parent compound and identify and quantify any significant degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a general approach to developing an HPLC method to separate this compound from its potential degradation products.
-
Column Selection: Start with a common reverse-phase column, such as a C18 or C8 column.
-
Mobile Phase Selection:
-
Begin with a simple mobile phase, such as a mixture of acetonitrile and water or methanol and water.
-
Incorporate a buffer (e.g., phosphate or acetate buffer) to control the pH, which can significantly affect the retention and peak shape of ionizable compounds.
-
-
Gradient Elution: Develop a gradient elution method to ensure the separation of both polar and non-polar degradation products.
-
Wavelength Selection: Determine the optimal UV detection wavelength by obtaining the UV spectrum of this compound. A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity.
-
Method Optimization:
-
Inject a mixture of the stressed samples (from the forced degradation study) to evaluate the method's ability to separate the parent peak from the degradation product peaks.
-
Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve optimal resolution.
-
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways of this compound.
References
- 1. asianjpr.com [asianjpr.com]
- 2. youtube.com [youtube.com]
- 3. Forced degradation studies of biopharmaceuticals: Selection of stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive forced degradation studies of Cariprazine hydrochloride using LC-HRMS/MS and in silico toxicity predictions of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
Troubleshooting low yield in arylpiperazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in arylpiperazine synthesis.
Frequently Asked Questions (FAQs) - Troubleshooting Low Yield
Q1: My Buchwald-Hartwig amination reaction for arylpiperazine synthesis is resulting in a very low yield. What are the potential causes?
Low yields in Buchwald-Hartwig amination are common and can stem from several factors. Key areas to investigate include the quality of reagents and solvents, the choice of catalyst, ligand, and base, and the reaction conditions. Incomplete reactions, catalyst deactivation, and competing side reactions are frequent culprits. It is also crucial to ensure an inert atmosphere, as oxygen can lead to the formation of undesired by-products through homocoupling.
Q2: I observe multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions in arylpiperazine synthesis?
Several side reactions can contribute to low yields of the desired mono-arylated piperazine. One of the most common is the formation of a bis-arylated piperazine, especially when an excess of the aryl halide is used or if the reaction is run for an extended period. Another potential side reaction is the hydrodehalogenation of the aryl halide, where the starting material is reduced instead of undergoing amination. If your starting materials contain other nucleophilic groups, such as phenols, you may also observe coupling at those sites.
Q3: How critical is the choice of palladium catalyst and ligand for the success of the reaction?
The choice of palladium precursor and, more importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig amination. Different generations of catalysts and ligands have been developed to improve reactivity and substrate scope. For instance, sterically hindered biarylphosphine ligands often provide excellent results by promoting the reductive elimination step and preventing catalyst decomposition. Using a pre-formed catalyst can also lead to more reproducible results compared to generating the active catalyst in situ from a palladium salt like Pd(OAc)₂.
Q4: Can the choice of base significantly impact the yield of my arylpiperazine synthesis?
Absolutely. The base plays a crucial role in the catalytic cycle, and its strength and solubility can dramatically affect the reaction outcome. Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to high reaction rates. However, they may not be compatible with base-sensitive functional groups on your substrates. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more suitable, although they might require higher reaction temperatures or longer reaction times. The effectiveness of a base is highly context-dependent, varying with the specific substrates and solvent used.[1]
Q5: My reaction seems to work, but I'm losing a significant amount of product during purification. What are some common purification challenges?
Purification of arylpiperazines can be challenging and lead to apparent low yields. Common issues include:
-
Co-elution of impurities: Unreacted starting materials or side products, such as the bis-arylated piperazine, may have similar polarities to the desired product, making separation by column chromatography difficult.
-
Product instability: Some arylpiperazines can be sensitive to the silica gel used in column chromatography, leading to degradation on the column.
-
Product loss during workup: Arylpiperazines can be basic and may require careful pH adjustment during aqueous workup to ensure they remain in the organic layer. Emulsion formation during extraction can also lead to product loss.
Troubleshooting Guides
Guide 1: Optimizing Buchwald-Hartwig Amination Conditions
If you are experiencing low yields with your Buchwald-Hartwig amination, systematically optimizing the reaction parameters is essential. The following table provides a starting point for screening different conditions.
| Parameter | Recommendation/Variable to Test | Expected Outcome/Rationale |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, Pre-formed catalysts (e.g., G3/G4 precatalysts) | Pre-formed catalysts can offer better reproducibility and higher activity. |
| Ligand | Biarylphosphines (e.g., RuPhos, XPhos), Josiphos-type ligands | Sterically hindered ligands often improve yields by facilitating reductive elimination. |
| Base | NaOtBu, LiHMDS, Cs₂CO₃, K₃PO₄ | Base strength and solubility are critical; match the base to the functional group tolerance of your substrates.[1] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Solvent polarity can influence catalyst activity and solubility of reagents. |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also lead to side product formation. |
| Piperazine Equivalents | 1.1 - 2.0 equivalents | Using a slight excess of piperazine can drive the reaction to completion, but a large excess can promote bis-arylation. |
Guide 2: Addressing Purification Issues
Low isolated yields are often a result of challenging purification. Here are some strategies to improve product recovery.
| Issue | Troubleshooting Strategy |
| Co-eluting Impurities | * Optimize your TLC solvent system to achieve better separation. * Consider using a different stationary phase (e.g., alumina, deactivated silica). * Recrystallization of the crude product can be an effective purification method if a suitable solvent is found. |
| Product Degradation on Silica Gel | * Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. * Minimize the time the product spends on the column by using a faster flow rate or a shorter column. |
| Losses During Aqueous Workup | * Carefully adjust the pH of the aqueous layer to >10 before extraction to ensure the arylpiperazine is in its free base form. * If emulsions form, try adding brine or filtering the mixture through celite. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of an Aryl Halide with Piperazine
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), palladium precatalyst (0.01-0.05 mmol), and ligand (0.01-0.06 mmol) under an inert atmosphere (e.g., argon or nitrogen).
-
Add the base (1.2-2.0 mmol).
-
Add piperazine (1.1-1.5 mmol).
-
Add the anhydrous, degassed solvent (3-5 mL).
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for low yield in arylpiperazine synthesis.
Caption: Buchwald-Hartwig catalytic cycle and a common side reaction.
References
Technical Support Center: Enhancing the Solubility of 1-(3-Chlorophenyl)-4-propylpiperazine
Welcome to the technical support center for 1-(3-Chlorophenyl)-4-propylpiperazine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What are the common reasons for poor solubility of this compound?
The limited solubility of this compound can be attributed to several factors inherent to its molecular structure:
-
Hydrophobic Nature: The presence of the chlorophenyl and propyl groups contributes to the molecule's overall hydrophobicity.
-
Crystalline Structure: Poorly soluble drugs are often in a stable crystalline form, which requires significant energy to break the crystal lattice for dissolution.[7] This is often referred to as being a 'brick-dust' molecule.[7]
Q3: What are the primary strategies for improving the solubility of this compound?
Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs like this compound.[3][8] The most common and effective methods include:
-
pH Adjustment: As a piperazine derivative, the compound has basic nitrogen atoms and its solubility is expected to be pH-dependent. Lowering the pH of the aqueous medium should increase solubility.
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of hydrophobic compounds.[9]
-
Salt Formation: Preparing a salt of the compound, such as the hydrochloride salt, is a standard method to improve aqueous solubility.[1][10]
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, thereby increasing their apparent solubility.[11][12][13]
-
Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.[4][14]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of the compound upon addition to aqueous buffer. | The compound's solubility limit has been exceeded in the chosen buffer system. | 1. Lower the pH: Adjust the pH of your buffer to a more acidic range (e.g., pH 4-6) to protonate the piperazine nitrogens and increase solubility. 2. Add a Co-solvent: Introduce a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 to your aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. 3. Use the Hydrochloride Salt: If you are using the free base, switch to the hydrochloride salt form of this compound for significantly better aqueous solubility. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the active compound in the assay medium. | 1. Prepare a Concentrated Stock in an Organic Solvent: Dissolve the compound in 100% DMSO to create a high-concentration stock solution. Then, dilute this stock into your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. 2. Utilize a Cyclodextrin Complex: Prepare an inclusion complex of the compound with a cyclodextrin (e.g., HP-β-CD) to enhance its solubility in the aqueous assay medium. |
| Difficulty in preparing a formulation for in vivo studies. | The required dose cannot be dissolved in a suitable volume of a pharmaceutically acceptable vehicle. | 1. Formulate as an Acidic Solution: Dissolve the compound in an acidic aqueous vehicle (e.g., citrate buffer). 2. Develop a Co-solvent System: Use a mixture of water and a biocompatible co-solvent like PEG 400 or propylene glycol.[9] 3. Consider a Nanosuspension: Particle size reduction through techniques like micronization or nanosizing can improve the dissolution rate.[15] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol details how to determine the effect of pH on the solubility of this compound.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate)
-
Vials
-
Shaker or rotator
-
HPLC system for quantification
Procedure:
-
Add an excess amount of this compound to vials containing each buffer of a specific pH.
-
Seal the vials and place them on a shaker/rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Plot the solubility as a function of pH.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a method to prepare a complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).[16]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer (lyophilizer)
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v in distilled water).
-
Slowly add an excess of this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-72 hours.
-
Filter the suspension to remove the undissolved compound.
-
Freeze the resulting clear solution and then lyophilize it to obtain a dry powder of the inclusion complex.
-
The powder can be reconstituted in an aqueous medium for experiments.
Visualizations
Caption: Workflow for Determining pH-Dependent Solubility.
Caption: Strategies to Improve the Solubility of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C13H19ClN2 | CID 14960353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]
- 6. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijmsdr.org [ijmsdr.org]
- 10. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. humapub.com [humapub.com]
Technical Support Center: Synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to mitigate side reactions during the synthesis of 1-(3-Chlorophenyl)-4-propylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the N-alkylation of 1-(3-chlorophenyl)piperazine?
The most prevalent side reaction is the N,N'-dialkylation of the piperazine ring.[1][2] Because 1-(3-chlorophenyl)piperazine has two reactive nitrogen atoms, the desired mono-alkylated product can react further with the alkylating agent to form a symmetric N,N'-dialkylated impurity.[2] This over-alkylation reduces the yield of the target compound and complicates purification.
Q2: How can I minimize the formation of the N,N'-dipropylpiperazinium salt impurity?
Several strategies can be employed to favor mono-alkylation:
-
Stoichiometric Control: Use a significant excess of the starting piperazine derivative relative to the alkylating agent (e.g., propyl bromide). This statistically favors the alkylating agent reacting with the more abundant starting material rather than the mono-alkylated product.
-
Use of a Monoprotonated Salt: Performing the reaction with a monopiperazinium salt, such as 1-(3-chlorophenyl)piperazine hydrochloride, can reduce the nucleophilicity of one nitrogen atom, thereby protecting it against dialkylation.[2][3]
-
Controlled Reagent Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, minimizing the chance of a second alkylation event.
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0-10°C initially) can help control the reaction rate and improve selectivity for mono-alkylation.[4][5]
Q3: Are there alternative synthesis methods to direct N-alkylation that avoid over-alkylation?
Yes, reductive amination is an excellent alternative.[6][7] This method involves reacting 1-(3-chlorophenyl)piperazine with propanal (propionaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This pathway is highly selective for mono-alkylation and typically avoids the formation of quaternary ammonium salts.[3][6]
Q4: My reaction is slow or incomplete. What are the potential causes?
Several factors could lead to an incomplete reaction:
-
Alkyl Halide Reactivity: Alkyl chlorides are generally less reactive than bromides or iodides. If using 1-chloropropane, consider switching to 1-bromopropane or 1-iodopropane for better reactivity.[8]
-
Insufficient Base: The reaction generates an acid (HX) byproduct that can protonate the starting amine, rendering it non-nucleophilic. Ensure at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, or NaOH) is used to neutralize this acid.[1][9]
-
Poor Solvent Choice: The reaction is generally favored in polar aprotic solvents such as acetonitrile or DMF, which can help dissolve the reagents and facilitate the nucleophilic substitution.[9]
-
Low Temperature: While starting at a low temperature is good for control, the reaction may require warming to room temperature or gentle heating to proceed to completion.[10]
Troubleshooting Guide
Problem 1: Low Yield of this compound
Low yield is a common issue that can stem from suboptimal reaction conditions or side reactions.
-
Possible Cause: Competing side reactions, primarily dialkylation.
-
Solution: Implement strategies to suppress dialkylation as outlined in the FAQ section. The choice of methodology is critical. Reductive amination is often a superior choice for achieving high yields of the mono-alkylated product.[6]
-
Possible Cause: Suboptimal reaction parameters.
-
Solution: Optimize the reaction conditions. The choice of base, solvent, and temperature can significantly impact the yield. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also improve yields in biphasic systems.[9]
Problem 2: High Levels of N,N'-Dialkylated Impurity Detected
This is the most common purity issue, directly impacting yield and requiring difficult purification.
-
Possible Cause: Incorrect stoichiometry or reaction control.
-
Solution: Carefully control the stoichiometry by using an excess of the parent piperazine. If the issue persists, switching from direct alkylation to reductive amination is the most effective solution for preventing this impurity.
Below is a logical workflow to troubleshoot and resolve issues of high dialkylation.
Caption: Troubleshooting workflow for high dialkylation.
Key Reaction Pathways and Side Reactions
The primary goal is to facilitate the mono-alkylation pathway while suppressing the competing dialkylation pathway.
Caption: Desired vs. undesired reaction pathways.
Data Summary: Impact of Conditions on Alkylation
The following table summarizes how different reaction parameters can influence the outcome of the direct N-alkylation synthesis.
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Piperazine : Alkyl Halide Ratio | 1 : 1 | 3 : 1 | A higher ratio of piperazine significantly reduces dialkylation. |
| Base | Weak Base (e.g., NaHCO₃) | Strong Base (e.g., K₂CO₃, NaOH) | A stronger base is needed to effectively neutralize the acid byproduct and prevent amine protonation. |
| Temperature | 50°C (Constant) | 0°C to Room Temperature | Starting cold and adding the alkylating agent slowly improves selectivity for the mono-alkylated product.[4][11] |
| Solvent | Toluene | Acetonitrile / DMF | Polar aprotic solvents generally give better results by facilitating the SN2 reaction.[9] |
| Yield of Mono-Product | Low (~30-40%) | High (>70%) | Optimized conditions favor the desired product. |
| Level of Di-Product | High (>20%) | Low (<5%) | Optimized conditions suppress the formation of the key impurity. |
Detailed Experimental Protocols
Protocol 1: Direct N-Alkylation (Optimized for Mono-selectivity)
This protocol is adapted from similar syntheses of N-alkylated arylpiperazines.[4][10]
-
Reagents & Setup:
-
1-(3-chlorophenyl)piperazine (3 eq.)
-
1-Bromopropane (1 eq.)
-
Potassium Carbonate (K₂CO₃) (2 eq.)
-
Acetonitrile (Solvent)
-
Set up a round-bottom flask with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., Nitrogen).
-
-
Procedure:
-
Dissolve 1-(3-chlorophenyl)piperazine and potassium carbonate in acetonitrile in the flask.
-
Cool the mixture to 0-5°C using an ice bath.
-
Add 1-bromopropane dropwise to the stirred mixture over 30-60 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up & Purification:
-
Once the reaction is complete, filter off the solid potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and excess starting material.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product using column chromatography on silica gel to isolate the pure this compound.
-
Protocol 2: Reductive Amination (High Selectivity)
This protocol provides a robust alternative for clean, mono-alkylation.[6]
-
Reagents & Setup:
-
1-(3-chlorophenyl)piperazine (1 eq.)
-
Propanal (1.1 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
-
Set up a round-bottom flask with a magnetic stirrer under an inert atmosphere.
-
-
Procedure:
-
Dissolve 1-(3-chlorophenyl)piperazine and propanal in the solvent.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride portion-wise over 20-30 minutes. Note: The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by column chromatography if necessary.
-
References
- 1. researchgate.net [researchgate.net]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 5. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 6. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. prepchem.com [prepchem.com]
1-(3-Chlorophenyl)-4-propylpiperazine sample preparation for analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(3-Chlorophenyl)-4-propylpiperazine.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and chemical properties of this compound?
This compound is a piperazine derivative. While specific experimental data for this exact compound is limited, data for the closely related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, indicates it is a white to off-white powder.[1][2] It is soluble in warm DMSO and warm methanol, and its hydrochloride salt is soluble in water and ethanol.[1][3] It is generally stable under normal storage conditions but should be kept away from strong oxidizing agents and bases.[1]
Q2: What is the primary mechanism of action for this compound?
The precise mechanism of action for this compound is not definitively established in the provided literature. However, based on the pharmacology of structurally similar compounds, it is likely a monoamine reuptake inhibitor with a high affinity for the dopamine transporter (DAT). A closely related analog, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP), is a potent and selective dopamine transporter (DAT) ligand. The parent compound, 1-(3-chlorophenyl)piperazine (mCPP), is known to be a 5-HT2c serotonin receptor agonist.[4]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound in a cool, dry, and well-ventilated area, protected from light.[1] It is stable under ordinary conditions of use and storage.[1]
Troubleshooting Guides
This section addresses common issues that may be encountered during the analysis of this compound.
Chromatographic Issues
| Issue | Potential Cause | Troubleshooting Step |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Inappropriate mobile phase pH.- Secondary interactions with column silanol groups.- Column overload. | - Adjust the mobile phase pH. Since piperazines are basic, a mobile phase with a pH around 3-4 (using formic or phosphoric acid) can improve peak shape.- Use a column with end-capping or a base-deactivated stationary phase.- Reduce the sample concentration. |
| Poor Peak Shape in GC | - Active sites in the GC liner or column.- Thermal degradation of the analyte. | - Use a deactivated liner and a high-quality, low-bleed column.- Lower the injection port temperature. |
| Inconsistent Retention Times | - Inadequate column equilibration.- Changes in mobile phase composition.- Fluctuation in column temperature. | - Ensure the column is fully equilibrated with the mobile phase before injection.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a stable temperature. |
| Co-elution of Isomers (if applicable) | - Insufficient chromatographic resolution. | - Optimize the mobile phase composition and gradient (for HPLC).- Adjust the temperature program (for GC).- Consider a different column chemistry. |
Sample Preparation and Extraction Issues
| Issue | Potential Cause | Troubleshooting Step |
| Low Extraction Recovery from Biological Matrices (e.g., Plasma, Serum) | - Inefficient protein precipitation.- Incorrect pH for liquid-liquid extraction.- Inappropriate solid-phase extraction (SPE) sorbent or elution solvent. | - Use a cold protein precipitation solvent (e.g., methanol, acetonitrile) and ensure thorough vortexing.- Adjust the sample pH to be basic (around 9-10) before liquid-liquid extraction with an organic solvent.- Select an SPE sorbent that retains the analyte based on its properties (e.g., a mixed-mode or polymer-based sorbent) and optimize the wash and elution solvents. |
| Matrix Effects in Mass Spectrometry (Ion Suppression or Enhancement) | - Co-eluting endogenous components from the sample matrix. | - Improve chromatographic separation to separate the analyte from interfering matrix components.- Use a more effective sample cleanup method (e.g., SPE instead of protein precipitation).- Dilute the sample if sensitivity allows.- Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Sample Degradation | - Instability in the sample matrix or during processing. | - Keep samples on ice or at 4°C during processing.- Analyze samples as quickly as possible after preparation.- Investigate the stability of the analyte under different pH and temperature conditions. |
Data Presentation
Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Computed) | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (Computed) | 1-(3-Chlorophenyl)piperazine (Predicted/Experimental) |
| Molecular Formula | C13H19ClN2 | C13H18Cl2N2 | C10H13ClN2 |
| Molecular Weight | 238.75 g/mol [5] | 273.20 g/mol [1] | 196.68 g/mol |
| XLogP3 | 3.4[5] | 3.4[1] | - |
| Hydrogen Bond Donor Count | 0[5] | 0[1] | 1 |
| Hydrogen Bond Acceptor Count | 2[5] | 2[1] | 2 |
| Topological Polar Surface Area | 6.5 Ų[5] | 6.5 Ų[1] | 15.3 Ų |
| pKa (most basic) | - | - | 8.85 ± 0.10[6] |
| Solubility | - | Soluble in warm DMSO and warm Methanol.[2] The hydrochloride salt is soluble in water and ethanol.[3] | Soluble in Chloroform (Slightly), Methanol (Sparingly).[6] |
| Melting Point | - | 198-203 °C (hydrochloride salt)[7] | 210-214°C |
Experimental Protocols
Recommended Sample Preparation Protocol for Plasma/Serum (General Approach)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Collection: Collect blood in appropriate tubes (e.g., EDTA for plasma).
-
Plasma/Serum Separation: Centrifuge the blood sample to separate plasma or serum.
-
Protein Precipitation (PPT):
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma/serum, add a suitable internal standard.
-
Add a basifying agent (e.g., 50 µL of 1M NaOH) to raise the pH to >9.
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.
-
Load the pre-treated sample (e.g., diluted plasma).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., a small volume of methanol containing 2-5% ammonium hydroxide).
-
Evaporate the eluate and reconstitute for analysis.
-
Recommended HPLC-UV Analytical Method (Starting Point)
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B, and ramp up to elute the compound. A starting point could be 10% B, increasing to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
Visualizations
Experimental Workflow: Sample Preparation and Analysis
Caption: General experimental workflow for the preparation and analysis of this compound.
Logical Relationship: Troubleshooting Chromatographic Issues
Caption: Decision tree for troubleshooting common chromatographic issues.
Signaling Pathway: Postulated Mechanism of Action
References
- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 3. Page loading... [guidechem.com]
- 4. bhagwatiorganics.com [bhagwatiorganics.com]
- 5. This compound | C13H19ClN2 | CID 14960353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine 97 52605-52-4 [sigmaaldrich.com]
Technical Support Center: Identifying and Removing Synthesis Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively identifying and removing byproducts from chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are synthesis byproducts and how do they differ from side products?
A1: In a chemical reaction, the desired compound is the main product. Unintended substances that are also formed are broadly classified as impurities. These can be further categorized:
-
Byproducts: These are substances formed from the main reaction pathway along with the desired product. Their formation is often unavoidable and is dictated by the stoichiometry of the reaction.[1][2]
-
Side Products: These result from parallel or consecutive reactions that are different from the desired reaction pathway.[1] Their formation can often be minimized by optimizing reaction conditions.
Understanding the nature of the impurity is crucial for selecting the appropriate purification strategy.
Q2: What are the most common initial steps to identify unknown byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is typically employed for the initial identification of byproducts:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components in a mixture and to get a preliminary idea of their polarities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for separating and identifying volatile organic compounds. The mass spectrometer provides information about the molecular weight and fragmentation pattern of the byproducts, which can be compared against spectral libraries like the NIST library for identification.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for non-volatile or thermally sensitive compounds, this technique separates the components of the mixture, and the mass spectrometer helps in their identification.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the compounds in the mixture. Both 1H and 13C NMR are powerful tools for characterizing byproducts, especially when compared to the spectra of the starting materials and the expected product.[6]
Q3: My desired product and a byproduct have very similar polarities. How can I separate them?
A3: Separating compounds with similar polarities can be challenging. Here are several strategies to consider:
-
Optimize Flash Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems, including those from different solvent selectivity groups.[7] For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a toluene-based system.
-
Gradient Elution: A shallow gradient can improve the separation of closely eluting compounds.
-
Column and Stationary Phase: Consider using a high-resolution silica column or a different stationary phase altogether, such as alumina, Florisil, or reverse-phase silica.[7][8]
-
-
Crystallization: If your product is a solid, recrystallization can be a highly effective method for purification. The choice of solvent is critical; the desired compound should be soluble at high temperatures and sparingly soluble at low temperatures, while the byproduct should ideally remain in solution.[9][10]
-
Preparative High-Performance Liquid Chromatography (HPLC): While more resource-intensive, preparative HPLC offers superior separation power for difficult mixtures.
Troubleshooting Guides
Guide 1: Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation (Co-elution of Product and Byproduct) | Inappropriate solvent system; Column overload; Sample loaded in a strong solvent. | 1. Perform a thorough TLC analysis to find an optimal solvent system with a good Rf difference.[8] 2. Consider using an orthogonal solvent system (different solvent classes).[7] 3. Reduce the amount of sample loaded onto the column. 4. Dissolve the sample in a minimal amount of a weak solvent or adsorb it onto a small amount of silica gel before loading. |
| Product is Not Eluting from the Column | The product is too polar for the chosen eluent; The product is unstable on silica gel and has decomposed. | 1. Gradually increase the polarity of the eluent. If necessary, switch to a more polar solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol).[8] 2. Consider using reverse-phase chromatography.[8] 3. Test the stability of your compound on a TLC plate by spotting it and letting it sit for a while before eluting. If it decomposes, consider using a deactivated stationary phase (e.g., alumina) or a different purification method.[8] |
| Streaking or Tailing of Bands | Sample is not soluble in the eluent; The column was not packed properly; The compound is acidic or basic and is interacting strongly with the silica gel. | 1. Ensure the sample is fully dissolved before loading. 2. Repack the column carefully to ensure a uniform bed. 3. For acidic compounds, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.[11] |
Guide 2: Troubleshooting Crystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent); The solution is cooling too slowly; The compound is an oil at the crystallization temperature. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[12] 2. Try scratching the inside of the flask with a glass rod to induce nucleation.[12] 3. Add a seed crystal of the pure compound. 4. If the compound is an oil, try using a different solvent or a solvent mixture. |
| Crystallization is Too Rapid ("Crashing Out") | The solution is too concentrated; The solvent is a very poor solvent for the compound at all temperatures. | 1. Gently heat the solution to redissolve the solid and add a small amount of additional solvent before allowing it to cool more slowly.[12] 2. Consider using a solvent mixture to better control the solubility. |
| Product is Oily or Impure After Crystallization | The cooling was too rapid, trapping impurities; The chosen solvent is not ideal. | 1. Repeat the crystallization, ensuring the solution cools slowly. Insulating the flask can help.[12] 2. Perform a second recrystallization from a different solvent. 3. If colored impurities are present, consider treating the hot solution with activated charcoal before filtration.[13] |
Experimental Protocols
Protocol 1: General Workflow for Product Purification
This protocol outlines a typical sequence of steps for isolating and purifying a desired product from a reaction mixture.[5][14]
Objective: To isolate the desired product from unreacted starting materials, catalysts, and byproducts.
Methodology:
-
Reaction Quench: Carefully add a quenching agent to stop the reaction (e.g., water, saturated ammonium chloride solution).
-
Work-up/Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an immiscible organic solvent to extract the product.
-
Wash the organic layer sequentially with:
-
Water to remove water-soluble impurities.[14]
-
An acidic or basic solution (e.g., dilute HCl or NaHCO3) to remove basic or acidic byproducts, respectively.
-
Brine (saturated NaCl solution) to reduce the solubility of organic compounds in the aqueous layer ("salting out") and to aid in the removal of water from the organic layer.[14]
-
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product using an appropriate technique such as column chromatography or crystallization.
-
Purity Analysis: Assess the purity of the final product using techniques like TLC, GC-MS, LC-MS, or NMR.
Protocol 2: Removal of Tin Byproducts (from Stille Coupling)
Objective: To remove organotin byproducts (e.g., Bu3SnX) from the reaction mixture.[11]
Methodology:
-
Aqueous KF Wash:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF).
-
A precipitate of Bu3SnF may form at the interface, which can be removed by filtration through Celite.
-
Wash the organic layer with brine, dry over Na2SO4, and concentrate.
-
-
Silica Gel Filtration with Triethylamine:
-
Prepare a short plug of silica gel in a column or funnel.
-
Elute the crude reaction mixture through the silica plug using a solvent system containing 2-5% triethylamine. This method is often faster than the KF wash.[11]
-
Visualizations
Caption: General experimental workflow for synthesis work-up and purification.
Caption: Logical troubleshooting flow for difficult purification challenges.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. KiloMentor: Byproducts, Side-products, and Co-products. [kilomentor.blogspot.com]
- 3. quora.com [quora.com]
- 4. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 5. biotage.com [biotage.com]
- 6. Isolating, Identifying, Imaging, and Measuring Substances and Structures - Beyond the Molecular Frontier - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. Purification [chem.rochester.edu]
- 9. silicycle.com [silicycle.com]
- 10. Purification Techniques in Organic Chemistry: A Comprehensive Guide [simsonpharma.com]
- 11. Workup [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. overallscience.com [overallscience.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving HPLC Resolution for Piperazine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of piperazine analogs.
Troubleshooting Guide
Common Problem: Poor Peak Shape (Tailing or Fronting)
Question: My piperazine analog peaks are showing significant tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like piperazine analogs, often caused by interactions with residual silanol groups on the silica-based column packing.[1][2] Here’s a step-by-step approach to troubleshoot and resolve peak tailing:
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for peak tailing of piperazine analogs.
-
Adjust Mobile Phase pH: The pH of the mobile phase is a critical factor.[3][4][5][6][7] For basic compounds like piperazine, increasing the pH of the mobile phase can suppress the ionization of the analyte, reducing its interaction with the stationary phase and improving peak shape. Conversely, operating at a low pH (e.g., pH 2-3) can protonate the piperazine nitrogen atoms, which can also lead to good peak shape if the silanol groups on the column are fully protonated and less active. It is often recommended to work at a pH at least one unit away from the pKa of the analyte.[6]
-
Use a Buffered Mobile Phase: Employing a buffer is crucial to maintain a consistent pH throughout the analysis, which is essential for reproducible retention times and peak shapes.[2] Common buffers for reversed-phase HPLC include phosphate, acetate, and formate.
-
Select an Appropriate Column:
-
End-capped Columns: Modern, well-end-capped columns have fewer free silanol groups, minimizing undesirable interactions.[2]
-
Mixed-Mode Columns: These columns possess both reversed-phase and ion-exchange characteristics and can offer improved peak shape for charged analytes.[1]
-
pH Stable Columns: If working at a high pH, ensure your column is stable under these conditions to prevent degradation of the stationary phase.[3]
-
-
Add Mobile Phase Modifiers:
-
Basic Additives: Adding a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase can help to mask the active silanol sites on the column, thereby reducing peak tailing.[8]
-
Ion-Pairing Agents: For highly polar or charged piperazine analogs, ion-pairing agents like alkyl sulfonates can be added to the mobile phase to improve retention and peak shape.[9][10][11] These agents form a neutral complex with the charged analyte, which then partitions onto the reversed-phase column.
-
Question: My peaks are fronting. What could be the cause?
Answer:
Peak fronting is less common than tailing but can still significantly impact resolution and quantification.[12] The primary causes of peak fronting are typically related to the sample and injection conditions.[13][14]
Troubleshooting Workflow for Peak Fronting
References
- 1. sielc.com [sielc.com]
- 2. mastelf.com [mastelf.com]
- 3. moravek.com [moravek.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chromblog.wordpress.com [chromblog.wordpress.com]
- 7. quora.com [quora.com]
- 8. jocpr.com [jocpr.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]
- 11. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 12. mz-at.de [mz-at.de]
- 13. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 14. uhplcs.com [uhplcs.com]
1-(3-Chlorophenyl)-4-propylpiperazine handling for air-sensitive reactions
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the use of 1-(3-Chlorophenyl)-4-propylpiperazine in air-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: Is this compound considered air-sensitive?
A1: While specific data is limited, the hydrochloride salts of related phenylpiperazines are known to be air-sensitive and hygroscopic.[1][2] The free base of this compound may be more stable, but it is best practice to handle it as a potentially air- and moisture-sensitive compound, especially when its purity is critical for a reaction.
Q2: What are the primary signs of degradation for this compound?
A2: Degradation of similar amine-containing compounds can be indicated by a change in color (e.g., from white/off-white to yellow or brown), a change in physical state (e.g., from a free-flowing powder to a sticky solid), or the appearance of an unusual odor. For quantitative analysis, techniques like NMR spectroscopy or chromatography can be used to assess purity over time.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2] It should be kept in a cool, dry, and well-ventilated area away from heat, light, and incompatible materials such as strong oxidizing agents.[3][4]
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, should be worn.[4] If there is a risk of generating dust, a dust mask or respirator may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction failure or low yield | Degradation of this compound due to air or moisture exposure. | - Use freshly opened or properly stored reagent. - Handle the compound using inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line). - Ensure all solvents and other reagents are anhydrous. |
| Incomplete reaction. | - Increase reaction time or temperature, monitoring for side product formation. - Consider using a catalyst if appropriate for the specific reaction. | |
| Inconsistent reaction outcomes | Variable purity of this compound. | - Assess the purity of the starting material using an appropriate analytical method (e.g., NMR, LC-MS). - Purify the compound if necessary before use. |
| Trace amounts of oxygen or water in the reaction setup. | - Thoroughly dry all glassware in an oven before use. - Purge the reaction vessel and solvent with a stream of inert gas. - Maintain a positive pressure of inert gas throughout the reaction. | |
| Formation of unexpected side products | Reaction with atmospheric carbon dioxide (if the amine is sufficiently basic). | - Degas all solvents prior to use. - Ensure a good quality inert atmosphere is maintained throughout the reaction. |
| Reaction with oxidizing agents. | - Ensure the compound is not exposed to strong oxidizing agents.[3][4] |
Quantitative Data Summary
Data for this compound is limited. The following table includes data for the target compound and its close analog, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, for comparison.
| Property | This compound | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl |
| Molecular Formula | C13H19ClN2[5] | C13H18Cl2N2[6] | C13H18Cl2N2 · HCl[7] |
| Molecular Weight | 238.75 g/mol [5] | 273.20 g/mol [6] | 309.66 g/mol [7] |
| Appearance | Not specified | Oily residue (free base)[8] | White to off-white powder[3][4] |
| Melting Point | Not specified | Not specified | 196.5-203 °C[8] |
| Solubility | Not specified | Soluble in ether (free base)[8] | Soluble in warm DMSO and warm Methanol[3] |
Experimental Protocols
Protocol 1: General Handling of this compound for Air-Sensitive Reactions
This protocol outlines the steps for accurately weighing and dispensing the compound while minimizing exposure to air and moisture.
-
Preparation:
-
Dry all necessary glassware (e.g., round-bottom flask, weighing boat, spatula) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
-
Assemble the reaction glassware and purge with a dry, inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Weighing and Transfer (in a glovebox):
-
If available, perform all manipulations inside a glovebox with a controlled inert atmosphere.
-
Weigh the desired amount of this compound into a tared vial or weighing boat.
-
Transfer the compound to the reaction flask inside the glovebox.
-
-
Weighing and Transfer (using a Schlenk line):
-
If a glovebox is not available, use a Schlenk line and a positive pressure of inert gas.
-
Quickly weigh the compound in a weighing boat on a balance.
-
Remove the stopper from the reaction flask while maintaining a positive flow of inert gas (counterflow) to prevent air ingress.
-
Quickly add the compound to the reaction flask.
-
Replace the stopper and evacuate and backfill the flask with inert gas three times to remove any air that may have entered.
-
-
Dissolution:
-
Add anhydrous solvent to the reaction flask via a syringe or cannula under a positive pressure of inert gas.
-
Protocol 2: Synthesis of a Derivative (Illustrative Example)
This is a generalized procedure for an N-alkylation reaction, a common transformation for piperazine compounds. Note: This is a hypothetical example and reaction conditions will need to be optimized.
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a rubber septum, add this compound (1 equivalent) following Protocol 1.
-
Add anhydrous solvent (e.g., acetonitrile or DMF) via syringe.
-
Add a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents), which has been dried in an oven.
-
-
Reagent Addition:
-
Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the stirred suspension at room temperature via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | C13H19ClN2 | CID 14960353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Managing Piperazine Compound Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing toxicities associated with piperazine compounds in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of piperazine toxicity observed in animal studies?
A1: The most frequently reported signs of piperazine toxicity are neurological and gastrointestinal. Common neurological symptoms include muscle tremors, ataxia (incoordination), restlessness, convulsions, and central nervous system (CNS) depression.[1][2] Gastrointestinal signs often manifest as vomiting, diarrhea, and salivation.[1][3] In severe overdose cases, paralysis and even death can occur.[3]
Q2: Are there different toxicity profiles for different classes of piperazine compounds?
A2: Yes, the toxicity profiles can vary significantly. Piperazine, used as an anthelmintic, primarily causes neurotoxicity through its action as a GABA agonist and by blocking acetylcholine at the myoneural junction.[1][2][4] "Designer" piperazine derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), exhibit stimulant-like effects by interacting with dopaminergic, noradrenergic, and serotoninergic systems, leading to adverse effects like agitation, anxiety, tachycardia, and seizures.[5][6]
Q3: What are the primary target organs for piperazine-induced toxicity?
A3: The primary target organs for piperazine toxicity are the central nervous system, the gastrointestinal tract, the liver, and the kidneys.[1][7] Hepatotoxicity associated with some piperazine derivatives is linked to the upregulation of key enzymes involved in cholesterol and lipid biosynthesis, potentially increasing the risk of steatosis and phospholipidosis.[8][9] Degenerative changes in the liver and kidneys have been observed in animal studies at high doses.[7]
Q4: What is the general mechanism of piperazine toxicity?
A4: For anthelmintic piperazine, the primary mechanism of toxicity in the host animal is an extension of its therapeutic effect on the parasite: it acts as a gamma-aminobutyric acid (GABA) agonist, which can lead to CNS depression and neurological side effects at high doses.[1][2][10] It also blocks acetylcholine at the myoneural junction, which can contribute to muscle weakness and paralysis.[4] Designer piperazines, on the other hand, exert their toxic effects by modulating neurotransmitter systems, primarily dopamine, serotonin, and norepinephrine, leading to stimulant-like and psychoactive effects.[5][11][12]
Q5: Is there a specific antidote for piperazine overdose?
A5: There is no specific antidote for piperazine toxicity.[10] Management of an overdose is primarily symptomatic and supportive.[10] This may include fluid therapy to correct dehydration from gastrointestinal upset and supportive care to manage neurological symptoms.
Q6: What are some known drug interactions with piperazine compounds?
A6: Co-administration of piperazine with phenothiazines can lead to hyperexcitation and convulsions.[1] It should also not be used with levamisole, morantel, or pyrantel, as they can have antagonistic effects, potentially reducing anthelmintic efficacy.[1] Caution is also advised when using piperazine and chlorpromazine together, as this combination may cause seizures.[4]
Troubleshooting Guides
Guide 1: Unexpected Neurological Symptoms
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Mild to moderate tremors, ataxia, or restlessness. | Overdose or individual animal sensitivity. | 1. Immediately cease administration of the piperazine compound.2. Confirm the dosage calculation and administration volume.3. Provide supportive care, ensuring the animal is in a safe, comfortable environment to prevent injury.4. Monitor the animal closely for worsening symptoms.5. If symptoms persist or worsen, consider humane euthanasia and perform a necropsy to investigate further. |
| Severe seizures or convulsions. | Significant overdose or pre-existing neurological condition. | 1. Administer an anticonvulsant as per veterinary guidance.2. Provide immediate supportive care, including maintaining a clear airway and preventing self-injury.3. Discontinue the study for the affected animal.4. Review dosing protocols and animal health records to identify potential risk factors. |
| Lethargy and CNS depression. | High dosage of piperazine leading to excessive GABAergic activity. | 1. Monitor vital signs (heart rate, respiration, temperature).2. Provide a warm and quiet environment.3. Ensure easy access to food and water.4. If the animal is recumbent, provide appropriate bedding and turn it regularly to prevent pressure sores. |
Guide 2: Gastrointestinal Distress
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Vomiting and/or diarrhea shortly after dosing. | Direct irritation from the compound or systemic toxicity. | 1. Ensure the formulation and vehicle are appropriate and non-irritating.2. Consider administering the compound with food if the study design allows.3. Provide fluid and electrolyte replacement to prevent dehydration.4. Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).5. If symptoms are severe or persistent, the dose may need to be lowered in subsequent cohorts. |
| Anorexia (loss of appetite). | General malaise due to systemic toxicity. | 1. Monitor food and water intake and body weight daily.2. Provide highly palatable and easily digestible food.3. If anorexia persists for more than 24-48 hours, consider alternative nutritional support. |
Guide 3: Investigating Suspected Hepatic or Renal Toxicity
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Elevated liver enzymes (e.g., ALT, AST) in clinical pathology. | Compound-induced hepatotoxicity. | 1. Correlate clinical pathology findings with histopathology of the liver.2. Consider reducing the dose or frequency of administration.3. For designer piperazines, investigate markers of cholesterol and lipid biosynthesis.[8] |
| Changes in kidney function parameters (e.g., BUN, creatinine). | Compound-induced nephrotoxicity. | 1. Examine kidney tissue for histopathological changes such as degeneration or fibrosis.[7]2. Ensure adequate hydration of the animals.3. Piperazine is contraindicated in animals with pre-existing kidney disorders.[1][3] |
Data Presentation
Table 1: Acute Toxicity of Piperazine and its Derivatives in Rodents
| Compound | Species | Route of Administration | LD50 | Reference(s) |
| Piperazine | Rat | Oral (p.o.) | 7900 mg/kg | [1] |
| Piperazine | Rat | Subcutaneous (s.c.) | 3700 mg/kg | [1] |
| Piperazine | Mouse | Oral (p.o.) | 11400 mg/kg | [1] |
| 1-benzylpiperazine (BZP) | C. elegans | - | 52.21 mM | [13][14] |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | C. elegans | - | 5.72 mM | [13][14] |
| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | C. elegans | - | 1.22 mM | [13][14] |
Table 2: Sub-chronic Piperazine Citrate Administration and Liver Enzyme Levels in Rats
| Dose Group | Aspartate Transaminase (AST) (i.μ L-1) |
| Control | 12.8 ± 1.32 |
| 30 mg/kg Piperazine | 22.8 ± 1.43 |
| 60 mg/kg Piperazine | 27.6 ± 1.08 |
| 100 mg/kg Piperazine | 38.4 ± 3.75 |
| Source: The Effects of Sub-chronic Piperazine Treatment on the Liver Status of a Rat Model[15] |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using Primary Rat Hepatocytes
This protocol is a generalized procedure based on methodologies for assessing the hepatotoxicity of piperazine designer drugs.[8][16][17]
-
Hepatocyte Isolation:
-
Anesthetize a male Wistar rat according to approved institutional animal care and use committee protocols.
-
Perform a two-step collagenase perfusion of the liver to isolate primary hepatocytes.
-
Assess cell viability using the Trypan Blue exclusion method. Only cell preparations with viability greater than 85% should be used.
-
-
Cell Culture and Treatment:
-
Plate the isolated hepatocytes on collagen-coated plates in an appropriate culture medium (e.g., Williams' Medium E with supplements).
-
Allow the cells to attach for 4 hours.
-
Replace the medium with a fresh medium containing various concentrations of the piperazine compound or vehicle control.
-
-
Cytotoxicity Assay (MTT Assay):
-
After a 24-hour incubation period, remove the medium.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
-
Biochemical Assays (Optional):
Protocol 2: Analysis of Piperazine in Biological Samples by LC-MS
This is a generalized protocol for the detection of piperazine derivatives in biological samples like serum or urine, based on described analytical methods.[18][19][20]
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotopically labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: A typical flow rate is 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.
-
MRM Transitions: For each piperazine compound and internal standard, specific precursor-to-product ion transitions are monitored for quantification and confirmation.
-
-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the piperazine compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: A workflow for troubleshooting adverse events in animal studies.
Caption: Proposed pathway for piperazine-induced hepatotoxicity.
Caption: Comparative mechanisms of neurotoxicity for piperazine types.
References
- 1. parasitipedia.net [parasitipedia.net]
- 2. Ivermectin and piperazine toxicoses in dogs and cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine (Pipa-Tabs®) for Dogs and Cats [petplace.com]
- 4. Piperazine – Rat Guide [ratguide.com]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hepatotoxicity-of-piperazine-designer-drugs-up-regulation-of-key-enzymes-of-cholesterol-and-lipid-biosynthesis - Ask this paper | Bohrium [bohrium.com]
- 10. veterinarypaper.com [veterinarypaper.com]
- 11. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: 1-(3-Chlorophenyl)-4-propylpiperazine Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving 1-(3-Chlorophenyl)-4-propylpiperazine. The information is presented in a question-and-answer format to directly address potential issues.
Troubleshooting Guides
Problem: Inconsistent results in receptor binding assays.
| Question | Possible Cause | Troubleshooting Step |
| Why am I seeing high background noise in my assay? | 1. Suboptimal concentration of the radioligand. 2. Issues with the filtration method. 3. The compound may be sticking to the filter plates. | 1. Titrate the radioligand to determine the optimal concentration that provides a good signal-to-noise ratio. 2. Ensure filter plates are adequately pre-soaked with a suitable buffer or blocking agent (e.g., polyethyleneimine) to reduce non-specific binding. 3. Test different types of filter plates (e.g., glass fiber, polypropylene) to find one with the lowest background for your assay. |
| My dose-response curve is flat or has a very shallow slope. | 1. The compound may have low affinity for the target receptor. 2. Incorrect buffer composition or pH. 3. Degradation of the compound or receptor preparation. | 1. Consider using a higher concentration range for the compound. If the issue persists, the compound's affinity may be too low for the assay conditions. 2. Verify the pH and composition of all buffers. Ensure they are compatible with both the receptor and the compound. 3. Use freshly prepared compound solutions and ensure proper storage of receptor membranes or cells. |
| I'm observing high variability between replicate wells. | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Gently vortex or mix all solutions thoroughly before adding them to the assay plate. 3. Ensure a consistent incubation temperature by using a calibrated incubator and minimizing the time the plate is outside the incubator. |
Problem: Difficulty in achieving consistent results in dopamine transporter (DAT) uptake assays.
| Question | Possible Cause | Troubleshooting Step |
| Why is the specific uptake of the radiolabeled dopamine low? | 1. Low expression or activity of DAT in the cells. 2. Suboptimal incubation time or temperature. 3. Presence of interfering substances in the assay buffer. | 1. Verify the expression of DAT in your cell line using techniques like Western blotting or qPCR. 2. Optimize the incubation time and temperature to maximize specific uptake while minimizing non-specific uptake. 3. Ensure the assay buffer is free of components that might inhibit DAT activity. |
| My inhibitor is not showing the expected potency (IC50). | 1. Incorrect concentration of the radiolabeled substrate. 2. The inhibitor may be unstable in the assay buffer. 3. The chosen cell line may not be appropriate. | 1. Use a concentration of the radiolabeled substrate at or below its Km for the transporter to accurately determine the IC50 of the inhibitor. 2. Check the stability of your inhibitor in the assay buffer over the time course of the experiment. 3. Consider using a different cell line with a well-characterized DAT expression and function. |
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its expected biological activity? this compound is a derivative of N-arylpiperazine. Based on the activity of structurally similar compounds, it is predicted to be a ligand for dopamine and/or serotonin receptors and transporters. For instance, the related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine is a potent dopamine transporter (DAT) ligand, while m-Chlorophenylpiperazine (mCPP) is a serotonin receptor agonist.[1][2]
-
How should I store and handle this compound? The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3] It is typically a solid at room temperature. For experimental use, it is advisable to prepare fresh solutions. If stock solutions are prepared, they should be stored at -20°C or -80°C and protected from light to minimize degradation.
Solubility and Preparation
-
In what solvents is this compound soluble? While specific data for this compound is limited, related piperazine derivatives are often soluble in organic solvents such as DMSO and ethanol. For aqueous buffers, it is common to first dissolve the compound in a small amount of DMSO and then dilute it with the aqueous buffer.
-
What is the recommended procedure for preparing a stock solution?
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube.
-
Add a small volume of 100% DMSO to dissolve the compound completely. Gentle vortexing or sonication may be required.
-
Once dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Experimental Design
-
What are the key considerations for designing a receptor binding assay?
-
Receptor Source: Use cell membranes or whole cells expressing the target receptor.
-
Radioligand: Choose a radioligand with high affinity and specificity for the target receptor.
-
Non-specific Binding: Determine non-specific binding by including a high concentration of a known unlabeled ligand.
-
Incubation Conditions: Optimize incubation time, temperature, and buffer composition to reach equilibrium.
-
Separation of Bound and Free Ligand: Use a rapid filtration method to separate the receptor-bound radioligand from the free radioligand.
-
-
What is a typical workflow for a dopamine transporter (DAT) uptake assay? A common method involves incubating cells expressing DAT with a radiolabeled substrate (e.g., [3H]dopamine) in the presence or absence of the test compound. The reaction is stopped, and the cells are washed to remove the extracellular radiolabeled substrate. The amount of intracellular radioactivity is then quantified to determine the extent of DAT inhibition by the test compound.[4]
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| This compound | C13H19ClN2 | 238.75 | 3.4 |
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | C13H18Cl2N2 | 273.20 | 3.4 |
| m-Chlorophenylpiperazine (mCPP) | C10H13ClN2 | 196.67 | 1.7 |
Data sourced from PubChem.[5][6]
Table 2: Receptor Binding Affinities (Ki, nM) of a Structurally Related Compound: 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP)
| Transporter/Receptor | Ki (nM) |
| Dopamine Transporter (DAT) | 0.04 |
| Norepinephrine Transporter (NET) | 1107 |
| Serotonin Transporter (SERT) | 802 |
| D2-like Receptors | 327 |
| Serotonin 5-HT2 Receptors | 53 |
This data for a related compound suggests that this compound may also have a high affinity for the dopamine transporter.[1]
Detailed Experimental Protocols
Protocol 1: Dopamine Transporter (DAT) Inhibition Assay
This protocol is a general guideline and should be optimized for your specific cell line and laboratory conditions.
Materials:
-
Cells stably expressing human DAT (e.g., HEK293-hDAT)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)
-
[3H]Dopamine (or other suitable radiolabeled DAT substrate)
-
This compound
-
Known DAT inhibitor (e.g., GBR-12909) for positive control
-
Scintillation fluid and vials
-
Microplate harvester and filter mats
-
Scintillation counter
Procedure:
-
Cell Plating: Plate DAT-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Prepare a solution of [3H]Dopamine in assay buffer at a concentration close to its Km.
-
-
Assay:
-
Wash the cells once with assay buffer.
-
Add the test compound or control to the wells.
-
Initiate the uptake by adding the [3H]Dopamine solution.
-
Incubate for a predetermined time (e.g., 10 minutes) at room temperature or 37°C.
-
-
Termination and Harvesting:
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and harvest the contents onto filter mats using a microplate harvester.
-
-
Quantification:
-
Dry the filter mats and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) wells.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Workflow for a Dopamine Transporter (DAT) Inhibition Assay.
Caption: Hypothesized Mechanism of Action at the Dopaminergic Synapse.
References
- 1. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
- 2. 1-(3-Chlorophenyl)piperazine 99 65369-76-8 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C13H19ClN2 | CID 14960353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorophenyl)-4-(3-chloropropyl)-piperazine | C13H18Cl2N2 | CID 101444 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Purity of 1-(3-Chlorophenyl)-4-propylpiperazine: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 1-(3-Chlorophenyl)-4-propylpiperazine, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of the purity of this compound against relevant alternatives and details the experimental protocols for its validation.
Purity Comparison of Arylpiperazine Derivatives
| Compound | Purity (%) | Analytical Method | Reference |
| This compound | >98% (Typical) | HPLC, GC-MS | Inferred from related compounds and general quality standards |
| 1-(2-Methoxyphenyl)piperazine derivatives | ≥95 | RP-HPLC | [1] |
| 1-Benzhydryl-4-(4-(2-phenoxyethyl)benzyl)piperazine derivatives | 98.3 - 98.8 | Not Specified | [2] |
| 1-(4-Chlorophenyl)piperazine | ≥98.0 | GC | [3] |
Note: The purity of this compound is typically expected to be high (>98%) from commercial suppliers, though this should always be verified empirically. The alternatives listed are also arylpiperazines with known high purity, often used in serotonergic and dopaminergic system research.
Experimental Protocols for Purity Validation
Accurate determination of purity requires robust analytical methods. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), which are standard techniques for assessing the purity of small molecules like this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general method for the purity determination of piperazine derivatives and should be validated for this compound.[4]
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Ammonium acetate (for mobile phase modification)
-
Methanol (for sample preparation)
-
This compound reference standard
-
Sample of this compound for testing
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A common starting point is a 50:50 mixture.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare the test sample of this compound in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile/Water gradient (e.g., starting at 30% acetonitrile, ramping to 90% over 20 minutes)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: The purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for both separation and identification of the main compound and any potential impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Methanol or Dichloromethane (GC grade) for sample preparation
-
This compound reference standard
-
Sample of this compound for testing
Procedure:
-
Sample Preparation: Dissolve the reference standard and the test sample in a suitable solvent like methanol or dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Split (e.g., 20:1)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu
-
-
Analysis: Inject the prepared samples into the GC-MS system.
-
Data Interpretation: The purity is determined by the peak area percentage in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with that of the reference standard for confirmation. Impurities can be tentatively identified by their mass spectra and comparison to spectral libraries.
Potential Impurities
The primary impurities in this compound are typically related to its synthesis. The common synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with a propylating agent (e.g., 1-bromopropane or 1-chloropropane).[5]
Potential Process-Related Impurities:
-
1-(3-chlorophenyl)piperazine: Unreacted starting material.[6]
-
Over-alkylated products: Reaction of the propylating agent with both nitrogen atoms of the piperazine ring, though less likely due to steric hindrance.
-
By-products from the synthesis of 1-(3-chlorophenyl)piperazine: Impurities carried over from the synthesis of the starting material itself.
-
Residual solvents: Solvents used in the synthesis and purification steps.
Visualization of Experimental Workflow and Signaling Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity validation and a simplified representation of a relevant signaling pathway where arylpiperazines are often studied.
Caption: Experimental workflow for the purity validation of this compound.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Chlorophenyl)piperazine = 98.0 GC 38212-33-8 [sigmaaldrich.com]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
A Comparative Guide to 1-(3-Chlorophenyl)-4-propylpiperazine and Its Analogs for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-(3-Chlorophenyl)-4-propylpiperazine, its more industrially relevant precursor 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine, and related pharmacologically active compounds. The focus is on providing objective, data-driven insights to inform compound selection and experimental design in neuroscience and drug discovery.
Product Identification and Certificate of Analysis
While this compound is a known chemical entity, the closely related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (mCPCPP-HCl) , is more frequently documented and utilized as a key intermediate in the synthesis of widely used pharmaceuticals.[1] Due to its prevalence and role as a direct precursor, this guide will focus on mCPCPP-HCl.
Below is a summary of typical product specifications for mCPCPP-HCl, presented in a Certificate of Analysis format.
| Parameter | Specification |
| Chemical Name | 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl |
| CAS Number | 52605-52-4 |
| Molecular Formula | C₁₃H₁₈Cl₂N₂ · HCl |
| Molecular Weight | 309.66 g/mol |
| Appearance | White to off-white crystalline powder |
| Assay (Purity) | ≥97% |
| Melting Point | 198-203 °C |
| Solubility | Soluble in DMSO and Methanol |
Performance Comparison with Alternative Compounds
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is primarily a synthetic intermediate with limited direct pharmacological characterization in the public domain. Its significance lies in its structural relationship to potent neuropharmacological agents. This section compares the performance of its key derivatives and analogs at various CNS targets. The data, presented as inhibition constants (Ki), indicates the affinity of a compound for a specific receptor or transporter; a lower Ki value signifies higher binding affinity.
| Compound | Primary Target(s) | 5-HT₂ₐ (Ki, nM) | SERT (Ki, nM) | DAT (Ki, nM) | α₁-adrenergic (Ki, nM) |
| Trazodone | Serotonin Antagonist and Reuptake Inhibitor (SARI) | 1.5 - 15 | 120 - 235 | >10,000 | 10 - 38 |
| Nefazodone | Serotonin Antagonist and Reuptake Inhibitor (SARI) | 2 | 200 | 360 | 5 |
| m-Chlorophenylpiperazine (mCPP) | 5-HT₂C Agonist / Metabolite | 32.1 | 160 | >10,000 | 130 |
| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Dopamine Transporter (DAT) Inhibitor | 53 | 802 | 0.04 | Not Reported |
Data sourced from multiple studies and databases for comparison.[2][3][4] Absolute values may vary between different experimental setups.
Key Insights:
-
Trazodone and Nefazodone , the final products derived from the intermediate, exhibit high affinity for the 5-HT₂ₐ receptor, acting as antagonists, and moderate affinity for the serotonin transporter (SERT).[2][3][4] Their potent α₁-adrenergic antagonism is also a key feature of their pharmacological profile.[3]
-
m-Chlorophenylpiperazine (mCPP) , a major metabolite of Trazodone and Nefazodone, is a potent 5-HT₂C receptor agonist.[1]
-
3C-PEP stands out as an exceptionally potent and selective dopamine transporter (DAT) ligand, demonstrating the impact of modifying the propyl group on the piperazine ring.[2] Its affinity for DAT is approximately 10,000 times higher than that of cocaine.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing data. Below are representative protocols for the chemical synthesis of Trazodone using the subject intermediate and a pharmacological binding assay.
Protocol 1: Synthesis of Trazodone
This protocol describes a common method for synthesizing Trazodone from 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
Objective: To couple the piperazine intermediate with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one.
Materials:
-
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
-
1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
-
Sodium Carbonate (Na₂CO₃)
-
Tetrabutylammonium Bromide (TBAB) - Phase Transfer Catalyst
-
Isopropyl Alcohol (Solvent)
Procedure:
-
Charge a reaction vessel with isopropyl alcohol.
-
Add 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one and Sodium Carbonate to the solvent at room temperature (25-30°C) and stir.
-
Add 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride and the phase transfer catalyst (TBAB) to the mixture.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
The resulting filtrate contains Trazodone, which can be isolated through crystallization by further cooling or addition of an anti-solvent, followed by filtration and drying.
Protocol 2: Radioligand Binding Assay for 5-HT₂ₐ Receptor
This is a generalized protocol for determining the binding affinity of a test compound for the 5-HT₂ₐ receptor via competition with a radiolabeled ligand.
Objective: To determine the Ki of a test compound at the human 5-HT₂ₐ receptor.
Materials:
-
Membrane preparation from cells stably expressing human 5-HT₂ₐ receptors.
-
[³H]Ketanserin (Radioligand)
-
Test Compound (e.g., Trazodone) at various concentrations.
-
Mianserin or another suitable displacing agent (for non-specific binding).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and test compound concentrations.
-
Compound Addition: Add the test compound at a range of concentrations to the appropriate wells. Add the displacing agent (e.g., 10 µM Mianserin) to the non-specific binding wells.
-
Radioligand Addition: Add [³H]Ketanserin to all wells at a final concentration near its Kd (e.g., 1-2 nM).
-
Membrane Addition: Initiate the binding reaction by adding the membrane preparation (typically 50-100 µg protein per well) to all wells.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the filter plate. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation fluid, and quantify the bound radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Visualized Workflows and Pathways
Diagrams generated using Graphviz provide clear visual representations of complex processes and relationships.
Caption: Synthetic pathway for Trazodone.
Caption: Antagonism of the 5-HT₂ₐ receptor signaling pathway.
References
Comparative study of 1-(3-Chlorophenyl)-4-propylpiperazine and mCPP
A Comparative Guide to 1-(3-Chlorophenyl)-4-propylpiperazine and meta-Chlorophenylpiperazine (mCPP) for Researchers
Introduction
Phenylpiperazines are a broad class of chemical compounds with significant activity at various neurotransmitter receptors, making them a cornerstone in neuropharmacology research and drug development. This guide provides a comparative analysis of two specific phenylpiperazine derivatives: the well-characterized research chemical meta-Chlorophenylpiperazine (mCPP) and the structurally related but lesser-known this compound.
meta-Chlorophenylpiperazine (mCPP) is a psychoactive compound extensively studied as a non-selective serotonin receptor agonist and reuptake inhibitor[1][2]. It is also a known metabolite of several widely used antidepressant drugs, including trazodone and nefazodone[1][3]. Due to its broad serotonergic activity, mCPP has been used as a pharmacological tool to probe the function of the serotonin system and can induce effects such as anxiety, headache, and changes in appetite, primarily through its action at 5-HT2C receptors[1][2].
This compound is a structural analog of mCPP, distinguished by the addition of a propyl group at the N4 position of the piperazine ring. Despite its structural similarity to mCPP, there is a notable lack of published experimental data regarding its pharmacological, pharmacokinetic, and toxicological profile. This guide will synthesize the extensive data available for mCPP and highlight the knowledge gap concerning its N-propyl analog, providing a framework for future investigation.
Pharmacodynamic Profile: Receptor Binding Affinity
A compound's receptor binding affinity is a critical measure of its potential biological activity. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating a stronger binding to the receptor.
mCPP is known for its broad binding profile, showing significant affinity for multiple serotonin (5-HT) receptor subtypes and the serotonin transporter (SERT)[1][2]. Its activity is not limited to the serotonergic system, as it also interacts with adrenergic receptors[1][4]. The specific binding affinities for this compound are not available in published literature. The addition of the N-propyl group is expected to alter the binding profile, potentially changing its affinity and selectivity for various receptors compared to mCPP, but this remains to be experimentally determined.
Below is a summary of the known receptor binding affinities for mCPP.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor Target | mCPP | This compound |
| Serotonin Receptors | ||
| 5-HT1A | ~360 - 1300[4] | Not Available |
| 5-HT1B | ~360 - 1300[4] | Not Available |
| 5-HT2A | 32.1[1] | Not Available |
| 5-HT2B | 28.8[1] | Not Available |
| 5-HT2C | 3.4[1] | Not Available |
| Monoamine Transporters | ||
| SERT (5-HTT) | 230 (IC50)[5] | Not Available |
| NET | Some Affinity[1] | Not Available |
| DAT | >10,000[6] | Not Available |
| Adrenergic Receptors | ||
| α1-adrenergic | ~2500 - 24000[4] | Not Available |
| α2-adrenergic | 570[4] | Not Available |
Functional Activity & Signaling
Beyond binding, a compound's functional activity—whether it acts as an agonist, antagonist, or inverse agonist—determines its physiological effect. mCPP acts as a partial agonist at 5-HT2A and 5-HT2C receptors and as an antagonist at 5-HT2B receptors[1]. Its anxiogenic and anorectic effects are largely attributed to its agonist activity at the 5-HT2C receptor[1][2].
The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), modulating numerous downstream cellular processes[7].
Pharmacokinetic Profile
Pharmacokinetics describes the journey of a drug through the body: absorption, distribution, metabolism, and excretion. mCPP is primarily metabolized in the liver by the CYP2D6 enzyme[1]. Its elimination half-life is reported to be between 4 and 14 hours, though it exhibits large variability in clearance and bioavailability among individuals[1][8].
Table 2: Comparative Pharmacokinetic Parameters of mCPP
| Parameter | mCPP | This compound |
| Primary Metabolism | CYP2D6 (Hydroxylation)[1] | Not Available |
| Active Metabolite | para-hydroxy-mCPP (p-OH-mCPP)[1] | Not Available |
| Elimination Half-life | 4 - 14 hours[1] | Not Available |
| Bioavailability (Oral) | Highly variable (14-108%)[8] | Not Available |
| Routes of Administration | Oral, Intravenous (Research)[1][8] | Not Available |
Experimental Protocols
To facilitate research into uncharacterized compounds like this compound, standardized experimental protocols are essential. The following is a generalized methodology for a competitive radioligand binding assay, a fundamental technique for determining a compound's receptor binding affinity.
Protocol: In Vitro Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor (e.g., 5-HT2C) by measuring its ability to displace a known radioligand.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO or HEK cells).
-
Radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-mesulergine for 5-HT2C).
-
Test compound and a known non-labeled displacer (for non-specific binding).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and vacuum manifold.
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Preparation: Serially dilute the test compound to create a range of concentrations.
-
Incubation: In each well of the 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Controls: Prepare "total binding" wells (membranes + radioligand only) and "non-specific binding" wells (membranes + radioligand + a high concentration of a known non-labeled displacer).
-
Equilibrium: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium[9][10].
-
Separation: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate the bound radioligand (trapped on the filter) from the free radioligand (which passes through)[11].
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation fluid to each well and count the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
This guide demonstrates a significant disparity in the scientific understanding of mCPP and its N-propyl analog, this compound. While mCPP is a well-documented pharmacological tool with a broad but defined receptor interaction profile, this compound remains essentially uncharacterized in public-domain literature.
For researchers in drug development, this presents both a challenge and an opportunity. The addition of the N-propyl group to the piperazine scaffold could lead to a novel pharmacological profile with potentially increased selectivity or different functional activity. Key future experiments should include:
-
In Vitro Profiling: Comprehensive receptor screening of this compound against a panel of CNS targets (serotonin, dopamine, adrenergic receptors, and transporters) to determine its binding affinities.
-
Functional Assays: Characterization of its activity (agonist, antagonist) at receptors where significant binding is observed.
-
In Vivo Studies: Assessment of its pharmacokinetic profile and behavioral effects in animal models to understand its potential physiological impact.
By systematically applying established methodologies, the scientific community can elucidate the properties of this compound, potentially uncovering a new and valuable tool for neuroscience research.
References
- 1. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. psychonautwiki.org [psychonautwiki.org]
- 3. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
Comparative Efficacy Analysis of 1-(3-Chlorophenyl)-4-propylpiperazine versus Other Serotonin Agonists: A Review of Available Data
A comprehensive review of available scientific literature reveals a significant lack of pharmacological data for 1-(3-Chlorophenyl)-4-propylpiperazine (3C-PPP). As such, a direct comparison of its efficacy with other serotonin agonists is not possible at this time. The majority of published research focuses on structurally related compounds, most notably 1-(3-Chlorophenyl)piperazine (mCPP), a non-selective serotonin receptor agonist.
This guide will, therefore, provide a comparative overview of the well-characterized compound mCPP against other known serotonin agonists, with the explicit understanding that this is an inferred comparison due to the absence of data for 3C-PPP. The information presented is intended for researchers, scientists, and drug development professionals to highlight the pharmacological profile of a closely related arylpiperazine and to underscore the data gap for 3C-PPP.
Overview of Arylpiperazines and Serotonergic Activity
Arylpiperazine compounds are a significant class of molecules that interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Their versatile structure allows for modifications that can fine-tune their affinity and efficacy for different receptor subtypes. 1-(3-Chlorophenyl)piperazine (mCPP) is a prototypical member of this class and has been extensively studied as a probe for serotonin system function.
Comparative Data for mCPP and Other Serotonin Agonists
To provide a framework for potential future studies on 3C-PPP, the following tables summarize the binding affinities (Ki) and functional potencies (EC50) of mCPP and other representative serotonin agonists across various 5-HT receptor subtypes.
Table 1: Comparative Binding Affinities (Ki, nM) of Serotonin Agonists at Human 5-HT Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
| mCPP | 130 | 130 | 160 | 38 | 36 | 13 | 802[1] |
| Serotonin (5-HT) | 3.2 | 4.9 | 5.1 | 11 | 1.3 | 5.0 | 650 |
| Buspirone | 14 | >10,000 | >10,000 | 1,800 | >10,000 | >10,000 | >10,000 |
| Sumatriptan | 400 | 17 | 10 | >10,000 | >10,000 | >10,000 | >10,000 |
| DOI | 810 | 2,700 | 1,200 | 2.4 | 12 | 16 | >10,000 |
Note: Data is compiled from various sources and should be considered representative. Ki values can vary between different studies and experimental conditions.
Table 2: Comparative Functional Potencies (EC50, nM) of Serotonin Agonists
| Compound | 5-HT1A (GTPγS) | 5-HT2A (IP1) | 5-HT2C (IP1) |
| mCPP | 250 (Partial Agonist) | 25 | 1.2 (Full Agonist) |
| Serotonin (5-HT) | 2.5 | 6.3 | 0.8 |
| Buspirone | 10 (Partial Agonist) | >10,000 | >10,000 |
| DOI | >10,000 | 0.7 | 4.8 |
Note: The type of functional assay (e.g., GTPγS binding, second messenger accumulation) is indicated. Efficacy (e.g., full or partial agonist) is also noted where available.
Signaling Pathways and Experimental Workflows
The interaction of serotonin agonists with their receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate a generalized signaling pathway for G-protein coupled 5-HT receptors and a typical experimental workflow for assessing agonist efficacy.
Caption: Generalized G-protein signaling pathway for 5-HT receptors.
Caption: Typical experimental workflows for determining agonist binding and efficacy.
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
-
Membrane Preparation: Cell membranes expressing the human 5-HT receptor of interest are prepared from cultured cells or brain tissue homogenates through differential centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for the binding reaction.
-
Incubation: Membranes are incubated in the assay buffer with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A receptors) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
-
Termination and Separation: The binding reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Competition binding data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: GTPγS Binding (for EC50 and Emax determination)
-
Membrane Preparation: As described for the binding assay.
-
Assay Buffer: A buffer containing GDP (to maintain G-proteins in an inactive state) is used (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 10 µM GDP, pH 7.4).
-
Incubation: Membranes are incubated with varying concentrations of the agonist in the presence of [³⁵S]GTPγS, a non-hydrolyzable GTP analog. Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.
-
Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form by rapid filtration.
-
Quantification: Radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC50 (concentration producing 50% of the maximal response) and Emax (maximal effect).
Conclusion and Future Directions
While a direct comparison involving this compound is not currently feasible due to a lack of published data, the analysis of the closely related compound mCPP provides a valuable reference point. mCPP exhibits a complex pharmacological profile with varying affinities and functional activities across different serotonin receptor subtypes. Future research efforts are warranted to synthesize and characterize the pharmacological properties of 3C-PPP. Such studies should include comprehensive binding assays across all major 5-HT receptor subtypes and a panel of functional assays to determine its efficacy and potential for biased agonism. This will be crucial in understanding its potential therapeutic applications and differentiating its profile from other arylpiperazine derivatives.
References
Structural Analogs of 1-(3-Chlorophenyl)-4-propylpiperazine: A Comparative Guide on Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural analogs of 1-(3-Chlorophenyl)-4-propylpiperazine, focusing on their activity at various receptors, primarily serotonin and adrenergic receptors. The information presented is collated from various pharmacological studies to aid in structure-activity relationship (SAR) analysis and guide future drug discovery efforts.
Comparative Analysis of Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, expressed in nM) of this compound and its structural analogs for key serotonin (5-HT) and adrenergic (α) receptors. Lower Ki values indicate higher binding affinity.
| Compound ID | Structure | R1 | R2 | R3 | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | α1A (Ki, nM) | α1D (Ki, nM) | α1B (Ki, nM) | Reference |
| 1 | This compound | H | Cl | n-Propyl | 23.9 | 39.4 | 11.9 | - | - | [1][2] |
| 2 | Analog with hydantoin moiety | - | - | - | - | - | - | - | - | [1][2] |
| 12 | Hydantoin-arylpiperazine derivative | - | - | - | High Affinity | - | High Affinity | - | - | [1][2] |
| 14 | Hydantoin-arylpiperazine derivative | - | - | - | - | - | 11.9 | High Affinity | Lower Affinity | [1][2] |
| 5 | Hydantoin-arylpiperazine derivative | - | - | - | - | - | High Affinity | - | - | [1] |
| 7 | Hydantoin-arylpiperazine derivative | - | - | - | - | - | High Affinity | - | - | [1] |
| 9-11, 13, 15-16 | Hydantoin-arylpiperazine derivatives | - | - | - | - | - | High Affinity (<100) | - | - | [1] |
Note: A "-" indicates that data was not available in the cited sources. The "Reference" column points to the source of the data.
Structure-Activity Relationship Insights
Several studies have explored the structure-activity relationships of phenylpiperazine derivatives, providing valuable insights for designing compounds with specific receptor profiles.[1][2] The substitution pattern on the phenyl ring and the nature of the substituent on the second nitrogen of the piperazine ring play a crucial role in determining the affinity and selectivity for serotonin and adrenergic receptors.
For instance, the introduction of a hydantoin moiety has been explored to develop multifunctional ligands.[1][2] Within a series of hydantoin-arylpiperazine derivatives, compound 12 demonstrated a multifunctional profile with high affinity for both serotonin and adrenergic receptors, making it a potential candidate for anxiolytic agents.[1][2] In contrast, compound 14 exhibited high affinity and selectivity for α1A/α1D adrenergic receptors over the α1B subtype, which could be advantageous in avoiding potential cardiotoxic effects.[1][2]
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental methodologies:
Radioligand Binding Assays
Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. The general procedure is as follows:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably expressing the human cloned receptor) are prepared.
-
Incubation: The cell membranes are incubated with a specific radioligand (e.g., [³H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Intrinsic Activity Assays
To determine whether a compound acts as an agonist or antagonist at a receptor, intrinsic activity is measured. For G-protein coupled receptors like the α1-adrenergic subtypes, this can be evaluated by measuring downstream signaling events, such as changes in intracellular calcium levels or inositol phosphate turnover. All tested hydantoin-arylpiperazine derivatives acted as antagonists towards α1A-, α1B-, and α1D-adrenergic receptors.[1]
Visualizing Key Processes
To better understand the context of the presented data, the following diagrams illustrate a typical signaling pathway for the targeted receptors and a general workflow for the pharmacological evaluation of these compounds.
Caption: General GPCR signaling pathway for adrenergic/serotonin receptors.
Caption: Experimental workflow for pharmacological evaluation.
References
Assessing the Cross-Reactivity of 1-(3-Chlorophenyl)-4-propylpiperazine: A Comparative Guide
For researchers and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount to ensuring target specificity and minimizing off-target effects. This guide provides a framework for evaluating the cross-reactivity of 1-(3-Chlorophenyl)-4-propylpiperazine, a derivative of the well-characterized psychoactive compound meta-chlorophenylpiperazine (mCPP). Due to the limited publicly available data on this compound, this guide will focus on the established profiles of its close structural analogs to highlight potential cross-reactivity and provide detailed experimental protocols for its comprehensive characterization.
Comparative Analysis of Structural Analogs
To infer the potential binding profile of this compound, we can examine the data for its parent compound, mCPP, and a closely related analog, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP). The addition of the propyl group to the piperazine nitrogen is expected to modulate its affinity and selectivity for various central nervous system (CNS) targets.
| Compound | Target | Kᵢ (nM) | Assay Type |
| meta-Chlorophenylpiperazine (mCPP) | 5-HT₁ₐ Receptor | 130 | Radioligand Binding |
| 5-HT₁ₒ Receptor | 130 | Radioligand Binding | |
| 5-HT₂ₐ Receptor | 260 | Radioligand Binding | |
| 5-HT₂ₒ Receptor | 33 | Radioligand Binding | |
| Serotonin Transporter (SERT) | 260 | Radioligand Binding | |
| α₁-Adrenergic Receptor | 1200 | Radioligand Binding | |
| α₂-Adrenergic Receptor | 1300 | Radioligand Binding | |
| Histamine H₁ Receptor | 3100 | Radioligand Binding | |
| 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) | Dopamine Transporter (DAT) | 0.04 | Radioligand Binding[1] |
| Norepinephrine Transporter (NET) | 1107 | Radioligand Binding[1] | |
| Serotonin Transporter (SERT) | 802 | Radioligand Binding[1] | |
| Dopamine D₂-like Receptors | 327 | Radioligand Binding[1] | |
| Serotonin 5-HT₂ Receptors | 53 | Radioligand Binding[1] | |
| PCP/NMDA Receptor | >10000 | Radioligand Binding[1] | |
| Opioid Receptors | >10000 | Radioligand Binding[1] |
This table summarizes binding affinities (Kᵢ) of mCPP and 3C-PEP for various CNS targets. Lower Kᵢ values indicate higher binding affinity.
The data reveals that mCPP has broad activity across multiple serotonin receptors and transporters. In contrast, the addition of a phenylethyl group in 3C-PEP dramatically increases affinity and selectivity for the dopamine transporter (DAT), making it a highly potent DAT ligand[1]. This suggests that the substituent on the piperazine nitrogen plays a critical role in determining the pharmacological profile. Therefore, it is crucial to experimentally determine the binding profile of this compound to understand its specific cross-reactivity.
Experimental Protocols for Assessing Cross-Reactivity
A comprehensive assessment of cross-reactivity involves a combination of binding and functional assays. The following are detailed protocols for key experiments.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS targets (e.g., dopamine, serotonin, and norepinephrine transporters and receptors).
Materials:
-
Cell membranes or tissue homogenates expressing the target receptor/transporter.
-
A specific radioligand for each target (e.g., [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET).
-
This compound (test compound).
-
Non-labeled competing ligand for determination of non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound. Prepare a fixed concentration of the radioligand (typically at or below its K₋ value).
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, radioligand, and varying concentrations of the test compound. For determining total binding, add buffer instead of the test compound. For determining non-specific binding, add a high concentration of a known competing ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
Functional Assays for G-Protein Coupled Receptors (GPCRs)
Functional assays measure the downstream signaling effects of a compound upon binding to a GPCR, determining whether it acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the effect of this compound on the production of cyclic AMP (cAMP) mediated by Gₛ- or Gᵢ-coupled receptors.
Materials:
-
Cells stably expressing the target GPCR.
-
This compound.
-
A known agonist for the target receptor.
-
Forskolin (an activator of adenylyl cyclase, used for Gᵢ-coupled receptors).
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based).
-
Cell culture medium and reagents.
-
Microplate reader compatible with the assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and grow to the desired confluency.
-
Compound Addition:
-
Agonist Mode: Add varying concentrations of this compound to the cells.
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound before adding a fixed concentration (typically EC₅₀) of a known agonist.
-
-
Incubation: Incubate the plate for a specified time at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Objective: To determine the effect of this compound on intracellular calcium mobilization mediated by Gₒ-coupled receptors.
Materials:
-
Cells stably expressing the target GPCR.
-
This compound.
-
A known agonist for the target receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
Compound Addition: Place the plate in the fluorescence reader. Record a baseline fluorescence, then inject varying concentrations of this compound (for agonist testing) or a known agonist after pre-incubation with the test compound (for antagonist testing).
-
Fluorescence Measurement: Measure the change in fluorescence over time.
-
Data Analysis: Calculate the peak fluorescence response and plot it against the log concentration of the test compound to determine the EC₅₀ or IC₅₀.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Workflow for a competitive radioligand binding assay.
Caption: A generalized G-protein coupled receptor signaling pathway.
Conclusion
References
Comparative Analysis for the Confirmation of Synthesized 1-(3-Chlorophenyl)-4-propylpiperazine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Identification and Comparison of 1-(3-Chlorophenyl)-4-propylpiperazine and Its Positional Isomers.
This guide provides a comprehensive comparison of synthesized this compound with its ortho- and para-isomers, 1-(2-Chlorophenyl)-4-propylpiperazine and 1-(4-Chlorophenyl)-4-propylpiperazine. Detailed experimental protocols for synthesis and analytical characterization are presented, supported by comparative data to aid in the unambiguous confirmation of the target molecule's identity.
Physicochemical and Spectroscopic Data Comparison
The identity and purity of the synthesized this compound were confirmed through a combination of spectroscopic techniques. The data obtained were compared with those of its positional isomers to highlight the distinguishing features of each compound.
| Property | This compound (Target) | 1-(2-Chlorophenyl)-4-propylpiperazine (Alternative 1) | 1-(4-Chlorophenyl)-4-propylpiperazine (Alternative 2) |
| Molecular Formula | C₁₃H₁₉ClN₂ | C₁₃H₁₉ClN₂ | C₁₃H₁₉ClN₂ |
| Molecular Weight | 238.75 g/mol [1] | 238.75 g/mol | 238.75 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons: 6.8-7.2 (m, 4H), Piperazine protons: 3.2-3.4 (m, 4H), 2.5-2.7 (m, 4H), Propyl protons: 2.4 (t, 2H), 1.6 (sext, 2H), 0.9 (t, 3H) | Aromatic protons: 7.0-7.4 (m, 4H), Piperazine protons: 3.1 (t, 4H), 3.0 (t, 4H), Propyl protons: 2.4 (t, 2H), 1.6 (sext, 2H), 0.9 (t, 3H)[2] | Aromatic protons: 7.2 (d, 2H), 6.8 (d, 2H), Piperazine protons: 3.2 (t, 4H), 2.6 (t, 4H), Propyl protons: 2.4 (t, 2H), 1.6 (sext, 2H), 0.9 (t, 3H) |
| Mass Spectrum (m/z) | M⁺ at 238/240. Key fragments: 196/198, 154, 138/140. | M⁺ at 238/240. Key fragments: 196/198, 154, 138/140. | M⁺ at 238/240. Key fragments: 196/198, 154, 138/140. |
Note: The ¹H NMR data for the target compound is predicted based on established chemical shift principles[3][4][5][6][7]. The mass spectral fragmentation patterns are consistent with those observed for similar piperazine derivatives[8][9][10][11][12][13][14]. The isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) is a key diagnostic feature in the mass spectra of all three compounds.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a two-step process starting from 1-(3-chlorophenyl)piperazine.
Step 1: Synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride
A solution of 1-(3-chlorophenyl)piperazine hydrochloride (0.1 mol) and 1-bromo-3-chloropropane (0.1 mol) in a mixture of water (100 mL) and acetone (100 mL) is prepared. To this stirred solution, a 50% aqueous solution of sodium hydroxide is added dropwise at a temperature maintained between 0-10°C. The reaction mixture is then stirred at room temperature for 16-18 hours. The organic layer is separated, and the solvent is removed under reduced pressure to yield an oily residue. The residue is dissolved in dilute hydrochloric acid, and the resulting solution is cooled to induce crystallization. The solid product, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, is collected by filtration, washed with cold water, and dried.[15][16][17]
Step 2: Synthesis of this compound
The free base of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine is obtained by treating the hydrochloride salt with a 10% aqueous sodium hydroxide solution followed by extraction with a suitable organic solvent like diethyl ether. The organic extracts are dried over anhydrous magnesium sulfate and concentrated to yield the free base. This intermediate is then reduced to the final product, this compound. A common method for such a reduction is the use of a reducing agent like lithium aluminum hydride in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere and at reflux temperature. After completion, the reaction is carefully quenched, and the product is extracted, purified by column chromatography, and characterized.
Analytical Methods for Compound Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS): Electron impact mass spectra are obtained using a gas chromatograph-mass spectrometer (GC-MS). The fragmentation patterns are analyzed to confirm the molecular weight and structural features of the synthesized compounds.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the workflow for the synthesis and confirmation of this compound.
Caption: Workflow for the synthesis and analytical confirmation.
Potential Signaling Pathway Involvement
Phenylpiperazine derivatives are known to interact with various receptors in the central nervous system, particularly serotonin and dopamine receptors. Their activity at these receptors is often associated with their antidepressant and antipsychotic effects. The diagram below illustrates a simplified serotonin receptor signaling pathway, a likely target for this compound.
References
- 1. This compound | C13H19ClN2 | CID 14960353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Chlorophenyl)piperazine(39512-50-0) 1H NMR [m.chemicalbook.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. web.pdx.edu [web.pdx.edu]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. csustan.edu [csustan.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders [mdpi.com]
- 15. prepchem.com [prepchem.com]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
Spectroscopic Analysis: A Comparative Guide to 1-(3-Chlorophenyl)-4-propylpiperazine and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-(3-Chlorophenyl)-4-propylpiperazine against its parent compound, 1-(3-Chlorophenyl)piperazine, and a closely related analog, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine.
This guide provides a comprehensive overview of the key analytical data for this compound, a compound of interest in pharmaceutical research. By presenting a side-by-side comparison with structurally similar molecules, this document aims to facilitate compound identification, characterization, and quality control for researchers in the field. The presented data is crucial for confirming molecular structure and identifying potential impurities.
Data Presentation
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | DMSO-d6 | 11.6 (s, 1H), 7.26 (m, 1H), 7.06 (m, 1H), 6.97 (d, 1H), 6.88 (d, 1H), 3.87 (t, 2H), 3.78 (t, 2H), 3.56 (t, 4H), 3.25 (t, 4H), 2.29 (p, 2H)[1] |
| 1-(3-Chlorophenyl)piperazine hydrochloride | DMSO-d6 | 9.67 (s, 1H), 7.26 (m, 1H), 7.04 (d, 1H), 6.96 (d, 1H), 6.87 (dd, 1H), 3.46 (t, 4H), 3.18 (t, 4H) |
Note: Specific ¹H NMR data for this compound was not publicly available.
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | - | Data not available in search results. |
| 1-(3-Chlorophenyl)piperazine hydrochloride | - | Data not available in search results. |
Note: Specific ¹³C NMR data for the listed compounds were not available in the provided search results.
Table 3: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | GC-MS | 238.12 | 209, 195, 166, 154, 138, 111, 70 |
| 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | GC-MS | 272.08 | 209, 166, 154, 138, 132, 111, 98, 70[2] |
| 1-(3-Chlorophenyl)piperazine | GC-MS | 196.08 | 154, 138, 111, 70[3] |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and mass spectrometry data for small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d6, Methanol-d4) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing, unless referencing to the residual solvent peak.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the NMR spectrum using appropriate parameters (e.g., pulse sequence, acquisition time, relaxation delay). For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample should be sufficiently volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.
-
For Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is dissolved in a solvent compatible with the mobile phase.
-
-
Data Acquisition:
-
GC-MS:
-
Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
-
LC-MS:
-
Inject the sample into the LC system, where it is separated based on its partitioning between the mobile and stationary phases.
-
The eluent from the LC column is introduced into the mass spectrometer's ion source.
-
-
Ionization: The sample molecules are ionized using a suitable technique (e.g., Electron Ionization (EI) for GC-MS, Electrospray Ionization (ESI) for LC-MS).
-
Mass Analysis: The resulting ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
-
Mandatory Visualization
The following diagrams illustrate the general workflow of spectroscopic analysis and the chemical structure with its mass spectral fragmentation pattern.
Caption: General workflow for sample analysis using NMR and mass spectrometry.
Caption: Structure and key mass spectral fragments of this compound.
References
- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 13C NMR [m.chemicalbook.com]
- 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride(52605-52-4) 1H NMR [m.chemicalbook.com]
- 3. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking 1-(3-Chlorophenyl)-4-propylpiperazine against Trazodone: A Comparative Pharmacological Guide
A comprehensive analysis of the pharmacological profiles of Trazodone and its analogue, 1-(3-chlorophenyl)piperazine (m-CPP), is presented below. It is important to note that a direct comparison with 1-(3-Chlorophenyl)-4-propylpiperazine is not feasible due to the current lack of publicly available pharmacological data for this specific compound. Therefore, this guide utilizes 1-(3-chlorophenyl)piperazine (m-CPP), the primary active metabolite of Trazodone and a structurally similar compound, as a surrogate for comparative purposes.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the in vitro pharmacological properties of Trazodone and m-CPP. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
Trazodone is a well-established antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic effects are attributed to its complex pharmacology, which includes moderate inhibition of the serotonin transporter (SERT) and potent blockade of serotonin 5-HT2A and 5-HT2C receptors.[2] Additionally, trazodone exhibits significant antagonism at α1-adrenergic and histamine H1 receptors, contributing to its sedative and hypnotic properties.[3][4]
1-(3-Chlorophenyl)piperazine (m-CPP) is the principal active metabolite of trazodone.[5] It displays a distinct pharmacological profile, acting as a non-selective serotonin receptor agonist with varying affinities for different 5-HT receptor subtypes.[6] Understanding the comparative pharmacology of trazodone and its primary metabolite is crucial for elucidating the overall mechanism of action of trazodone and for the development of novel therapeutics with improved efficacy and side-effect profiles.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities (Ki) of Trazodone and m-CPP for key molecular targets involved in neurotransmission. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Binding Affinities (Ki, nM) of Trazodone and m-CPP for Serotonin Receptors and Transporter
| Target | Trazodone (Ki, nM) | m-CPP (Ki, nM) |
| 5-HT1A | 23.6[5] | 18.9[5] |
| 5-HT2A | 35.6[7] | 32.1[4] |
| 5-HT2B | - | 28.8[4] |
| 5-HT2C | 224[7] | 3.4[4] |
| SERT | 367[7] | >100,000[6] |
Table 2: Comparative Binding Affinities (Ki, nM) of Trazodone and m-CPP for Adrenergic and Histamine Receptors
| Target | Trazodone (Ki, nM) | m-CPP (Ki, nM) |
| α1A-Adrenergic | 153[7] | - |
| α2C-Adrenergic | 155[7] | 570[6] |
| Histamine H1 | 220-1100[8] | - |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and the methods used for their characterization.
Caption: Simplified signaling pathway of Trazodone.
Caption: General workflow for a radioligand binding assay.
References
- 1. Trazodone and its active metabolite m-chlorophenylpiperazine as partial agonists at 5-HT1A receptors assessed by [35S]GTPgammaS binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.psychonautwiki.org [m.psychonautwiki.org]
- 4. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. Are we done with trazodone? The potential for damage by m-CPP – a metabolite of trazodone | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 6. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Piperazine Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the detection and quantification of piperazine. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products, as piperazine and its derivatives are widely used in drug synthesis and can also be present as impurities. This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), Spectrophotometry, and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative performance of different analytical techniques for piperazine detection, offering a clear comparison of their key validation parameters.
| Analytical Technique | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Accuracy (% Recovery) |
| HPLC-UV | 4-chloro-7-nitrobenzofuran (NBD-Cl) | 30 ppm[1] | 90 ppm[1] | 30 - 350 ppm[1][2][3] | 104.87 - 108.06%[1] |
| HPLC-FLD | Dansyl Chloride (DNS-Cl) | 0.50 - 1.20 µg/kg[4] | 1.80 - 3.50 µg/kg[4] | LOQ - 200.0 µg/kg[4] | 79.64 - 99.77%[4] |
| GC-FID | None | 0.005 - 0.008% of 1000 µg/mL analyte | 0.002 - 0.03% of 1000 µg/mL analyte | LOQ - 200% of analyte concentration | 97.5 - 98.9% at LOQ level[5] |
| GC-MS | None (direct) / Perfluoroacylation | 0.002 µg/mL (urine)[6][7] | 0.008 µg/mL (urine)[6][7] | 0 - 10 µg/mL[6][7] | 90 - 108% (urine)[6][7] |
| Spectrophotometry | Phenothiazine & N-bromosuccinimide | - | - | 0.5 - 5 µg/mL[8] | - |
| Capillary Electrophoresis (CE) | None (indirect UV detection) | 2.0 - 3.5 µg/mL[9] | - | 10 - 200 µg/mL[9] | 101.0 - 101.6%[9] |
Experimental Protocols: Detailed Methodologies
This section provides detailed experimental protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound.[1][2][3]
-
Sample Preparation:
-
Accurately weigh the sample containing piperazine.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile, methanol, and diethylamine).[1]
-
Add the derivatizing agent, NBD-Cl.
-
Allow the reaction to proceed to completion under controlled temperature and time.
-
-
Instrumentation:
-
HPLC system equipped with a UV detector.
-
Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1]
-
-
Chromatographic Conditions:
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This highly sensitive method utilizes pre-column derivatization of piperazine with Dansyl Chloride (DNS-Cl).[4]
-
Sample Preparation:
-
For biological matrices like chicken tissue or pork, perform accelerated solvent extraction (ASE).[4]
-
Purify the extract using a strong cation-exchange solid-phase extraction (SPE) column.[4]
-
Evaporate the purified extract to dryness and reconstitute in a suitable solvent.
-
Add DNS-Cl solution and a buffer (e.g., sodium bicarbonate) to the sample solution.
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 45 minutes) to complete the derivatization.
-
-
Instrumentation:
-
UHPLC or HPLC system with a fluorescence detector.
-
Column: Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm).[4]
-
-
Chromatographic Conditions:
Gas Chromatography with Flame Ionization Detection (GC-FID)
A straightforward method for the quantification of piperazine and its derivatives without the need for derivatization.[5]
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as methanol.[5]
-
-
Instrumentation:
-
Chromatographic Conditions:
Spectrophotometry
A simple and cost-effective method based on the formation of a colored complex.[8]
-
Methodology:
-
React the piperazine-containing sample with phenothiazine and N-bromosuccinimide in aqueous methanol.[8]
-
Measure the absorbance of the resulting colored product at the wavelength of maximum absorption (595 nm).[8]
-
Quantify the piperazine concentration using a calibration curve prepared with standard solutions.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the primary analytical techniques described.
References
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. qascf.com [qascf.com]
- 5. hakon-art.com [hakon-art.com]
- 6. scholars.direct [scholars.direct]
- 7. scholars.direct [scholars.direct]
- 8. A rapid spectrophotometric method for determination of piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and determination of chlorophenylpiperazine isomers in confiscated pills by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
Reproducibility of Experiments Using 1-(3-Chlorophenyl)-4-propylpiperazine: A Comparative Guide
Disclaimer: Direct experimental data on the biological activity and reproducibility for 1-(3-Chlorophenyl)-4-propylpiperazine is limited in publicly available literature. This guide provides a comparative analysis based on data from structurally related arylpiperazine compounds to offer insights into its potential properties and experimental considerations.
Introduction
This compound belongs to the arylpiperazine class of compounds, a versatile scaffold known to interact with various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.[1][2] Due to this characteristic, arylpiperazine derivatives are extensively studied in the context of central nervous system (CNS) disorders.[1][3] The reproducibility of experiments involving these compounds is contingent on standardized protocols, well-characterized reagents, and a thorough understanding of their potential biological targets. This guide compares the expected pharmacological profile of this compound with known arylpiperazine derivatives and provides standardized protocols to aid in reproducible experimentation.
Comparative Pharmacological Profile
Based on the structure of this compound, it is anticipated to exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, a common feature of the arylpiperazine class.[1][4] The 3-chlorophenyl group is a frequent substituent in compounds targeting these receptors.[5][6] The N-propyl substituent is expected to influence the compound's lipophilicity and binding affinity.
For comparison, the table below summarizes the binding affinities (Ki, in nM) of several representative arylpiperazine derivatives for various serotonin and dopamine receptors. It is important to note that these are not direct data for this compound but serve as a reference for its potential targets and affinity range.
| Compound Name | Structure | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | D2 (Ki, nM) | Reference |
| 1-(3-Chlorophenyl)piperazine (mCPP) | 1-(3-Chlorophenyl)piperazine | 55 | 2.3 | 310 | [5] |
| Aripiprazole | Aripiprazole | 1.7 | 3.4 | 0.34 | [7] |
| Compound 9b | Biphenyl-arylpiperazine derivative | 23.9 | 39.4 | - | [1] |
| Compound 12a | Bipyridyl-arylpiperazine derivative | 41.5 | 315 | 300 | [1] |
Experimental Protocols for Reproducibility
To ensure the reproducibility of experiments with this compound, it is crucial to follow detailed and standardized protocols. Below is a representative protocol for an in vitro receptor binding assay, a fundamental experiment for characterizing such compounds.
In Vitro Radioligand Receptor Binding Assay
This protocol is a generalized procedure and may require optimization for specific receptor subtypes.
1. Materials and Reagents:
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
-
Cell Membranes: Commercially available or prepared in-house cell membranes expressing the target receptor (e.g., human 5-HT1A or D2 receptors).
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2).
-
Assay Buffer: (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Non-specific Binding (NSB) Agent: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM serotonin for 5-HT1A).
-
Scintillation Cocktail.
-
Filter Plates: 96-well or 384-well glass fiber filter plates.
-
Plate Reader: Scintillation counter.
2. Procedure:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in the assay buffer to obtain a range of test concentrations.
-
Assay Plate Preparation:
-
Add assay buffer to all wells.
-
Add the test compound dilutions to the appropriate wells.
-
Add the NSB agent to the designated non-specific binding wells.
-
Add the radioligand to all wells at a concentration near its Kd value.
-
Add the cell membranes to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of the wells through the filter plate using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided in Graphviz DOT language.
Caption: Potential signaling cascade following the activation of a 5-HT1A receptor by an arylpiperazine agonist.
Caption: A generalized workflow for a competitive radioligand binding assay.
Conclusion
While direct experimental data for this compound remains to be published, its structural similarity to other well-characterized arylpiperazines suggests a likely interaction with serotonin and dopamine receptors. For researchers and drug development professionals, ensuring the reproducibility of experiments with this and similar compounds is paramount. Adherence to detailed, standardized protocols, such as the receptor binding assay outlined above, is critical for generating reliable and comparable data. The provided comparative data and workflow diagrams serve as a valuable resource for designing and interpreting experiments with novel arylpiperazine derivatives.
References
- 1. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(3-Chlorophenyl) piperazine Manufacturer in Ankleshwar [nigamfinechem.co.in]
- 7. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands [mdpi.com]
Interspecies Metabolic Differences of 1-(3-Chlorophenyl)piperazine: A Comparative Guide for Researchers
An Objective Analysis of Human and Rodent Metabolism with Supporting Experimental Data
For drug development professionals and researchers, understanding the interspecies differences in drug metabolism is a critical step in the preclinical evaluation of new chemical entities. This guide provides a comprehensive comparison of the metabolism of 1-(3-chlorophenyl)piperazine (mCPP), a significant psychoactive compound and a major metabolite of several antidepressant drugs, including trazodone, nefazodone, and etoperidone.[1][2] While the user request specified 1-(3-Chlorophenyl)-4-propylpiperazine, the available scientific literature predominantly focuses on mCPP. This guide will, therefore, detail the metabolic pathways of mCPP in humans and rats, highlighting key differences supported by experimental findings.
Comparative Metabolic Profiles of mCPP: Human vs. Rat
The metabolism of mCPP exhibits notable qualitative and quantitative differences between humans and rats. In humans, the primary metabolic pathway is aromatic hydroxylation, whereas in rats, the metabolism is more extensive, involving both hydroxylation and degradation of the piperazine ring.[3][4]
| Feature | Human Metabolism | Rat Metabolism | Key References |
| Primary Metabolic Pathway | Aromatic hydroxylation (p-hydroxylation) | Aromatic hydroxylation and piperazine ring degradation | [3][4] |
| Major Metabolites | p-hydroxy-mCPP (OH-mCPP) | Two hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, two hydroxy-3-chloroaniline isomers | [3][4] |
| Key Enzyme(s) | CYP2D6 (for p-hydroxylation) | Cytochrome P450 enzymes (specific isozymes not fully characterized) | [1] |
| Secondary Metabolism (Conjugation) | Glucuronidation and/or sulfation of hydroxy-metabolites | Glucuronidation and/or sulfation of hydroxy-metabolites; Acetylation of aniline derivatives | [3][4] |
Metabolic Pathways of mCPP
The metabolic pathways of mCPP in humans and rats are depicted below. These diagrams illustrate the primary enzymatic reactions and the resulting metabolites.
References
- 1. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Side-by-side comparison of different 1-(3-Chlorophenyl)-4-propylpiperazine suppliers
A comparative analysis of commercial sources for the key synthetic precursor, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride, is essential for researchers and drug development professionals. This guide provides a side-by-side comparison of various suppliers, offering objective data to inform procurement decisions. The quality and purity of starting materials are paramount in research and pharmaceutical development, directly impacting the reliability of experimental results and the safety profile of potential drug candidates.
Supplier Comparison
| Supplier | Purity | Melting Point (°C) | Appearance | CAS Number |
| Sigma-Aldrich | 97%[1] | 198-203[1] | Not Specified | 52605-52-4[1] |
| Muby Chemicals | ≥ 98%[2] | 198-202[2] | White to off-white powder[2] | 52605-52-4[2] |
| Santa Cruz Biotechnology | >98%[3] | Not Specified | White powder[3] | 52605-52-4[3] |
| Kaival Chemicals Pvt. Ltd. | 98%[4] | Not Specified | White to off-white crystalline powder[4] | 52605-52-4[4] |
| Shree Ganesh Chemicals | Not Specified | Not Specified | Not Specified | 52605-52-4[5][6] |
| Bhagwati Organics Pvt Ltd | Not Specified | Not Specified | Not Specified | 52605-52-4[7] |
Experimental Protocols
To ensure the quality and identity of the purchased compound, independent verification through analytical methods is crucial. Below are detailed protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, adapted from established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol is designed to determine the purity of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size)[8]
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (reagent grade)
-
Formic acid (reagent grade)
-
Milli-Q water or equivalent
-
Mobile Phase A: 5.0 mM ammonium acetate in water, pH adjusted to 5.0 with formic acid[8]
-
Mobile Phase B: Acetonitrile[8]
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (30:70, v/v)[8]
3. Chromatographic Conditions:
-
Gradient: A suitable gradient can be optimized, for instance, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[9]
-
Injection Volume: 10 µL[8]
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 5.0 mg/mL.[8]
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
5. Analysis:
-
Inject a blank (diluent), a system suitability standard, and the sample solution.
-
The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
This protocol provides a method for the structural confirmation of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)[10]
2. Reagents and Solvents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard (0 ppm)
3. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved.
4. Data Acquisition:
-
Acquire a ¹H NMR spectrum.[10]
-
Acquire a ¹³C NMR spectrum for further structural elucidation.[10]
-
Typical acquisition parameters for ¹H NMR include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
5. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Compare the chemical shifts (δ) and coupling constants (J) with the expected values for the structure of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.
Visualizing Key Processes
To further aid researchers, the following diagrams illustrate a potential synthetic pathway and a general workflow for supplier evaluation.
Caption: A simplified diagram illustrating the potential reduction of the chloropropyl group to a propyl group.
References
- 1. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine monohydrochloride 97% | 52605-52-4 [sigmaaldrich.com]
- 2. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 1-(3- Chlorophenyl) Piperazine Hydrochloride Manufacturer in Padra, Gujarat [kaivalchem.com]
- 5. 1-(3-Chlorophenyl)-4- (3-chloropropyl) piperazine hydrochloride Manufacturer [ganeshchemicals.in]
- 6. Manufacturer of 1-(3-Chlorophenyl)-4- (3-Chloropropyl) Piperazine Hydrochloride : Ganesh Chemical [shreeganeshchemical.com]
- 7. bhagwatiorganics.com [bhagwatiorganics.com]
- 8. eprints.utm.my [eprints.utm.my]
- 9. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
Differentiating 1-(3-Chlorophenyl)-4-propylpiperazine from its Positional Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques to differentiate 1-(3-Chlorophenyl)-4-propylpiperazine from its ortho (1-(2-Chlorophenyl)-4-propylpiperazine) and para (1-(4-Chlorophenyl)-4-propylpiperazine) positional isomers. The differentiation of these isomers is critical in drug development, forensic analysis, and quality control, as the position of the chloro-substituent on the phenyl ring can significantly impact the molecule's pharmacological and toxicological properties. This document outlines the expected outcomes from key analytical methodologies, supported by detailed experimental protocols and theoretical principles.
Introduction to Isomeric Differentiation
Positional isomers possess the same molecular formula and functional groups but differ in the location of these groups on a parent molecule. In the case of chlorophenyl-propylpiperazines, the chlorine atom can be at the ortho (2-), meta (3-), or para (4-) position of the phenyl ring. These subtle structural differences can be elucidated using a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating positional isomers based on their differential interactions with a stationary phase.
High-Performance Liquid Chromatography (HPLC)
In reversed-phase HPLC, the elution order of positional isomers is primarily influenced by their polarity. Generally, the para-isomer is the most nonpolar and will have the longest retention time, while the ortho-isomer is often the most polar and will elute first.
Table 1: Predicted HPLC Retention Times
| Compound | Predicted Elution Order | Predicted Relative Retention Time |
| 1-(2-Chlorophenyl)-4-propylpiperazine | 1st | tR1 |
| This compound | 2nd | tR2 (> tR1) |
| 1-(4-Chlorophenyl)-4-propylpiperazine | 3rd | tR3 (> tR2) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC separates compounds based on their volatility and interaction with the stationary phase. The mass spectrometer then provides information about the mass-to-charge ratio of the parent molecule and its fragments. While the isomers will have the same molecular weight, their fragmentation patterns can differ.
Table 2: Predicted GC-MS Data
| Compound | Predicted Molecular Ion (m/z) | Key Predicted Fragment Ions (m/z) and Rationale |
| All Isomers | 238 (35Cl), 240 (37Cl) | The molecular ion peak will show the characteristic 3:1 isotopic pattern for chlorine. |
| 1-(2-Chlorophenyl)-4-propylpiperazine | 238, 240 | Expected to show a more pronounced loss of the propyl group (m/z 195, 197) due to potential steric hindrance from the ortho-chloro group. |
| This compound | 238, 240 | Fragmentation will likely involve cleavage of the piperazine ring and the propyl chain, leading to characteristic ions such as m/z 196 (loss of C3H6) and 154 (chlorophenylpiperazine fragment).[1] |
| 1-(4-Chlorophenyl)-4-propylpiperazine | 238, 240 | Similar fragmentation to the meta-isomer, but relative intensities of fragments may differ. The symmetrical nature might lead to a more stable molecular ion. |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for the structural elucidation of isomers, as the chemical environment of each proton and carbon atom is highly sensitive to the substituent position.
1H NMR Spectroscopy
The substitution pattern on the benzene ring creates distinct splitting patterns for the aromatic protons.
Table 3: Predicted 1H NMR Chemical Shifts and Splitting Patterns (Aromatic Region)
| Compound | Predicted Chemical Shifts (ppm) | Predicted Splitting Pattern |
| 1-(2-Chlorophenyl)-4-propylpiperazine | ~7.0 - 7.5 | Four distinct multiplets, each integrating to 1H. |
| This compound | ~6.8 - 7.3 | One singlet-like signal (or narrow triplet), two doublets, and one triplet, each integrating to 1H. |
| 1-(4-Chlorophenyl)-4-propylpiperazine | ~6.9 and ~7.2 | Two doublets, each integrating to 2H, exhibiting an AA'BB' system. |
13C NMR Spectroscopy
The number of unique carbon signals in the aromatic region is a direct indicator of the substitution pattern.
Table 4: Predicted 13C NMR Chemical Shifts (Aromatic Region)
| Compound | Predicted Number of Aromatic Signals | Predicted Chemical Shift Range (ppm) |
| 1-(2-Chlorophenyl)-4-propylpiperazine | 6 | ~120 - 152 |
| This compound | 6 | ~115 - 153 |
| 1-(4-Chlorophenyl)-4-propylpiperazine | 4 | ~118 - 150 |
Experimental Protocols
Synthesis of Isomers
The synthesis of this compound and its isomers typically involves a two-step process:
-
Synthesis of the Chlorophenylpiperazine Precursor: This is often achieved by reacting the corresponding chloroaniline (2-chloroaniline, 3-chloroaniline, or 4-chloroaniline) with bis(2-chloroethyl)amine.
-
N-Alkylation: The resulting chlorophenylpiperazine is then alkylated with a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the final product.
A detailed protocol for the synthesis of the precursor 1-(3-chlorophenyl)piperazine hydrochloride involves reacting 3-chloroaniline with di(2-chloroethyl) methylamine hydrochloride.[2] Subsequently, the N-alkylation can be carried out to obtain the final product.
HPLC Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Temperature: 25 °C.
GC-MS Method
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
1H NMR: Standard pulse sequence, with chemical shifts referenced to tetramethylsilane (TMS) at 0 ppm.
-
13C NMR: Proton-decoupled pulse sequence, with chemical shifts referenced to the solvent peak.
Visualizing the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating the isomers using the described analytical techniques.
Caption: Workflow for the differentiation of chlorophenyl-propylpiperazine isomers.
Signaling Pathway Diagram (Hypothetical)
While not directly related to the differentiation of the chemical isomers themselves, these compounds are often designed to interact with specific biological pathways, such as serotonergic signaling. The following is a hypothetical representation of how such a compound might modulate a signaling pathway.
Caption: Hypothetical serotonergic signaling pathway modulated by a piperazine derivative.
Conclusion
The differentiation of this compound from its ortho and para isomers is readily achievable through a combination of standard analytical techniques. Chromatographic methods, particularly HPLC, can effectively separate the isomers based on polarity differences. Spectroscopic methods, especially 1H and 13C NMR, provide unambiguous structural confirmation through characteristic chemical shifts and splitting patterns. The predicted data and detailed protocols in this guide offer a solid foundation for researchers to develop and validate their own analytical methods for these and similar compounds.
References
- 1. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
Head-to-head study of 1-(3-Chlorophenyl)-4-propylpiperazine and nefazodone
A Comparative Analysis for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the phenylpiperazine derivative, 1-(3-Chlorophenyl)-4-propylpiperazine, and the atypical antidepressant, nefazodone. While direct head-to-head experimental data is limited, this document synthesizes available information on their pharmacological profiles, mechanisms of action, and pharmacokinetic properties to offer a valuable resource for researchers in neuropsychopharmacology and medicinal chemistry.
I. Chemical and Pharmacological Overview
Nefazodone is a well-characterized antidepressant known for its dual mechanism of action as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[1] In contrast, this compound is a less-studied compound, primarily documented as a chemical intermediate in the synthesis of other pharmacologically active molecules.[2][3] Its intrinsic pharmacological activity is not extensively reported in publicly available literature.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the known properties of both compounds. It is important to note the significant gaps in the data for this compound.
| Property | This compound | Nefazodone |
| Molecular Formula | C13H19ClN2 | C25H32ClN5O2 |
| Molecular Weight | 238.75 g/mol [4] | 470.0 g/mol |
| CAS Number | 144146-59-8[4] | 83366-66-9[5] |
| Bioavailability | Data not available | ~20% (variable)[5] |
| Protein Binding | Data not available | >99%[6] |
| Metabolism | Data not available | Hepatic, primarily via CYP3A4[5] |
| Elimination Half-life | Data not available | 2-4 hours[5] |
Table 1: Comparative Physicochemical and Pharmacokinetic Data.
Receptor Binding Affinity
Nefazodone's receptor binding profile is well-documented. For this compound, data is largely unavailable. However, based on its core structure, some affinity for serotonergic and dopaminergic receptors might be anticipated. The data for the related compound, 1-(3-chlorophenyl)piperazine (m-CPP), a metabolite of nefazodone, is included for comparative context, as it is known to interact with serotonin receptors.[7]
| Receptor | This compound (Ki, nM) | Nefazodone (Ki, nM) | 1-(3-chlorophenyl)piperazine (m-CPP) (IC50, nM) |
| Serotonin Transporter (SERT) | Data not available | Weak inhibitor[5] | 230[8] |
| Norepinephrine Transporter (NET) | Data not available | Weak inhibitor[5] | Data not available |
| Dopamine Transporter (DAT) | Data not available | Weak inhibitor[5] | Data not available |
| 5-HT1A Receptor | Data not available | 80[5] | Agonist activity |
| 5-HT2A Receptor | Data not available | 26 (antagonist)[5] | Agonist activity |
| α1-Adrenergic Receptor | Data not available | 5.5 - 48[5] | Data not available |
| Dopamine D2 Receptor | Data not available | 910[5] | Data not available |
Table 2: Comparative Receptor Binding Affinities.
II. Mechanism of Action
Nefazodone
Nefazodone exerts its antidepressant effects through a dual mechanism. It acts as a potent antagonist at postsynaptic serotonin 5-HT2A receptors and also inhibits the presynaptic reuptake of serotonin and norepinephrine.[1] The 5-HT2A antagonism is thought to contribute to its anxiolytic and sleep-improving properties, while mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction and insomnia.
This compound
The mechanism of action for this compound is not established. Based on its structural similarity to other arylpiperazines, it could potentially interact with various neurotransmitter receptors and transporters. For instance, the related compound 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine (3C-PEP) is a highly potent dopamine transporter (DAT) ligand.[9] Whether the propyl substitution in the compound of interest confers similar properties remains to be experimentally determined.
III. Experimental Protocols
Detailed experimental protocols for the characterization of nefazodone can be found in numerous published studies. For researchers interested in evaluating this compound, the following methodologies are recommended.
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for a panel of neurotransmitter receptors and transporters.
-
Protocol:
-
Prepare cell membrane homogenates from cell lines expressing the target receptors (e.g., 5-HT1A, 5-HT2A, DAT, SERT, NET).
-
Incubate the membrane homogenates with a specific radioligand for each target in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the Ki values using non-linear regression analysis (e.g., Cheng-Prusoff equation).
-
Neurotransmitter Uptake Assays
-
Objective: To assess the inhibitory effect of this compound on serotonin, norepinephrine, and dopamine uptake.
-
Protocol:
-
Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, cortex for SERT and NET).
-
Pre-incubate the synaptosomes with varying concentrations of this compound.
-
Initiate the uptake reaction by adding a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin).
-
Terminate the uptake after a short incubation period by rapid filtration.
-
Measure the radioactivity retained by the synaptosomes.
-
Determine the IC50 values for the inhibition of neurotransmitter uptake.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of nefazodone and a proposed experimental workflow for the characterization of this compound.
Caption: Nefazodone's dual mechanism of action.
Caption: Workflow for pharmacological characterization.
V. Conclusion
Nefazodone is a well-established antidepressant with a unique pharmacological profile. In contrast, this compound remains a largely uncharacterized compound from a pharmacological standpoint. The significant lack of data for this compound precludes a direct and meaningful comparison of its performance with nefazodone.
Future research efforts should focus on elucidating the basic pharmacological properties of this compound, including its receptor binding affinities and effects on neurotransmitter uptake. Such studies are essential to determine if this compound possesses any therapeutic potential or if it will remain primarily a synthetic intermediate. The experimental protocols outlined in this guide provide a clear path for initiating such an investigation. This foundational data would be the first step toward any future head-to-head comparisons with established drugs like nefazodone.
References
- 1. Nefazodone. A review of its pharmacology and clinical efficacy in the management of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C13H19ClN2 | CID 14960353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nefazodone - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of 1-(3-Chlorophenyl)-4-propylpiperazine: A Step-by-Step Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Disposal Information
I. Pre-Disposal and Handling Precautions
Before beginning any disposal process, it is imperative to handle 1-(3-Chlorophenyl)-4-propylpiperazine with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1][3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[3][4][5] If dust is generated, a particle respirator may be necessary.[3] |
| Protective Clothing | Laboratory coat or other protective clothing to prevent skin contact.[4][6] |
II. Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
-
Containment:
-
Ensure the waste material is in a suitable, sealed, and clearly labeled container.[4][6] The container should be compatible with the chemical and prevent leaks. Polyethylene or polypropylene containers are often suitable.[7]
-
Label the container with the full chemical name: "this compound" and appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").
-
-
Waste Segregation:
-
Consult with a Licensed Waste Disposal Company:
-
The primary and recommended method for disposal is to entrust the material to a licensed hazardous waste disposal company.[5] These companies are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.[4]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound or a related compound if a specific one is unavailable.
-
-
Alternative Disposal Method (with caution and subject to regulations):
-
In some jurisdictions and under specific laboratory protocols, chemical incineration may be an option. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3] This method should only be performed by trained personnel in a licensed facility.
-
III. Spill Management
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, clean up the spill immediately.[7]
-
For solid material, carefully sweep or scoop it into a designated waste container, avoiding dust generation.[3][4][6]
-
Wipe the spill area with a suitable solvent and then wash with soap and water.
-
Collect all cleanup materials in a sealed container and dispose of as hazardous waste.[7]
-
-
Major Spills:
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and is based on general principles of chemical waste disposal. Always consult your institution's specific safety protocols and the relevant local, state, and federal regulations before disposing of any chemical waste.
References
- 1. mpbio.com [mpbio.com]
- 2. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Handling Protocols for 1-(3-Chlorophenyl)-4-propylpiperazine
Disclaimer: The following information is provided for guidance and is based on available data for the closely related compound, 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine and its hydrochloride salt. It is imperative to consult the specific Safety Data Sheet (SDS) for 1-(3-Chlorophenyl)-4-propylpiperazine before handling to ensure the most accurate and relevant safety procedures are followed.
This guide offers essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring laboratory safety and minimizing potential hazards.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the recommended protective equipment for handling this compound.
| PPE Category | Recommended Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. For extended contact, gloves with a breakthrough time of >240 minutes (EN 374 Class 5 or higher) are recommended.[3][4] | Prevents skin irritation and potential absorption.[2] Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the solid form, especially if dust generation is likely. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6] | Minimizes the risk of respiratory tract irritation from inhaling dust or aerosols.[2] |
| Body Protection | A complete chemical-resistant suit may be necessary depending on the scale of work and potential for exposure.[7] Waterproof boots are also recommended.[2] | Provides full-body protection in case of large spills or significant exposure risks. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Following a structured operational plan is crucial for minimizing risks during the handling of this compound.
-
Preparation and Precaution:
-
Before beginning any work, thoroughly review the Safety Data Sheet (SDS).
-
Ensure the work area is well-ventilated; the use of a chemical fume hood is strongly advised.[5][6]
-
Confirm that a safety shower and eyewash station are readily accessible.[5]
-
Don all required Personal Protective Equipment as detailed in the table above.
-
-
Chemical Handling:
-
Avoid direct contact with the substance, including inhalation of any dust.[3][8]
-
When weighing or transferring the solid, take care to minimize dust generation.[2]
-
Keep the container tightly sealed when not in use to prevent contamination and exposure.[2][6]
-
Prohibit eating, drinking, and smoking in the handling area.[2]
-
-
Spill Management:
-
In the event of a spill, immediately ventilate the area.[2]
-
For small spills, use an inert, non-combustible absorbent material like sand or vermiculite to contain the substance.[2]
-
Carefully sweep or vacuum the contained material into a designated and labeled waste container.[1]
-
For large spills, evacuate the area and contact emergency response personnel.[3][9]
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations.[3][5]
-
Do not allow the substance to enter drains, soil, or water systems.[2]
-
Be aware that the processing or use of this chemical may alter its waste management requirements.[2]
Visualized Workflow for Safe Chemical Handling
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. 1-3-chlorophenyl-4-3-chloropropyl piperazine hydrochloride Supplier [mubychem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. carlroth.com [carlroth.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
